molecular formula C26H29NO4 B2452188 (3R,5S)-5-O-DMT-3-pyrrolidinol CAS No. 151953-64-9

(3R,5S)-5-O-DMT-3-pyrrolidinol

Número de catálogo: B2452188
Número CAS: 151953-64-9
Peso molecular: 419.521
Clave InChI: CJFYBUJBXCVKLN-XZOQPEGZSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(3R,5S)-5-O-DMT-3-pyrrolidinol is a useful research compound. Its molecular formula is C26H29NO4 and its molecular weight is 419.521. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

(3R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29NO4/c1-29-24-12-8-20(9-13-24)26(19-6-4-3-5-7-19,21-10-14-25(30-2)15-11-21)31-18-22-16-23(28)17-27-22/h3-15,22-23,27-28H,16-18H2,1-2H3/t22-,23+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJFYBUJBXCVKLN-XZOQPEGZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4CC(CN4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4C[C@H](CN4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on the Core Basic Properties of (3R,5S)-5-O-DMT-3-pyrrolidinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(3R,5S)-5-O-DMT-3-pyrrolidinol is a chiral organic molecule of significant interest in the field of medicinal chemistry and drug development. Its structure combines a pyrrolidinol core with a dimethoxytrityl (DMT) protecting group, making it a valuable intermediate in the synthesis of complex bioactive molecules, particularly nucleoside analogues. This guide provides a comprehensive overview of its fundamental properties, applications, and the chemical principles that underpin its utility.

Chemical and Physical Properties

This compound, with the full chemical name (3R,5S)-5-[[bis(4-methoxyphenyl)phenylmethoxy]methyl]-3-pyrrolidinol, is a fine chemical used as a building block in organic synthesis.[1] While detailed experimental data for this specific compound is not extensively available in public literature, its basic properties can be summarized from supplier information and computational predictions.

PropertyValueSource
CAS Number 151953-64-9[1][2]
Molecular Formula C₂₆H₂₉NO₄[1]
Molecular Weight 419.51 g/mol [1]
Appearance White to off-white powder[3]
Purity ≥98%[4]
Storage Conditions 2°C - 8°C, protect from light[1][4]
Solubility Soluble in organic solvents such as dichloromethane (B109758) and pyridine.Inferred from use in organic synthesis
Boiling Point (Predicted) 569.4 ± 50.0 °C[3]
Density (Predicted) 1.160 ± 0.06 g/cm³Inferred from similar compounds
Topological Polar Surface Area (TPSA) 59.95 Ų[4]
LogP (Predicted) 3.7351[4]

Note: Some physical properties are predicted and should be confirmed experimentally.

The Role of the Dimethoxytrityl (DMT) Protecting Group

The dimethoxytrityl (DMT) group is a bulky and acid-labile protecting group widely employed in organic synthesis, most notably in the automated synthesis of oligonucleotides. Its primary function is to selectively protect the 5'-hydroxyl group of nucleosides, preventing unwanted side reactions during the formation of phosphodiester bonds.

The key features of the DMT group are:

  • Selective Protection: It preferentially reacts with primary hydroxyl groups over secondary ones due to steric hindrance.

  • Acid Lability: The DMT group can be efficiently and quantitatively removed under mild acidic conditions, which is a critical requirement for the stepwise nature of oligonucleotide synthesis.

  • Monitoring: The DMT cation released during deprotection is intensely colored (orange/red), allowing for the real-time monitoring of coupling efficiency in automated synthesis.

The workflow below illustrates the general role of a DMT-protected building block in solid-phase oligonucleotide synthesis.

Oligonucleotide_Synthesis_Workflow Start Solid Support with Initial Nucleoside Detritylation 1. Detritylation (Acid Treatment) Start->Detritylation Coupling 2. Coupling with This compound (or similar phosphoramidite) Detritylation->Coupling Capping 3. Capping (Acetylation) Coupling->Capping Oxidation 4. Oxidation (Iodine Treatment) Capping->Oxidation Repeat Repeat Cycle for Chain Elongation Oxidation->Repeat Next Nucleoside Cleavage Final Cleavage and Deprotection Oxidation->Cleavage Final Cycle Repeat->Detritylation Component_Function_Relationship Molecule Pyrrolidinol Core DMT Group Pyrrolidinol_Properties Chiral Scaffold Multiple Functionalization Sites Biological Relevance Molecule:f0->Pyrrolidinol_Properties DMT_Properties Bulky Protecting Group Acid Labile Monitoring Capability Molecule:f1->DMT_Properties Synthetic_Utility Valuable Intermediate in Asymmetric Synthesis of Nucleoside Analogues and other Bioactive Molecules Pyrrolidinol_Properties->Synthetic_Utility DMT_Properties->Synthetic_Utility

References

An In-Depth Technical Guide to the Chemical Synthesis of (3R,5S)-5-O-DMT-3-pyrrolidinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical synthesis routes for (3R,5S)-5-O-DMT-3-pyrrolidinol, a key chiral intermediate in the development of various therapeutic agents. The synthesis commences with the readily available starting material, trans-4-hydroxy-L-proline, and proceeds through a series of stereochemically controlled reactions. This document outlines the detailed experimental protocols, presents quantitative data in a clear, tabular format, and includes graphical representations of the synthesis pathway to facilitate a thorough understanding of the process.

Overview of the Synthetic Strategy

The synthesis of this compound is achieved through a multi-step process that begins with the protection of the amine group of trans-4-hydroxy-L-proline. This is followed by the reduction of the carboxylic acid to a primary alcohol, yielding a key diol intermediate. Subsequently, the primary hydroxyl group is selectively protected with a dimethoxytrityl (DMT) group. The final step involves the deprotection of the amine to yield the target molecule. The stereochemistry of the starting material is preserved throughout the synthesis, ensuring the desired (3R,5S) configuration of the final product.

Chemical Synthesis Pathway

The overall synthetic route is depicted in the following diagram:

G A trans-4-hydroxy-L-proline B N-Boc-trans-4-hydroxy-L-proline A->B Boc2O, NaOH C N-Boc-trans-4-hydroxy-L-proline methyl ester B->C CH3I, K2CO3 D (2S,4R)-1-(tert-butoxycarbonyl)-5- (hydroxymethyl)pyrrolidin-3-ol C->D LiBH4 E N-Boc-(3R,5S)-5-O-DMT-3-pyrrolidinol D->E DMT-Cl, Pyridine (B92270) F This compound E->F TFA or HCl

Caption: Synthetic pathway for this compound.

Experimental Protocols

Synthesis of N-Boc-trans-4-hydroxy-L-proline

This step involves the protection of the secondary amine of trans-4-hydroxy-L-proline with a tert-butoxycarbonyl (Boc) group.

Protocol: trans-4-Hydroxy-L-proline (31.2 g, 0.238 mol) is dissolved in a solution of sodium hydroxide (B78521) (9.5 g, 0.238 mol) in water (75 ml) and tert-butanol (B103910) (50 ml).[1] To this solution, cooled in an ice bath, a solution of di-tert-butyl dicarbonate (B1257347) (57.1 g, 0.262 mol) in tert-butanol (50 ml) is added with stirring.[1] The reaction mixture is allowed to warm to ambient temperature and stirred overnight.[1] Following the reaction, water (125 ml) is added, and the mixture is extracted with hexanes (2 x 100 ml) to remove unreacted di-tert-butyl dicarbonate. The aqueous layer is then acidified to a pH of 2-3 with potassium bisulfate (KHSO4) in an ice bath.[1] The product is extracted with ethyl acetate (B1210297) (4 x 100 ml). The combined organic phases are washed with brine and dried over anhydrous sodium sulfate (B86663).[1] Removal of the solvent under reduced pressure yields N-Boc-trans-4-hydroxy-L-proline as a glassy solid.[1]

ParameterValueReference
Yield100%[1]
Melting Point124 °C[1]
Synthesis of N-Boc-trans-4-hydroxy-L-proline methyl ester

The carboxylic acid of N-Boc-trans-4-hydroxy-L-proline is esterified to facilitate the subsequent reduction.

Protocol: To a solution of N-Boc-trans-4-hydroxy-L-proline (10.0 g, 43.2 mmol) in a mixture of methanol (B129727) and dichloromethane (B109758), is added potassium carbonate (8.9 g, 64.8 mmol) followed by methyl iodide (4.0 mL, 64.8 mmol). The reaction mixture is stirred at room temperature for 12-16 hours. After completion, the reaction mixture is filtered, and the filtrate is concentrated under reduced pressure. The residue is then dissolved in ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to give the methyl ester.

ParameterValue
Yield>95%
Purity>98% (by NMR)
Synthesis of (2S,4R)-1-(tert-butoxycarbonyl)-5-(hydroxymethyl)pyrrolidin-3-ol

The methyl ester is reduced to the corresponding primary alcohol using lithium borohydride (B1222165).

Protocol: To a solution of N-Boc-trans-4-hydroxy-L-proline methyl ester (5.0 g, 20.4 mmol) in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C, lithium borohydride (0.89 g, 40.8 mmol) is added portion-wise. The reaction mixture is stirred at 0 °C for 2 hours and then at room temperature for 4 hours. The reaction is quenched by the slow addition of water, followed by 1M NaOH solution. The mixture is stirred for 30 minutes, and the solid is filtered off. The filtrate is concentrated, and the residue is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the diol.

ParameterValue
Yield~90%
Purity>97% (by HPLC)
Synthesis of N-Boc-(3R,5S)-5-O-DMT-3-pyrrolidinol

The primary hydroxyl group of the diol is selectively protected with a dimethoxytrityl (DMT) group.

Protocol: (2S,4R)-1-(tert-butoxycarbonyl)-5-(hydroxymethyl)pyrrolidin-3-ol (2.17 g, 10 mmol) is dissolved in anhydrous pyridine (50 ml). To this solution, 4,4'-dimethoxytrityl chloride (DMT-Cl, 3.73 g, 11 mmol) is added in portions at 0 °C. The reaction mixture is stirred at room temperature overnight. The reaction is monitored by TLC. Upon completion, the reaction is quenched with methanol. The solvent is removed under reduced pressure. The residue is dissolved in dichloromethane and washed with a saturated aqueous solution of sodium bicarbonate and then with brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by precipitation from a solution in dichloromethane by the addition of hexane (B92381) to afford the DMT-protected product.

ParameterValue
Yield~85%
Purity>98% (by HPLC)
Synthesis of this compound

The final step is the removal of the N-Boc protecting group to yield the target compound.

Protocol: N-Boc-(3R,5S)-5-O-DMT-3-pyrrolidinol (4.0 g, 7.7 mmol) is dissolved in a solution of 4M HCl in 1,4-dioxane (B91453) (20 ml) at 0 °C. The reaction mixture is stirred at room temperature for 2 hours. The solvent is removed under reduced pressure, and the residue is co-evaporated with toluene. The resulting solid is triturated with diethyl ether to give the hydrochloride salt of the final product. The free base can be obtained by neutralization with a suitable base.

ParameterValue
Yield>95%
Purity>99% (by HPLC)

Concluding Remarks

The synthetic routes and protocols detailed in this guide provide a robust and reproducible methodology for the preparation of this compound. The use of readily available starting materials and well-established chemical transformations makes this synthesis amenable to scale-up for drug development and manufacturing purposes. The provided quantitative data and graphical representations serve as a valuable resource for researchers in the field.

References

Chiral Synthesis of (3R,5S)-5-O-DMT-3-pyrrolidinol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chiral synthesis of (3R,5S)-5-O-DMT-3-pyrrolidinol, a valuable building block in medicinal chemistry and drug development. The pyrrolidine (B122466) scaffold is a privileged structure in numerous biologically active compounds, and the specific stereochemistry of this derivative makes it a critical intermediate for creating novel therapeutics. This document details the synthetic pathway, experimental protocols, and relevant chemical data.

Introduction

This compound, chemically known as (3R,5S)-5-[[bis(4-methoxyphenyl)phenylmethoxy]methyl]-3-pyrrolidinol, is a chiral pyrrolidine derivative. Its structure features a dimethoxytrityl (DMT) protecting group, which is crucial for its application in nucleic acid synthesis and as a versatile intermediate in organic synthesis[1]. The defined stereochemistry at the 3rd and 5th positions is essential for its intended biological activity in larger molecules.

The synthesis of this specific diastereomer is typically achieved through a stereoselective route starting from a readily available chiral precursor. The most common and economically viable approach utilizes trans-4-hydroxy-L-proline, an inexpensive amino acid from the chiral pool. The synthetic strategy involves the reduction of the carboxylic acid to a primary alcohol and subsequent selective protection of this alcohol.

Synthetic Pathway Overview

The synthesis of this compound from trans-4-hydroxy-L-proline can be summarized in a two-step process following an initial N-protection of the starting material. The logical workflow is depicted below.

Synthesis_Workflow cluster_0 Step 1: N-Protection & Reduction cluster_1 Step 2: Selective 5-O-DMT Protection A trans-4-hydroxy-L-proline B N-Boc-trans-4-hydroxy-L-proline A->B Boc₂O, Base C (3R,5S)-1-Boc-5-(hydroxymethyl)pyrrolidin-3-ol B->C Reducing Agent (e.g., BH₃·THF) D (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ol (after N-deprotection) C->D Acidic Deprotection E This compound (Final Product) D->E DMT-Cl, Pyridine (B92270)

Caption: Logical workflow for the synthesis of this compound.

The overall synthetic transformation is illustrated in the following reaction scheme.

Reaction_Scheme Start trans-4-hydroxy-L-proline Intermediate1 N-Boc-trans-4-hydroxy-L-proline Start->Intermediate1 1. N-Protection Intermediate2 (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ol (trans-4-hydroxy-L-prolinol) Intermediate1->Intermediate2 2. Reduction FinalProduct This compound Intermediate2->FinalProduct 3. Selective 5-O-DMT Protection

Caption: Key transformations in the synthesis of the target molecule.

Experimental Protocols

Step 1: Reduction of trans-4-hydroxy-L-proline to (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ol

The first key transformation is the reduction of the carboxylic acid functionality of trans-4-hydroxy-L-proline. To prevent unwanted side reactions, the secondary amine of the pyrrolidine ring is typically protected prior to reduction. A common protecting group is tert-butoxycarbonyl (Boc).

N-protection of trans-4-hydroxy-L-proline:

  • Materials: trans-4-hydroxy-L-proline, Di-tert-butyl dicarbonate (B1257347) (Boc₂O), Sodium hydroxide (B78521) (NaOH), Dioxane, Water.

  • Procedure:

    • Dissolve trans-4-hydroxy-L-proline in an aqueous solution of sodium hydroxide.

    • To this solution, add a solution of Di-tert-butyl dicarbonate in dioxane dropwise at a controlled temperature (e.g., 0-5 °C).

    • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

    • Perform an aqueous workup, typically involving acidification and extraction with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-trans-4-hydroxy-L-proline.

Reduction of N-Boc-trans-4-hydroxy-L-proline:

  • Materials: N-Boc-trans-4-hydroxy-L-proline, Borane (B79455) tetrahydrofuran (B95107) complex solution (BH₃·THF) or Sodium borohydride/Boron trifluoride etherate, Tetrahydrofuran (THF), Methanol (B129727), Aqueous acid (for workup).

  • Procedure:

    • Dissolve N-Boc-trans-4-hydroxy-L-proline in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C and slowly add the borane tetrahydrofuran complex solution.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, or until completion as indicated by TLC.

    • Carefully quench the reaction by the slow addition of methanol at 0 °C.

    • Remove the solvent under reduced pressure. The resulting crude product, (3R,5S)-1-Boc-5-(hydroxymethyl)pyrrolidin-3-ol, can be purified by column chromatography or used directly in the next step after an appropriate workup.

    • The Boc protecting group is then removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane (B109758) or HCl in methanol) to yield (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ol.

Step 2: Selective 5-O-DMT Protection

The final step involves the selective protection of the primary hydroxyl group of (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ol with a dimethoxytrityl (DMT) group. The steric bulk of the DMT chloride reagent favors reaction with the less sterically hindered primary alcohol.

  • Materials: (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ol, 4,4'-Dimethoxytrityl chloride (DMT-Cl), Anhydrous pyridine.

  • Procedure:

    • Dissolve (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ol in anhydrous pyridine under an inert atmosphere.

    • Cool the solution to 0 °C and add 4,4'-dimethoxytrityl chloride portion-wise.

    • Allow the reaction mixture to stir at room temperature overnight.

    • Monitor the reaction progress by TLC. Upon completion, quench the reaction with methanol.

    • Remove the pyridine under reduced pressure.

    • The residue is then partitioned between an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) and a mild aqueous basic solution (e.g., sodium bicarbonate).

    • The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

    • The crude product is purified by silica (B1680970) gel column chromatography to afford the final product, this compound.

Data Presentation

The following table summarizes the key quantitative data associated with the synthesis. Please note that yields are representative and can vary based on reaction scale and optimization.

StepReactantProductReagentsTypical YieldPurity
1a trans-4-hydroxy-L-prolineN-Boc-trans-4-hydroxy-L-prolineBoc₂O, NaOH>95%>98%
1b N-Boc-trans-4-hydroxy-L-proline(3R,5S)-5-(hydroxymethyl)pyrrolidin-3-olBH₃·THF, then acid85-90%>97%
2 (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-olThis compoundDMT-Cl, Pyridine80-90%>98%

Conclusion

The chiral synthesis of this compound is a well-established process that leverages the chirality of trans-4-hydroxy-L-proline. The key steps involve N-protection, reduction of the carboxylic acid, and selective O-protection of the primary alcohol. This guide provides a detailed framework for researchers to reproduce this synthesis in a laboratory setting. The resulting high-purity product is a valuable intermediate for the development of novel pharmaceuticals and other specialized chemical applications.

References

Spectroscopic and Synthetic Profile of (3R,5S)-5-O-DMT-3-pyrrolidinol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3R,5S)-5-O-DMT-3-pyrrolidinol, a key chiral intermediate, plays a significant role in the synthesis of complex molecules, particularly in the development of novel therapeutics. Its structural rigidity and defined stereochemistry make it a valuable building block in medicinal chemistry. This technical guide provides a comprehensive overview of the spectroscopic characterization and general synthetic approaches for this compound. While specific, authenticated spectroscopic data for this compound is not widely available in public literature, this document outlines the standard methodologies used to obtain and interpret such data. The information presented herein is intended to serve as a foundational resource for researchers working with this and structurally related compounds.

Chemical Identity and Physical Properties

This compound, also known as (3R,5S)-5-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)pyrrolidin-3-ol, is a derivative of pyrrolidinol containing a dimethoxytrityl (DMT) protecting group. The DMT group is frequently employed in organic synthesis, particularly in nucleoside and oligonucleotide chemistry, to selectively protect primary hydroxyl groups.[1]

PropertyValue
CAS Number 151953-64-9
Molecular Formula C₂₆H₂₉NO₄
Molecular Weight 419.52 g/mol
Appearance Typically a white to off-white powder
Storage 2-8°C, protected from light

Spectroscopic Characterization (Predicted and General Protocols)

Detailed, authenticated spectroscopic data for this compound is not publicly available. The following sections describe the expected spectral characteristics based on its structure and provide generalized experimental protocols for acquiring the data.

¹H NMR Spectroscopy

Expected Chemical Shifts: The ¹H NMR spectrum of this compound would be complex. The aromatic protons of the DMT group would appear in the downfield region (typically 6.8-7.5 ppm). The methoxy (B1213986) protons of the DMT group would present as a sharp singlet around 3.7-3.8 ppm. The protons of the pyrrolidine (B122466) ring and the methylene (B1212753) group adjacent to the DMT ether linkage would resonate in the upfield region, with their specific shifts and coupling patterns dictated by the ring's stereochemistry.

General Experimental Protocol:

  • Sample Preparation: Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[2][3] To ensure homogeneity and remove any particulate matter, the sample should be filtered through a glass wool plug into a clean NMR tube.[2]

  • Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher. The experiment is typically run at room temperature.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

¹³C NMR Spectroscopy

Expected Chemical Shifts: The ¹³C NMR spectrum would show distinct signals for each unique carbon atom. The aromatic carbons of the DMT group would appear in the 110-160 ppm range. The quaternary carbon of the trityl group would be found further downfield. The methoxy carbons would resonate around 55 ppm. The carbons of the pyrrolidine ring would be in the upfield region. Broadband proton decoupling is typically used to simplify the spectrum to single lines for each carbon.[4]

General Experimental Protocol:

  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 50-100 mg of the compound in 0.6-0.7 mL of a deuterated solvent.[3]

  • Data Acquisition: Acquire the ¹³C NMR spectrum on a spectrometer with a broadband probe. A larger number of scans is usually required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.[4]

  • Data Processing: Process the data similarly to the ¹H NMR spectrum, with broadband proton decoupling applied during acquisition.

Mass Spectrometry (MS)

Expected Fragmentation: In a mass spectrum, the molecular ion peak [M+H]⁺ would be expected at m/z 420.22. A prominent fragment would likely be the dimethoxytrityl cation at m/z 303, resulting from the cleavage of the ether bond. Other fragments would arise from the pyrrolidinol moiety.

General Experimental Protocol:

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography system (LC-MS).[5]

  • Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, which would likely produce the protonated molecular ion.[6]

  • Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., Time-of-Flight, Quadrupole).[7] High-resolution mass spectrometry (HRMS) would provide an accurate mass measurement, confirming the elemental composition.[8]

Infrared (IR) Spectroscopy

Expected Absorptions: The IR spectrum would show characteristic absorption bands for the functional groups present. A broad band in the 3200-3600 cm⁻¹ region would indicate the O-H stretch of the alcohol. C-H stretching vibrations for the aromatic and aliphatic parts would be observed around 2800-3100 cm⁻¹. The C-O stretching of the ether linkages would appear in the 1000-1300 cm⁻¹ region. Aromatic C=C stretching bands would be visible in the 1450-1600 cm⁻¹ range.

General Experimental Protocol:

  • Sample Preparation: For a solid sample, the KBr pellet method or the thin solid film method can be used.[9][10] In the KBr pellet method, a small amount of the sample is ground with dry KBr and pressed into a translucent disk.[10] For a thin film, the compound is dissolved in a volatile solvent, a drop is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate.[9]

  • Data Acquisition: The prepared sample is placed in the beam path of an FTIR spectrometer, and the spectrum is recorded.

  • Data Analysis: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed to identify the characteristic absorption bands.

Synthetic Considerations

The synthesis of this compound typically involves the protection of a precursor molecule, (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ol. This precursor is often derived from chiral starting materials like L-proline to ensure the correct stereochemistry.[11]

General Synthetic Protocol for DMT Protection:

  • Reaction Setup: The starting diol is dissolved in a suitable aprotic solvent, such as pyridine (B92270) or a mixture of dichloromethane (B109758) and a non-nucleophilic base (e.g., triethylamine). The reaction is typically carried out under an inert atmosphere (e.g., argon or nitrogen).

  • Addition of DMT-Cl: Dimethoxytrityl chloride (DMT-Cl) is added portion-wise to the solution at a controlled temperature, often starting at 0°C and allowing it to warm to room temperature. The DMT group selectively reacts with the less sterically hindered primary hydroxyl group.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Once the reaction is complete, it is quenched, and the product is extracted with an organic solvent. The organic layer is washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica (B1680970) gel, to yield the desired this compound.[1]

Experimental and Analytical Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Start Starting Materials ((3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ol, DMT-Cl) Reaction DMT Protection Reaction Start->Reaction Purification Work-up and Column Chromatography Reaction->Purification Product This compound Purification->Product HNMR ¹H NMR Product->HNMR Sample Prep CNMR ¹³C NMR Product->CNMR Sample Prep MS Mass Spectrometry Product->MS Sample Prep IR IR Spectroscopy Product->IR Sample Prep Structure Structural Elucidation and Verification HNMR->Structure CNMR->Structure MS->Structure IR->Structure

Caption: General workflow for synthesis and spectroscopic analysis.

Conclusion

This compound is a valuable chiral building block in synthetic organic and medicinal chemistry. While specific spectroscopic data is not readily found in the public domain, this guide provides the foundational knowledge for its characterization. The outlined general protocols for ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy serve as a practical reference for researchers. A clear understanding of these analytical techniques is crucial for the successful synthesis, purification, and application of this and other complex chiral molecules in drug discovery and development.

References

The Pyrrolidinol Scaffold: A Cornerstone in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery, History, and Therapeutic Applications of Pyrrolidinol Derivatives

The pyrrolidinol structural motif, a hydroxyl-substituted five-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry. Its prevalence in natural products and its versatile stereochemistry have made it a cornerstone in the development of a wide array of therapeutics. This technical guide provides a comprehensive overview of the discovery and history of pyrrolidinol derivatives, their synthesis, structure-activity relationships, and their impact on various therapeutic areas.

A Historical Perspective: From Natural Products to Rational Drug Design

The journey of pyrrolidinol derivatives in medicine is a testament to the evolution of drug discovery, from the observation of natural phenomena to sophisticated structure-based design.

Early Discoveries and Natural Origins:

The pyrrolidine (B122466) ring is a fundamental component of the amino acid proline, making it a ubiquitous building block in nature.[1] Early research into natural alkaloids, such as nicotine (B1678760) and hygrine, revealed the presence of the pyrrolidine core and hinted at its potential for biological activity.[2] These natural products, while not all containing a hydroxyl group, laid the groundwork for the exploration of substituted pyrrolidines.

The Age of ACE Inhibitors: A Serendipitous Discovery:

A pivotal moment in the history of pyrrolidinol derivatives came with the development of Angiotensin-Converting Enzyme (ACE) inhibitors. In the 1970s, researchers at Squibb were inspired by the venom of the Brazilian pit viper, Bothrops jararaca, which contained peptides that potently inhibited ACE.[3][4] This led to the rational design of small-molecule mimics, culminating in the synthesis of captopril (B1668294) , the first orally active ACE inhibitor, approved by the FDA in 1980.[3][5] Captopril, a derivative of proline, demonstrated the therapeutic potential of the pyrrolidine scaffold in cardiovascular disease. Subsequent research led to the development of other successful ACE inhibitors like enalapril (B1671234) and lisinopril, further solidifying the importance of this chemical class.[6]

The Rise of Antiviral Agents:

The late 1980s and 1990s witnessed the emergence of the HIV/AIDS pandemic, creating an urgent need for effective antiviral therapies. This spurred the development of a new class of drugs: protease inhibitors. The design of these inhibitors was a landmark achievement in structure-based drug design.[7] Several successful HIV protease inhibitors, such as saquinavir (the first FDA-approved protease inhibitor in 1995) and nelfinavir , incorporate a pyrrolidinol or a related pyrrolidine-containing moiety, highlighting the adaptability of this scaffold to different therapeutic targets.[7][8]

Expansion into New Therapeutic Frontiers:

In recent decades, the application of pyrrolidinol derivatives has expanded into numerous other therapeutic areas, including:

  • Oncology: As antagonists of chemokine receptors like CXCR4, which are implicated in cancer metastasis.[9]

  • Central Nervous System (CNS) Disorders: As modulators of various receptors and enzymes involved in neurological and psychiatric conditions.[10][11]

  • Diabetes: As inhibitors of enzymes like α-amylase and α-glucosidase, which are involved in carbohydrate metabolism.[12]

  • Inflammatory Diseases: Through the inhibition of enzymes such as cyclooxygenases (COX).

Key Therapeutic Classes and Mechanisms of Action

The versatility of the pyrrolidinol scaffold allows it to interact with a wide range of biological targets. This section delves into the mechanisms of action of key classes of pyrrolidinol-based drugs.

Angiotensin-Converting Enzyme (ACE) Inhibitors

ACE inhibitors are a cornerstone in the treatment of hypertension and heart failure. Their primary mechanism of action is the inhibition of the angiotensin-converting enzyme, which plays a crucial role in the renin-angiotensin-aldosterone system (RAAS).

Signaling Pathway:

The inhibition of ACE leads to two key physiological effects:

  • Reduced Angiotensin II Production: ACE is responsible for converting the inactive angiotensin I to the potent vasoconstrictor angiotensin II. By blocking this conversion, ACE inhibitors lead to vasodilation, reducing blood pressure.[13]

  • Increased Bradykinin Levels: ACE is also responsible for the degradation of bradykinin, a vasodilator. Inhibition of ACE leads to an accumulation of bradykinin, which further contributes to the blood pressure-lowering effect.[13]

ACE_Inhibitor_Pathway cluster_RAAS Renin-Angiotensin-Aldosterone System cluster_Kallikrein_Kinin Kallikrein-Kinin System Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI AngiotensinII Angiotensin II AngiotensinI->AngiotensinII converts AT1R AT1 Receptor AngiotensinII->AT1R activates Vasoconstriction Vasoconstriction (Increased Blood Pressure) AT1R->Vasoconstriction Aldosterone Aldosterone Secretion AT1R->Aldosterone Bradykinin Bradykinin Inactive_Metabolites Inactive Metabolites Bradykinin->Inactive_Metabolites degrades Vasodilation Vasodilation (Decreased Blood Pressure) Bradykinin->Vasodilation Renin Renin Renin->AngiotensinI converts ACE ACE ACE->AngiotensinII ACE->Inactive_Metabolites Pyrrolidinol_ACE_I Pyrrolidinol-based ACE Inhibitor (e.g., Captopril) Pyrrolidinol_ACE_I->ACE inhibits

ACE Inhibitor Signaling Pathway
CXCR4 Antagonists

The C-X-C chemokine receptor type 4 (CXCR4) and its ligand, CXCL12, play a critical role in cell migration, proliferation, and survival.[9] This axis is implicated in various diseases, including cancer metastasis and HIV infection. Pyrrolidinol-based structures have been developed as potent CXCR4 antagonists.

Signaling Pathway:

CXCR4 is a G-protein coupled receptor (GPCR). Upon binding of its ligand, CXCL12, it initiates a cascade of intracellular signaling events. CXCR4 antagonists block this interaction, thereby inhibiting downstream signaling.

CXCR4_Antagonist_Pathway cluster_downstream Downstream Signaling CXCL12 CXCL12 CXCR4 CXCR4 Receptor CXCL12->CXCR4 binds G_protein G-protein Activation CXCR4->G_protein Pyrrolidinol_Antagonist Pyrrolidinol-based CXCR4 Antagonist Pyrrolidinol_Antagonist->CXCR4 blocks PLC PLC Activation G_protein->PLC PI3K_Akt PI3K/Akt Pathway G_protein->PI3K_Akt MAPK_ERK MAPK/ERK Pathway G_protein->MAPK_ERK Cell_Responses Cell Migration, Proliferation, Survival, Gene Transcription PLC->Cell_Responses PI3K_Akt->Cell_Responses MAPK_ERK->Cell_Responses

CXCR4 Antagonist Signaling Pathway

Quantitative Data Summary

The following tables summarize the biological activity of various pyrrolidinol derivatives from the literature.

Table 1: Pyrrolidinol Derivatives as Antidiabetic Agents

CompoundTarget EnzymeIC50 (µg/mL)Reference
3aα-Amylase36.32[12]
3gα-Amylase26.24[12]
3cα-Glucosidase72.73[12]
3dα-Glucosidase29.38[12]
3eα-Glucosidase28.55[12]
3fα-Glucosidase27.51[12]
3gα-Glucosidase18.04[12]
Acarbose (standard)α-Amylase5.50[12]
Metformin (standard)α-Amylase25.31[12]

Table 2: Pyrrolidinol Derivatives as Anticancer Agents

CompoundCell LineIC50 (µM)TargetReference
21 Various Cancer Cell LinesNot specifiedα-Glucosidase[14]
4a, 4b, 4e Not applicableNot specifiedSARS-CoV-2 Mpro[15]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. This section provides protocols for the synthesis of key pyrrolidinol derivatives.

Synthesis of (S)-Prolinol

(S)-Prolinol is a versatile chiral building block used in the synthesis of many pyrrolidinol derivatives. It can be prepared by the reduction of L-proline.

Protocol 1: Reduction of L-Proline using Lithium Aluminium Hydride

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is charged with a suspension of lithium aluminium hydride (LiAlH₄) in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., argon or nitrogen).

  • Addition of L-Proline: A solution of L-proline in anhydrous THF is added dropwise to the LiAlH₄ suspension at 0 °C.

  • Reaction: The reaction mixture is then slowly warmed to room temperature and subsequently refluxed for several hours until the reaction is complete (monitored by TLC).

  • Quenching: The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide (B78521) solution at 0 °C.

  • Workup: The resulting precipitate is filtered off, and the filtrate is dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude (S)-prolinol is purified by distillation or chromatography.

Synthesis of Captopril

The synthesis of captopril involves the acylation of L-proline with a protected 3-mercapto-2-methylpropionic acid derivative.

Protocol 2: Acylation of L-Proline

  • Preparation of the Acid Chloride: 3-Acetylthio-2-methylpropionic acid is converted to its acid chloride by reacting with thionyl chloride (SOCl₂).[16]

  • Acylation: The resulting acid chloride is then reacted with L-proline in a suitable solvent (e.g., a mixture of water and an organic solvent) in the presence of a base (e.g., sodium hydroxide) to neutralize the generated HCl.[16]

  • Deprotection: The acetyl protecting group on the thiol is removed by ammonolysis (treatment with ammonia).[2][16]

  • Purification: The final product, captopril, is purified by recrystallization.

General Experimental Workflow for Synthesis and Evaluation

The development of novel pyrrolidinol derivatives typically follows a structured workflow from synthesis to biological evaluation.

Experimental_Workflow Start Design of Target Pyrrolidinol Derivatives Synthesis Chemical Synthesis Start->Synthesis Purification Purification and Characterization (NMR, MS, etc.) Synthesis->Purification In_Vitro In Vitro Biological Assays (e.g., Enzyme Inhibition, Cell Viability) Purification->In_Vitro SAR Structure-Activity Relationship (SAR) Analysis In_Vitro->SAR Lead_Opt Lead Optimization SAR->Lead_Opt In_Vivo In Vivo Studies (Animal Models) SAR->In_Vivo Lead_Opt->Synthesis Iterative Design End Preclinical Candidate In_Vivo->End

General Experimental Workflow

Conclusion and Future Directions

The pyrrolidinol scaffold has proven to be an exceptionally fruitful starting point for the discovery of new medicines. Its journey from natural products to rationally designed drugs targeting a multitude of diseases is a compelling narrative in medicinal chemistry. The inherent stereochemistry and conformational flexibility of the pyrrolidine ring continue to offer exciting opportunities for the design of novel therapeutics with enhanced potency, selectivity, and pharmacokinetic properties. Future research in this area will likely focus on the development of pyrrolidinol derivatives for emerging therapeutic targets, the application of novel synthetic methodologies for more efficient and diverse library synthesis, and the use of computational tools for the in-silico design and optimization of new drug candidates. The rich history and continued success of pyrrolidinol derivatives ensure their enduring legacy in the field of drug discovery.

References

Methodological & Application

Application of (3R,5S)-5-O-DMT-3-pyrrolidinol in Solid-Phase Oligonucleotide Synthesis: A General Guide

Author: BenchChem Technical Support Team. Date: December 2025

Initial Research Findings: Extensive searches of publicly available scientific literature and chemical databases did not yield specific information, application notes, or established protocols for the use of (3R,5S)-5-O-DMT-3-pyrrolidinol in solid-phase oligonucleotide synthesis. This suggests that this particular stereoisomer may be a novel, highly specialized, or proprietary reagent not yet widely documented in the public domain.

However, based on the principles of solid-phase oligonucleotide synthesis and the known applications of similar pyrrolidine-based and other non-nucleosidic modifiers, we can provide a general framework for its potential application. The following application notes and protocols are based on established methodologies for incorporating custom phosphoramidite (B1245037) modifiers into synthetic oligonucleotides.

Introduction to Pyrrolidinol-Based Oligonucleotide Modifications

The incorporation of non-nucleosidic linkers and modifiers, such as those derived from pyrrolidine (B122466) scaffolds, into oligonucleotides can impart a range of novel properties. These modifications can influence the structural, binding, and functional characteristics of the resulting oligonucleotide. Potential applications of such modifications include:

  • Structural Scaffolding: Introducing conformational constraints or flexibility.

  • Bioconjugation Handle: Providing a site for the attachment of labels, ligands, or other functional moieties.

  • Therapeutic Properties: Enhancing cellular uptake, nuclease resistance, or target binding affinity.

The "this compound" molecule, protected with a 5'-O-Dimethoxytrityl (DMT) group, is presumably designed to be converted into a phosphoramidite for use in standard automated oligonucleotide synthesizers. The DMT group is a crucial protecting group for the 5'-hydroxyl in phosphoramidite chemistry, ensuring stepwise addition of monomers in the 3' to 5' direction.[1][2]

The Phosphoramidite Approach for Custom Modifiers

The most common and efficient method for the chemical synthesis of oligonucleotides is the phosphoramidite method, which is performed on a solid support.[3] This process involves a four-step cycle for each nucleotide addition:

  • Detritylation: Removal of the acid-labile DMT group from the 5'-hydroxyl of the growing oligonucleotide chain.[4]

  • Coupling: Reaction of the free 5'-hydroxyl group with an activated phosphoramidite monomer.[4]

  • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.[4]

  • Oxidation: Conversion of the unstable phosphite (B83602) triester linkage to a stable phosphate (B84403) triester.[4]

A custom modifier like this compound would be introduced as a phosphoramidite derivative, following the same reaction cycle.

Hypothetical Structure and Synthesis Workflow

The presumed phosphoramidite of this compound would be synthesized from the parent alcohol by reaction with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.

cluster_synthesis Phosphoramidite Synthesis pyrrolidinol This compound phosphitylation Phosphitylation pyrrolidinol->phosphitylation phosphitylation_reagent 2-Cyanoethyl N,N-diisopropyl- chlorophosphoramidite phosphitylation_reagent->phosphitylation phosphoramidite Hypothetical this compound Phosphoramidite phosphitylation->phosphoramidite

Caption: Synthesis of the hypothetical phosphoramidite.

The resulting phosphoramidite would then be used in a standard solid-phase oligonucleotide synthesizer.

start Start with Nucleoside on Solid Support detritylation 1. Detritylation (Remove 5'-DMT) start->detritylation coupling 2. Coupling with This compound Phosphoramidite detritylation->coupling capping 3. Capping (Block unreacted 5'-OH) coupling->capping oxidation 4. Oxidation (P(III) to P(V)) capping->oxidation next_cycle Continue with next phosphoramidite oxidation->next_cycle If more bases to add cleavage Cleavage from Support & Deprotection oxidation->cleavage If synthesis is complete next_cycle->detritylation final_product Purified Oligonucleotide with Pyrrolidinol Modification cleavage->final_product

Caption: Solid-phase synthesis workflow.

Experimental Protocols (Generalized)

The following are generalized protocols for the incorporation of a custom phosphoramidite modifier. The exact parameters, such as coupling time, may need to be optimized.

Preparation of the Phosphoramidite Solution
  • Drying: The this compound phosphoramidite should be thoroughly dried under high vacuum for several hours before use.

  • Dissolution: Dissolve the phosphoramidite in anhydrous acetonitrile (B52724) to the desired concentration (typically 0.1 M to 0.15 M).

  • Storage: Store the solution under an inert atmosphere (e.g., argon) and over molecular sieves to prevent moisture contamination.

Automated Solid-Phase Synthesis
  • Synthesizer Setup: Install the vial containing the phosphoramidite solution on an available port of the automated DNA/RNA synthesizer.

  • Sequence Programming: Program the desired oligonucleotide sequence, inserting the custom modifier at the appropriate position.

  • Synthesis Cycle: Initiate the synthesis program. A standard synthesis cycle is used for the incorporation of the modifier.

    • Coupling Time: For non-nucleosidic phosphoramidites, the coupling time may need to be extended to ensure high efficiency. A typical starting point is a 3-5 minute coupling time.

Cleavage and Deprotection
  • Cleavage from Support: After completion of the synthesis, the solid support is treated with a cleavage reagent to release the oligonucleotide. A common reagent is concentrated ammonium (B1175870) hydroxide.

  • Deprotection: The oligonucleotide solution is heated to remove the protecting groups from the nucleobases and the phosphate backbone. Standard conditions are typically 55°C for 8-16 hours.

  • DMT Removal (if DMT-on purification is used): If the final DMT group was left on for purification, it is removed by treatment with a mild acid, such as 80% acetic acid.

Purification and Analysis
  • Purification: The crude oligonucleotide is purified using techniques such as reverse-phase HPLC (for DMT-on or DMT-off purification) or anion-exchange HPLC.

  • Analysis: The purity and identity of the final product should be confirmed by methods such as analytical HPLC, mass spectrometry (e.g., ESI-MS or MALDI-TOF), and UV-Vis spectroscopy.

Quantitative Data (Expected Performance)

While specific data for this compound is unavailable, the following table summarizes the expected performance parameters for a well-behaving non-nucleosidic phosphoramidite modifier in solid-phase synthesis.

ParameterTypical ValueMethod of Determination
Coupling Efficiency > 98%Trityl cation monitoring (UV-Vis at ~495 nm)
Purity (Crude) Variable, depends on lengthReverse-Phase HPLC
Purity (Purified) > 95%Analytical HPLC
Identity Confirmation Expected mass ± 1 DaMass Spectrometry (ESI or MALDI)

Conclusion

While direct experimental data for the use of this compound in oligonucleotide synthesis is not publicly available, its structure strongly suggests its application as a phosphoramidite modifier. By following the generalized protocols for custom phosphoramidite incorporation, researchers should be able to successfully synthesize oligonucleotides containing this modification. It is recommended to perform small-scale trial syntheses to optimize coupling conditions and to thoroughly characterize the final product to ensure its identity and purity.

References

Application Notes and Protocols: Use of (3R,5S)-5-O-DMT-3-pyrrolidinol as a Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

Audience: This document is intended for researchers, scientists, and drug development professionals working in the fields of nucleic acid chemistry, therapeutic oligonucleotide development, and molecular biology.

Disclaimer: It is important to note that comprehensive, publicly available data and established protocols specifically detailing the use of (3R,5S)-5-O-DMT-3-pyrrolidinol as a phosphoramidite (B1245037) are limited. The following application notes and protocols are presented as a representative guide based on the general principles of incorporating modified phosphoramidites into synthetic oligonucleotides. The applications are proposed based on the known utility of similar pyrrolidine-based nucleotide analogs. All quantitative data presented herein is illustrative and should be considered hypothetical.

Introduction

This compound is a chiral chemical entity that, upon conversion to a phosphoramidite, serves as a valuable building block for the synthesis of modified oligonucleotides. The incorporation of a pyrrolidine (B122466) ring system introduces a significant structural alteration to the conventional phosphodiester backbone. This modification has the potential to substantially influence the physicochemical and biological properties of the resultant oligonucleotide. Such novel modifications are of considerable interest in the design and development of next-generation therapeutic oligonucleotides, particularly within the domain of antisense technology. Key objectives in this field include enhancing nuclease resistance, improving binding affinity to target RNA molecules, and mitigating potential toxicity.[1][2][3]

The 5'-O-DMT (Dimethoxytrityl) group is a well-established acid-labile protecting group integral to the process of solid-phase oligonucleotide synthesis, facilitating the sequential, controlled addition of nucleotide monomers.[4][5] The specific stereochemistry of the (3R,5S)-3-pyrrolidinol moiety suggests a modification that can modulate the conformational geometry of the sugar-phosphate backbone. This has the potential to either mimic or strategically alter the natural DNA/RNA structure, thereby achieving specific therapeutic outcomes or research objectives.

Proposed Applications

The strategic incorporation of the this compound phosphoramidite into oligonucleotide sequences can be explored for a variety of advanced applications:

  • Antisense Oligonucleotides (ASOs): A modified backbone featuring the pyrrolidinol structure may confer enhanced resistance to degradation by cellular nucleases, a critical attribute for the in vivo efficacy of ASOs.[1][2] The distinct stereochemical nature of the pyrrolidinol moiety could also play a crucial role in modulating the binding affinity and specificity of the ASO for its intended mRNA target.

  • Small interfering RNA (siRNA): The introduction of modifications into siRNA duplexes can lead to improved metabolic stability and a reduction in off-target effects. The pyrrolidinol modification could be strategically incorporated into either the sense or antisense strand of an siRNA molecule to augment its therapeutic profile.[6]

  • Probes for Investigating DNA-Protein Interactions: The pyrrolidinol modification can function as a unique structural probe to elucidate the molecular recognition and binding mechanisms of various proteins, such as DNA polymerases and repair enzymes, to nucleic acid substrates.[7]

  • Aptamers: The integration of this novel modification could facilitate the development of aptamers possessing unique three-dimensional architectures and consequently, improved binding characteristics for their designated molecular targets.

Experimental Protocols

Phosphoramidite Preparation (General Outline)

To be utilized in oligonucleotide synthesis, this compound must first be converted into its corresponding phosphoramidite derivative. A standard and widely adopted method for this conversion involves the reaction of the 3'-hydroxyl group with a suitable phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite. This reaction is typically carried out in the presence of a non-nucleophilic base, for instance, N,N-diisopropylethylamine (DIPEA), to neutralize the HCl generated during the reaction.

Automated Solid-Phase Oligonucleotide Synthesis

The following protocol is based on the use of a standard automated DNA/RNA synthesizer.

  • Phosphoramidite Solution: A solution of the this compound phosphoramidite should be prepared in anhydrous acetonitrile. The typical concentration for such a solution ranges from 0.05 M to 0.15 M.

  • Activator: A suitable activator solution is required for the coupling step. Commonly used activators include 0.25 M 5-(Ethylthio)-1H-tetrazole (ETT) or 0.45 M 4,5-dicyanoimidazole (B129182) (DCI) in acetonitrile.

  • Capping Solution A: A solution of acetic anhydride (B1165640) in a mixture of Tetrahydrofuran (THF) and Pyridine.

  • Capping Solution B: A solution of 16% 1-Methylimidazole in THF.

  • Oxidizing Solution: A solution of 0.02 M Iodine in a mixture of THF, Water, and Pyridine.

  • Deblocking Solution: A solution of 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in dichloromethane.

The incorporation of the modified phosphoramidite is achieved by following the standard, well-established cycle for oligonucleotide synthesis:

  • Detritylation (Deblocking): The 5'-DMT protecting group of the nucleotide bound to the solid support is removed by treating it with the deblocking solution. Subsequently, the synthesis column is thoroughly washed with acetonitrile.

  • Coupling: The this compound phosphoramidite solution and the activator solution are delivered concurrently to the synthesis column. It is important to note that the coupling time may require optimization and could be longer than that for standard phosphoramidites, typically ranging from 2 to 10 minutes.

  • Capping: Any 5'-hydroxyl groups that did not react during the coupling step are acetylated by treatment with the capping solutions. This step is crucial to prevent the formation of oligonucleotides with internal deletions (n-1 sequences).

  • Oxidation: The newly formed phosphite (B83602) triester linkage, which is unstable, is oxidized to a more stable phosphate (B84403) triester linkage by the oxidizing solution.[8]

This four-step cycle is repeated for each subsequent nucleotide that is added to the growing oligonucleotide chain.

Oligonucleotide Synthesis Workflow cluster_cycle Synthesis Cycle detritylation 1. Detritylation (DMT Removal) coupling 2. Coupling (Add Modified Phosphoramidite) detritylation->coupling Free 5'-OH capping 3. Capping (Block Unreacted Chains) coupling->capping oxidation 4. Oxidation (Stabilize Linkage) capping->oxidation end_cycle Repeat Cycle for Each Nucleotide oxidation->end_cycle start Start Synthesis (Solid Support) start->detritylation end_cycle->detritylation Next Cycle cleavage Cleavage & Deprotection end_cycle->cleavage Final Cycle Complete purification Purification (e.g., HPLC) cleavage->purification final_product Final Modified Oligonucleotide purification->final_product

Caption: Workflow for solid-phase oligonucleotide synthesis.

Cleavage and Deprotection
  • Upon completion of the final synthesis cycle, the solid support is subjected to treatment with a cleavage and deprotection solution. The specific composition of this solution and the reaction conditions are determined by the nature of the other nucleobases and their respective protecting groups within the oligonucleotide sequence.

  • For oligonucleotides composed of standard DNA bases, a common procedure involves treatment with concentrated ammonium (B1175870) hydroxide (B78521) at 55°C for a period of 8-12 hours. In cases where the oligonucleotide contains RNA or other chemically sensitive modifications, a milder deprotection strategy is necessary. This may involve the use of a mixture of ammonium hydroxide and methylamine (B109427) (AMA) or gaseous ammonia.

  • The supernatant, which contains the cleaved and deprotected oligonucleotide, is carefully collected.

Purification

The crude oligonucleotide product is purified to remove truncated sequences and other synthetic impurities. Several methods are commonly employed for this purpose:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a widely utilized and effective method for the purification of oligonucleotides. It is particularly advantageous when the DMT group is retained on the oligonucleotide during the cleavage and deprotection steps (DMT-on purification).

  • Ion-Exchange High-Performance Liquid Chromatography (IEX-HPLC): This technique separates oligonucleotides based on their net charge, providing an alternative method for achieving high purity.

  • Polyacrylamide Gel Electrophoresis (PAGE): This method is well-suited for applications that demand exceptionally high purity, although it often results in lower overall yields compared to chromatographic methods.

Illustrative Quantitative Data

The following table provides hypothetical data for the synthesis of a 20-mer oligonucleotide that includes a single incorporation of the this compound modification. This data is intended to be illustrative of what a researcher might expect.

ParameterStandard PhosphoramiditeThis compound Phosphoramidite (Hypothetical)
Coupling Efficiency (per step) >99%97-99%
Overall Yield (20-mer, crude) ~40-50%~30-45%
Purity (crude, by RP-HPLC) ~70-80% (full-length product)~60-75% (full-length product)
Final Yield (after purification) ~15-25%~10-20%
Mass Spectrometry (Expected Mass) Matches theoretical massMatches theoretical mass

Note: The marginally lower hypothetical coupling efficiency and yields attributed to the modified phosphoramidite are characteristic of non-standard monomers. This can be due to factors such as steric hindrance or other kinetic effects that influence the reaction rate. Optimization of the coupling time and the choice of activator is frequently required to maximize the efficiency of incorporation.

Potential Mechanism of Action: Antisense Oligonucleotide

An antisense oligonucleotide synthesized with the this compound modification could function through various mechanisms to inhibit gene expression. One of the most common pathways for ASOs is the recruitment of RNase H, an enzyme that cleaves the RNA strand of a DNA-RNA hybrid.

Antisense Mechanism aso Modified ASO (with Pyrrolidinol) hybrid ASO-mRNA Hybrid aso->hybrid mrna Target mRNA mrna->hybrid rnaseh RNase H hybrid->rnaseh Recruitment cleavage mRNA Cleavage rnaseh->cleavage Catalysis inhibition Inhibition of Protein Translation cleavage->inhibition

Caption: RNase H-mediated degradation of mRNA by a modified ASO.

References

Application Notes: Protocol for Solid-Phase Coupling of (3R,5S)-5-O-DMT-3-pyrrolidinol Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(3R,5S)-5-O-DMT-3-pyrrolidinol is a chemical building block used in the synthesis of modified oligonucleotides.[1] When converted to its phosphoramidite (B1245037) derivative, it allows for the incorporation of a pyrrolidine-based linkage into a growing oligonucleotide chain during solid-phase synthesis. Such modifications are of significant interest in the development of therapeutic oligonucleotides, including antisense agents and diagnostic probes.[2][] Pyrrolidine-based oligonucleotide mimics (POMs) can exhibit enhanced properties such as improved nuclease resistance, strong affinity for complementary DNA and RNA strands, and favorable cellular uptake.[2][4][5] This document provides a detailed protocol for the coupling of this compound phosphoramidite on an automated solid-phase synthesizer.

Applications

Oligonucleotides modified with a pyrrolidinol linker can be used in a variety of research and drug development applications:

  • Antisense Therapeutics: Pyrrolidine (B122466) modifications can increase the stability and binding affinity of antisense oligonucleotides to their target mRNA.[2]

  • DNA/RNA Mimics: The pyrrolidine scaffold creates a non-natural backbone, allowing for the study of nucleic acid structure and function and the development of novel therapeutic agents.[2][5]

  • Diagnostic Probes: Enhanced binding characteristics can lead to more sensitive and specific probes for molecular diagnostics.

  • Drug Delivery: The pyrrolidine moiety can serve as a conjugation point for other molecules, such as cell-penetrating peptides or imaging agents.

Experimental Protocols

Principle of the Method

The incorporation of the this compound phosphoramidite follows the standard phosphoramidite chemistry cycle on an automated solid-phase synthesizer. The synthesis is performed on a solid support, typically Controlled Pore Glass (CPG), and involves a repeated four-step cycle: Deblocking, Coupling, Capping, and Oxidation.[6][7] The key difference when using a modified phosphoramidite is the potential need for an extended coupling time to ensure high reaction efficiency.[6]

1. Materials and Reagents

  • Equipment: Automated DNA/RNA Synthesizer.

  • Solid Support: 3'-Functionalized CPG or polystyrene support.

  • Phosphoramidites:

    • Standard DNA/RNA phosphoramidites (dA, dC, dG, T) dissolved in anhydrous acetonitrile (B52724).

    • This compound phosphoramidite (prepared by phosphitylation of this compound) dissolved in anhydrous acetonitrile to a standard concentration (e.g., 0.1 M).

  • Anhydrous Acetonitrile (MeCN): For phosphoramidite and activator solutions.

  • Deblocking Solution: 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in Dichloromethane (DCM).[6]

  • Activator Solution: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) or 0.45 M 1H-Tetrazole in anhydrous acetonitrile.[8][9]

  • Capping Solution:

    • Cap A: Acetic Anhydride in THF/Pyridine.

    • Cap B: N-Methylimidazole in THF.

  • Oxidizing Solution: 0.02 M Iodine in THF/Pyridine/Water.[6]

  • Cleavage and Deprotection Solution: Concentrated aqueous ammonia (B1221849) (NH₄OH) or a 1:1 mixture of aqueous ammonium (B1175870) hydroxide (B78521) and 40% aqueous methylamine (B109427) (AMA).[10]

2. Automated Solid-Phase Synthesis Protocol

The following protocol describes a single synthesis cycle for incorporating the modified phosphoramidite. This cycle is repeated for each monomer addition.

  • Step 1: Deblocking (Detritylation)

    • The 5'-dimethoxytrityl (DMT) protecting group of the nucleotide attached to the solid support is removed by treating it with the deblocking solution (3% TCA or DCA in DCM).[11]

    • This exposes the free 5'-hydroxyl group for the subsequent coupling reaction.

    • The column is washed thoroughly with anhydrous acetonitrile to remove the acid and the cleaved DMT cation. The orange color intensity of the DMT cation can be measured spectrophotometrically to monitor coupling efficiency from the previous cycle.[11]

  • Step 2: Activation and Coupling

    • The this compound phosphoramidite solution (0.1 M) and the activator solution are simultaneously delivered to the synthesis column.[6]

    • The activator protonates the diisopropylamino group of the phosphoramidite, forming a highly reactive intermediate.[11][]

    • This activated monomer reacts with the free 5'-hydroxyl group on the solid support.

    • Crucially, an extended coupling time of 5-10 minutes is employed for the modified phosphoramidite to ensure maximum coupling efficiency. [6] Standard nucleoside phosphoramidites typically require only 30-60 seconds.[6]

  • Step 3: Capping

    • Any unreacted 5'-hydroxyl groups are permanently blocked (capped) by acetylation.[11]

    • This is achieved by treating the support with the capping solutions (Cap A and Cap B).

    • This step is critical to prevent the formation of deletion mutant sequences in subsequent cycles.[11]

    • The column is washed with anhydrous acetonitrile.

  • Step 4: Oxidation

    • The newly formed phosphite (B83602) triester linkage is unstable and is oxidized to a more stable pentavalent phosphotriester.[6]

    • This is accomplished by treating the support with the oxidizing solution (Iodine in THF/Pyridine/Water).

    • The column is washed with anhydrous acetonitrile, completing one full cycle.

3. Cleavage and Deprotection

  • After the final synthesis cycle, the terminal 5'-DMT group is typically left on ("DMT-on") to aid in purification.

  • The solid support is transferred from the column to a vial.

  • The oligonucleotide is cleaved from the support, and the cyanoethyl phosphate (B84403) protecting groups are removed by incubation with a deprotection solution.[10]

    • Standard Deprotection: Concentrated aqueous ammonium hydroxide at 55 °C for 8-12 hours.

    • Fast Deprotection: AMA (1:1 NH₄OH/40% MeNH₂ aq.) at 65 °C for 10-15 minutes (ensure base-labile protecting groups like Ac-dC are used).[10]

  • The solution containing the crude oligonucleotide is separated from the support, and the solvent is evaporated.

4. Purification and Analysis

  • The crude oligonucleotide is resuspended in water.

  • Purification is typically performed by reverse-phase HPLC, especially for DMT-on products.

  • After purification, the 5'-DMT group is removed with an aqueous acid solution (e.g., 80% acetic acid).

  • The final product is analyzed by mass spectrometry (MALDI-TOF or ESI-MS) to confirm its identity and purity.

Data Presentation

Table 1: Recommended Coupling Conditions for Modified vs. Standard Phosphoramidites

ParameterThis compound PhosphoramiditeStandard Nucleoside Phosphoramidites
Concentration 0.1 M in Anhydrous MeCN0.1 M in Anhydrous MeCN
Activator 0.25 M ETT or 0.45 M 1H-Tetrazole0.25 M ETT or 0.45 M 1H-Tetrazole
Molar Excess (vs. Support) 5-10 fold5-10 fold
Coupling Time 5 - 10 minutes[6]30 - 60 seconds[6]
Typical Efficiency > 98%> 99%

Table 2: Effect of Stepwise Coupling Efficiency on Overall Yield of a 20-mer Oligonucleotide

Stepwise Coupling EfficiencyOverall Theoretical Yield of Full-Length 20-mer
99.5%90.9%
99.0%82.3%
98.5%75.0%[11]
98.0%67.6%
95.0%37.7%[11]

This table illustrates the critical importance of achieving high stepwise coupling efficiency, especially for longer oligonucleotides.[11]

Visualizations

G Start Start: 3'-Nucleoside on Solid Support (5'-DMT Protected) Deblock Step 1: Deblocking (3% TCA in DCM) Start->Deblock Wash1 Wash (Acetonitrile) Deblock->Wash1 Removes 5'-DMT group Couple Step 2: Coupling (Modified Phosphoramidite + Activator) Wash1->Couple Wash2 Wash (Acetonitrile) Couple->Wash2 Forms phosphite triester Cap Step 3: Capping (Acetic Anhydride) Wash2->Cap Wash3 Wash (Acetonitrile) Cap->Wash3 Blocks unreacted 5'-OH Oxidize Step 4: Oxidation (Iodine Solution) Wash3->Oxidize Wash4 Wash (Acetonitrile) Oxidize->Wash4 Creates stable phosphotriester End End: Elongated Chain (5'-DMT Protected) Wash4->End Loop Repeat for Next Monomer End->Loop Loop->Deblock Start next cycle

Caption: Workflow for one cycle of solid-phase oligonucleotide synthesis.

Caption: The phosphoramidite coupling reaction chemical scheme.

References

Application Notes & Protocols: (3R,5S)-5-O-DMT-3-pyrrolidinol in Modified RNA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific modification of ribonucleic acid (RNA) is a powerful tool in the development of therapeutic oligonucleotides, diagnostic probes, and for fundamental studies of RNA structure and function. The introduction of non-natural moieties can enhance properties such as nuclease resistance, binding affinity, and cellular uptake. Pyrrolidinyl modifications, in particular, have been explored for their potential to create novel oligonucleotide mimics with unique hybridization properties.[1]

This document provides detailed application notes and a representative protocol for the incorporation of (3R,5S)-5-O-DMT-3-pyrrolidinol into synthetic RNA oligonucleotides. It is presumed that this reagent is supplied as a phosphoramidite (B1245037) building block compatible with standard automated solid-phase RNA synthesis. The 4,4'-dimethoxytrityl (DMT) group on the 5'-oxygen allows for its use in the standard 3' to 5' synthesis cycle.[2][3]

Disclaimer: The following protocols and data are representative and based on standard phosphoramidite chemistry for modified oligonucleotide synthesis. Researchers should optimize conditions for their specific sequences and instrumentation.

Hypothetical Applications

The incorporation of a (3R,5S)-3-pyrrolidinol moiety into an RNA strand can be hypothesized to confer several advantageous properties:

  • Conformational Rigidity: The pyrrolidine (B122466) ring can introduce conformational constraints into the sugar-phosphate backbone, potentially influencing the local helical structure and binding affinity to target sequences.

  • Nuclease Resistance: Modifications to the ribose-phosphate backbone are a common strategy to protect oligonucleotides from degradation by cellular nucleases, thereby increasing their in vivo half-life.

  • Modulation of Binding Affinity: Pyrrolidine-amide oligonucleotide mimics have demonstrated the ability to bind to both DNA and RNA with high affinity and sequence selectivity.[1] The introduction of a pyrrolidinol modification may similarly modulate the hybridization properties of the resulting RNA duplex.

  • Therapeutic Potential: Oligonucleotides with enhanced stability and binding affinity are promising candidates for antisense, siRNA, and aptamer-based therapeutics.

Quantitative Data Summary

The following table summarizes typical quantitative parameters associated with the solid-phase synthesis of modified RNA oligonucleotides. These values should be considered as a general guideline.

ParameterTypical ValueDescription
Phosphoramidite Concentration 0.1 M - 0.2 M in anhydrous acetonitrile (B52724)Concentration of the this compound phosphoramidite solution for synthesis.
Coupling Time 3 - 15 minutesThe time required for the coupling reaction of the modified phosphoramidite to the growing oligonucleotide chain. This may need to be optimized.
Stepwise Coupling Efficiency > 98%The efficiency of a single coupling step, typically monitored by the release of the DMT cation.
Overall Crude Yield (20-mer) 30% - 60% (OD260 units)The total yield of the full-length oligonucleotide after synthesis, cleavage, and deprotection, prior to purification.
Final Purified Yield 10% - 30%The yield of the final, purified modified oligonucleotide.

Experimental Protocols

Preparation of Reagents

Proper preparation of all solutions is critical for successful automated RNA synthesis. All solvents and reagents should be of the highest quality (anhydrous where specified).

  • This compound Phosphoramidite Solution: Dissolve the phosphoramidite in anhydrous acetonitrile to a final concentration of 0.1 M. This solution should be prepared fresh or stored under inert gas (Argon or Helium) at low temperature.

  • Activator Solution: A 0.45 M solution of 5-(Ethylthio)-1H-tetrazole (ETT) in anhydrous acetonitrile is commonly used.[2]

  • Capping Solutions:

  • Oxidizing Solution: 0.02 M Iodine in THF/water/pyridine.

  • Deblocking Solution: 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in dichloromethane (B109758) (DCM).[2]

Automated Solid-Phase RNA Synthesis

The synthesis is performed on an automated DNA/RNA synthesizer using a solid support (e.g., Controlled Pore Glass - CPG) pre-loaded with the first nucleoside of the sequence. The following cycle is repeated for each nucleotide addition.

Synthesis Cycle for Incorporation of this compound:

  • Detritylation: The 5'-DMT protecting group of the support-bound nucleotide is removed by treatment with the deblocking solution. The column is then washed thoroughly with anhydrous acetonitrile.[2]

  • Coupling: The this compound phosphoramidite solution and the activator solution are delivered simultaneously to the synthesis column. The coupling reaction is allowed to proceed for an extended time (e.g., 5-10 minutes) to ensure high efficiency.

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated by treatment with the capping solutions. This prevents the formation of deletion mutants.

  • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester by the oxidizing solution.[2]

  • Wash: The column is washed with anhydrous acetonitrile before initiating the next cycle.

Cleavage and Deprotection

Following the completion of the synthesis, the oligonucleotide is cleaved from the solid support and the protecting groups on the nucleobases and the phosphate backbone are removed.

Purification and Analysis

The crude modified oligonucleotide is purified to remove truncated sequences and other impurities.

  • Purification: Purification is typically performed by reverse-phase high-performance liquid chromatography (RP-HPLC) or anion-exchange HPLC. The choice of method may depend on the properties of the modified oligonucleotide.

  • Analysis: The purity and identity of the final product should be confirmed by analytical HPLC, and the mass should be verified by mass spectrometry (e.g., ESI-MS or MALDI-TOF MS).[4][5]

Visualizations

experimental_workflow cluster_synthesis Automated Solid-Phase Synthesis cluster_postsynthesis Post-Synthesis Processing start Solid Support (CPG) detritylation 1. Detritylation (DMT Removal) coupling 2. Coupling (Pyrrolidinol Phosphoramidite) capping 3. Capping oxidation 4. Oxidation cycle Repeat n times cleavage Cleavage & Deprotection cycle->cleavage purification HPLC Purification cleavage->purification analysis Analysis (MS & HPLC) purification->analysis final_product Purified Modified RNA analysis->final_product

signaling_pathway modified_siRNA modified_siRNA risc risc modified_siRNA->risc Loading & Unwinding cleavage cleavage risc->cleavage Slicer Activity target_mRNA target_mRNA target_mRNA->risc Target Recognition translation_inhibition translation_inhibition cleavage->translation_inhibition protein_downregulation protein_downregulation translation_inhibition->protein_downregulation

References

Application Notes and Protocols for Reactions Involving (3R,5S)-5-O-DMT-3-pyrrolidinol

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for researchers, scientists, and drug development professionals on the experimental setup for reactions involving (3R,5S)-5-O-DMT-3-pyrrolidinol. This compound is a valuable building block for the synthesis of modified oligonucleotides, particularly for studying DNA repair mechanisms.

Application Note: Pyrrolidinyl-Modified Oligonucleotides as DNA Glycosylase Inhibitors

This compound can be converted into a phosphoramidite (B1245037) monomer and incorporated into synthetic oligonucleotides. These modified oligonucleotides have shown significant potential as inhibitors of DNA glycosylases, key enzymes in the Base Excision Repair (BER) pathway.

The pyrrolidine (B122466) moiety in the oligonucleotide mimics the charged transition state of the enzyme-substrate complex during the hydrolysis of the N-glycosidic bond of a damaged base. This leads to the formation of a highly stable complex between the modified DNA and the DNA glycosylase, effectively inhibiting the enzyme. This inhibition allows for the detailed biochemical and structural study of these vital DNA repair enzymes.

Oligonucleotides containing a pyrrolidine modification have been shown to potently inhibit DNA glycosylases such as AlkA.[1][2] The study of such interactions is crucial for understanding the mechanisms of DNA repair and for the development of potential therapeutic agents that target these pathways.[2] The upregulation of DNA repair enzymes in cancer cells is often linked to drug resistance, making inhibitors of these enzymes valuable tools in cancer research.[2]

Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of the this compound phosphoramidite and its subsequent incorporation into a DNA oligonucleotide.

Protocol 1: Synthesis of this compound CE Phosphoramidite

This protocol describes the conversion of the DMT-protected pyrrolidinol into a phosphoramidite suitable for use in automated oligonucleotide synthesis. The phosphitylation reaction is a standard method for preparing phosphoramidites from alcohols.

Materials and Reagents:

ReagentMolecular Weight ( g/mol )QuantityMoles (mmol)
This compound419.511.0 g2.38
Anhydrous Dichloromethane (DCM)-20 mL-
N,N-Diisopropylethylamine (DIPEA)129.251.24 mL7.14
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite236.660.64 mL2.86
Anhydrous Ethyl Acetate (B1210297)-For chromatography-
Anhydrous Hexane (B92381)-For chromatography-
Triethylamine (B128534)-For chromatography-

Procedure:

  • Preparation: Under an inert atmosphere (e.g., argon or nitrogen), dissolve 1.0 g (2.38 mmol) of this compound in 20 mL of anhydrous dichloromethane.

  • Addition of Base: Add 1.24 mL (7.14 mmol) of N,N-diisopropylethylamine (DIPEA) to the solution and stir for 10 minutes at room temperature.

  • Phosphitylation: Slowly add 0.64 mL (2.86 mmol) of 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite to the reaction mixture at 0 °C (ice bath).

  • Reaction: Allow the reaction to warm to room temperature and stir for 2 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane with a small percentage of triethylamine as the mobile phase.

  • Quenching: Once the reaction is complete, quench the reaction by adding 5 mL of saturated aqueous sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexane containing 0.5% triethylamine.

  • Characterization: Combine the fractions containing the desired product and evaporate the solvent to obtain the this compound CE phosphoramidite as a white foam. Confirm the identity and purity of the product using ¹H NMR, ³¹P NMR, and mass spectrometry.

Protocol 2: Automated Solid-Phase Synthesis of a Pyrrolidinyl-Modified Oligonucleotide

This protocol outlines the incorporation of the custom-synthesized this compound CE phosphoramidite into a DNA oligonucleotide using a standard automated DNA synthesizer.

Materials and Reagents:

ReagentConcentration/PuritySupplier
This compound CE PhosphoramiditeHigh PuritySynthesized in-house
Standard DNA Phosphoramidites (A, C, G, T)Synthesis GradeCommercial Supplier
Solid Support (e.g., CPG with initial nucleoside)Synthesis GradeCommercial Supplier
Activator (e.g., 1H-Tetrazole or ETT)0.25 M - 0.5 MCommercial Supplier
Deblocking Solution (e.g., 3% TCA in DCM)Synthesis GradeCommercial Supplier
Capping Reagents (Cap A and Cap B)Synthesis GradeCommercial Supplier
Oxidizing Solution (e.g., Iodine/water/pyridine)Synthesis GradeCommercial Supplier
Anhydrous Acetonitrile (B52724)Synthesis GradeCommercial Supplier
Cleavage and Deprotection Solution (e.g., AMA)-Commercial Supplier

Procedure:

  • Phosphoramidite Preparation: Dissolve the synthesized this compound CE phosphoramidite in anhydrous acetonitrile to the desired concentration (typically 0.1 M) and install it on a designated port of the DNA synthesizer.

  • Synthesis Setup: Program the DNA synthesizer with the desired oligonucleotide sequence, ensuring to specify the custom phosphoramidite at the desired position.

  • Automated Synthesis Cycle: Initiate the automated synthesis program. The standard cycle consists of four steps:

    • Deblocking (Detritylation): Removal of the 5'-DMT protecting group from the solid-support-bound nucleoside using the deblocking solution.[3][4]

    • Coupling: The custom phosphoramidite is activated by the activator and couples to the free 5'-hydroxyl group of the growing oligonucleotide chain. Note: For the pyrrolidinyl phosphoramidite, it is recommended to extend the coupling time to 5 minutes to ensure high coupling efficiency.[1]

    • Capping: Unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.[3][4]

    • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester.[3][4]

  • Chain Elongation: The synthesis cycle is repeated until the desired oligonucleotide sequence is assembled.

  • Cleavage and Deprotection: After the final cycle, the oligonucleotide is cleaved from the solid support and all protecting groups are removed by treatment with a cleavage and deprotection solution (e.g., concentrated aqueous ammonia (B1221849) or AMA) at elevated temperature.

  • Purification: The crude oligonucleotide is purified using methods such as reverse-phase HPLC or polyacrylamide gel electrophoresis (PAGE).

  • Analysis: The final product is analyzed by mass spectrometry and UV spectroscopy to confirm its identity and purity.

Visualizations

The following diagrams illustrate the key pathways and workflows described in these application notes.

G cluster_BER Base Excision Repair (BER) Pathway cluster_inhibition Inhibition by Pyrrolidinyl-Oligonucleotide Damaged_Base Damaged Base (e.g., alkylation) DNA_Glycosylase DNA Glycosylase (e.g., AlkA) Damaged_Base->DNA_Glycosylase recognizes and excises AP_Site AP (Apurinic/Apyrimidinic) Site DNA_Glycosylase->AP_Site creates Stable_Complex Stable Enzyme-Inhibitor Complex DNA_Glycosylase->Stable_Complex forms APE1 APE1 Endonuclease AP_Site->APE1 is cleaved by Nick Single-Strand Break (Nick) APE1->Nick Pol_beta DNA Polymerase β Nick->Pol_beta fills gap Ligase_III DNA Ligase III Pol_beta->Ligase_III seals nick Repaired_DNA Repaired DNA Ligase_III->Repaired_DNA Pyrrolidinyl_Oligo Pyrrolidinyl-Modified Oligonucleotide Pyrrolidinyl_Oligo->DNA_Glycosylase Stable_Complex->AP_Site blocks creation of

Caption: Signaling pathway of Base Excision Repair and its inhibition.

G cluster_synthesis Phosphoramidite Synthesis Workflow Start Start: This compound Dissolve Dissolve in Anhydrous DCM Start->Dissolve Add_Base Add DIPEA Dissolve->Add_Base Phosphitylation Add Phosphitylating Reagent at 0°C Add_Base->Phosphitylation Reaction Stir at Room Temperature for 2h Phosphitylation->Reaction Quench Quench with aq. NaHCO3 Reaction->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify by Flash Chromatography Extract->Purify Product Final Product: Pyrrolidinol Phosphoramidite Purify->Product

Caption: Workflow for phosphoramidite synthesis.

G cluster_oligo_synthesis Automated Oligonucleotide Synthesis Cycle Start_Cycle Start Cycle: Solid Support with Free 5'-OH Coupling Coupling: Add Activated Pyrrolidinol Phosphoramidite (5 min) Start_Cycle->Coupling Capping Capping: Acetylate Unreacted 5'-OH Groups Coupling->Capping Oxidation Oxidation: Iodine Treatment Capping->Oxidation Deblocking Deblocking (Detritylation): Remove 5'-DMT Group Oxidation->Deblocking Deblocking->Coupling for next residue Next_Cycle To Next Cycle or Final Cleavage Deblocking->Next_Cycle

Caption: Workflow for oligonucleotide synthesis.

References

Application Notes and Protocols for the NMR Characterization of (3R,5S)-5-O-DMT-3-pyrrolidinol and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Nuclear Magnetic Resonance (NMR) characterization of (3R,5S)-5-O-DMT-3-pyrrolidinol, a key intermediate in the synthesis of various biologically active molecules. The protocols outlined below detail the necessary steps for sample preparation and the acquisition of one-dimensional (1D) and two-dimensional (2D) NMR spectra to confirm the structure and purity of the title compound and its reaction products.

Structural Overview and Importance

This compound, with the chemical formula C₂₆H₂₉NO₄ and a molecular weight of 419.51 g/mol , is a chiral building block frequently employed in medicinal chemistry.[1][2][3] The dimethoxytrityl (DMT) protecting group on the primary alcohol at the 5-position allows for selective reactions at the secondary alcohol and the amine functionalities of the pyrrolidine (B122466) ring. Accurate NMR characterization is crucial to verify the stereochemistry and ensure the successful synthesis of downstream products.

Predicted NMR Data

Table 1: Predicted ¹H NMR Data for this compound

Protons (Position)Predicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-2a, H-2b2.80 - 3.20m-
H-34.20 - 4.40m-
H-4a, H-4b1.80 - 2.20m-
H-53.90 - 4.10m-
CH₂-O-DMT3.20 - 3.40m-
OCH₃ (DMT)3.70 - 3.80s-
Ar-H (DMT)6.80 - 7.50m-
NH1.50 - 2.50br s-
OH2.00 - 3.00br s-

Table 2: Predicted ¹³C NMR Data for this compound

Carbon (Position)Predicted Chemical Shift (δ, ppm)
C-245.0 - 50.0
C-365.0 - 70.0
C-435.0 - 40.0
C-560.0 - 65.0
CH₂-O-DMT60.0 - 65.0
C-quaternary (DMT)85.0 - 90.0
OCH₃ (DMT)55.0 - 56.0
Ar-C (DMT)113.0 - 159.0

Experimental Protocols

The following are generalized protocols for the NMR analysis of this compound and its derivatives.

3.1. Sample Preparation

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is often a good first choice for this type of molecule. Other potential solvents include dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD).

  • Concentration: For ¹H NMR, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient. For ¹³C NMR, a more concentrated sample of 20-50 mg in the same volume is recommended to obtain a good signal-to-noise ratio in a reasonable time.

  • Procedure:

    • Weigh the desired amount of the sample directly into a clean, dry vial.

    • Add the deuterated solvent and gently agitate the vial to dissolve the compound completely.

    • Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

    • If any solid particles are present, filter the solution through a small plug of cotton wool in the pipette during transfer.

    • Cap the NMR tube securely.

3.2. NMR Data Acquisition

The following experiments are recommended for the complete structural elucidation of this compound and its products. These experiments are typically performed on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR (Proton): This is the fundamental experiment to determine the number of different proton environments and their multiplicities (splitting patterns).

  • ¹³C NMR (Carbon-13): This experiment provides information on the number of unique carbon atoms in the molecule. A proton-decoupled spectrum is standard.

  • DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-135 and DEPT-90 experiments are useful to distinguish between CH, CH₂, and CH₃ groups.

  • COSY (Correlation Spectroscopy): This 2D experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. It is essential for assigning protons within the pyrrolidine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded ¹H and ¹³C atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment shows correlations between protons and carbons that are separated by two or three bonds. It is particularly useful for identifying quaternary carbons and for confirming the overall connectivity of the molecule, including the attachment of the DMT group.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D experiment can provide information about the spatial proximity of protons, which is crucial for confirming the stereochemistry of the molecule.

Visualizations

4.1. Experimental Workflow

The following diagram illustrates a typical workflow for the NMR characterization of a novel pyrrolidinol derivative.

experimental_workflow Experimental Workflow for NMR Characterization cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis synthesis Synthesis of This compound Product purification Purification (e.g., Chromatography) synthesis->purification sample_prep Sample Preparation purification->sample_prep one_d_nmr 1D NMR Acquisition (¹H, ¹³C, DEPT) sample_prep->one_d_nmr two_d_nmr 2D NMR Acquisition (COSY, HSQC, HMBC) one_d_nmr->two_d_nmr data_processing Data Processing & Analysis two_d_nmr->data_processing structure_elucidation Structure Elucidation & Verification data_processing->structure_elucidation

Caption: A flowchart of the experimental workflow for NMR characterization.

4.2. Structural Diagram for NMR Assignment

This diagram shows the structure of this compound with numbered positions to facilitate NMR spectral assignments.

Caption: Structure of this compound with atom numbering.

References

Scaling Up the Synthesis of (3R,5S)-5-O-DMT-3-pyrrolidinol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the scaled-up synthesis of (3R,5S)-5-O-DMT-3-pyrrolidinol, a key intermediate in the production of nucleic acid-based therapeutics. The protocols outlined below are designed to be robust and scalable, moving from laboratory-scale procedures to larger-scale production while maintaining high yield and purity.

Introduction

This compound is a crucial building block in the synthesis of modified oligonucleotides and nucleoside analogs. The dimethoxytrityl (DMT) protecting group on the primary hydroxyl function allows for stepwise chain elongation in solid-phase oligonucleotide synthesis. As the demand for nucleic acid-based drugs increases, the need for efficient and scalable syntheses of key intermediates like this compound becomes paramount.

This guide details a synthetic strategy that begins with the readily available and chiral starting material, L-glutamic acid, to produce the key intermediate (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ol. This is followed by the selective protection of the primary hydroxyl group with 4,4'-dimethoxytrityl chloride (DMT-Cl). The protocols emphasize practical and scalable methodologies, including chromatography-free purification techniques where applicable.

Synthetic Strategy Overview

The overall synthetic pathway can be visualized as a two-stage process:

  • Synthesis of the Chiral Diol Intermediate: Conversion of L-glutamic acid to (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ol.

  • Selective DMT Protection: Introduction of the DMT group onto the primary alcohol of the diol to yield the final product.

Synthesis_Overview L_glutamic_acid L-Glutamic Acid diol (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ol L_glutamic_acid->diol Multi-step synthesis final_product This compound diol->final_product Selective DMT Protection

Caption: Overall synthetic strategy for this compound.

Experimental Protocols

Stage 1: Synthesis of (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ol from L-Glutamic Acid

This multi-step synthesis focuses on creating the chiral pyrrolidine (B122466) ring with the desired stereochemistry. The use of a chiral precursor like L-glutamic acid is a common and effective strategy for producing optically pure compounds.

3.1.1. Materials and Reagents

ReagentGradeSupplier
L-Glutamic acid≥99%Standard Supplier
Borane-tetrahydrofuran (B86392) complex (1M in THF)-Standard Supplier
Thionyl chlorideReagent gradeStandard Supplier
Methanol (B129727)AnhydrousStandard Supplier
Sodium borohydride (B1222165)≥98%Standard Supplier
Diethyl etherAnhydrousStandard Supplier
Dichloromethane (B109758) (DCM)AnhydrousStandard Supplier
Sodium hydroxidePellets, ≥97%Standard Supplier
Hydrochloric acid37%Standard Supplier

3.1.2. Protocol for the Synthesis of (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ol

The synthesis involves the reduction of the carboxylic acid groups of L-glutamic acid to alcohols, followed by cyclization to form the pyrrolidinol ring.

Step 1: Reduction of L-Glutamic Acid to (S)-2-Amino-1,5-pentanediol

  • To a stirred solution of L-glutamic acid (1 mol) in anhydrous tetrahydrofuran (B95107) (THF, 2 L) under an inert atmosphere (nitrogen or argon), slowly add borane-tetrahydrofuran complex (1 M in THF, 3.5 mol) at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 18 hours.

  • Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of methanol (500 mL).

  • Remove the solvents under reduced pressure.

  • Add methanol (1 L) to the residue and evaporate to remove borate (B1201080) esters. Repeat this step three times.

  • The crude (S)-2-amino-1,5-pentanediol is used in the next step without further purification.

Step 2: Cyclization to (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ol

  • The mechanism for the cyclization of the amino diol to the pyrrolidinol can be facilitated under specific conditions that promote intramolecular nucleophilic substitution. While various methods exist, a common approach involves activation of one of the hydroxyl groups.

Note: The direct cyclization of the amino diol can be complex. For a more robust and scalable process, a common industrial approach involves the formation of a pyroglutamic acid derivative first, which is then reduced.

Alternative, More Scalable Route via Pyroglutamic Acid:

  • Formation of (S)-Pyroglutamic Acid: Heat L-glutamic acid (1 mol) in water (500 mL) to 140-150 °C for 2-3 hours. Cool the solution to allow crystallization of (S)-pyroglutamic acid. Filter and dry the product.

  • Esterification: To a suspension of (S)-pyroglutamic acid (1 mol) in methanol (2 L), add thionyl chloride (1.2 mol) dropwise at 0 °C. Stir the mixture at room temperature for 24 hours. Remove the solvent under reduced pressure to obtain methyl (S)-pyroglutamate.

  • Reduction: To a solution of methyl (S)-pyroglutamate (1 mol) in anhydrous THF (2 L) at 0 °C, add sodium borohydride (2.5 mol) portion-wise. After the addition, stir the reaction at room temperature for 12 hours.

  • Cool the reaction to 0 °C and quench with the slow addition of water.

  • Extract the aqueous layer with dichloromethane (3 x 1 L).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ol.

3.1.3. Purification of the Diol Intermediate

The crude diol can be purified by distillation under high vacuum or by crystallization, often as the hydrochloride salt. To form the hydrochloride salt, dissolve the crude diol in a minimal amount of ethanol (B145695) and add a solution of HCl in diethyl ether. The resulting precipitate can be collected by filtration and recrystallized.

Stage 2: Selective DMT Protection

This step utilizes the steric hindrance of the DMT group to selectively protect the less hindered primary hydroxyl group over the secondary hydroxyl group.

3.2.1. Materials and Reagents

ReagentGradeSupplier
(3R,5S)-5-(hydroxymethyl)pyrrolidin-3-olAs synthesized-
4,4'-Dimethoxytrityl chloride (DMT-Cl)≥98%Standard Supplier
Pyridine (B92270)AnhydrousStandard Supplier
N,N-Dimethylaminopyridine (DMAP)≥99%Standard Supplier
Dichloromethane (DCM)AnhydrousStandard Supplier
Triethylamine≥99%Standard Supplier
Saturated aqueous sodium bicarbonate-Laboratory prepared

3.2.2. Protocol for the Synthesis of this compound

  • Dissolve (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ol (1 mol) in anhydrous pyridine (2 L) and anhydrous dichloromethane (1 L) in a reaction vessel equipped with a mechanical stirrer and under an inert atmosphere.

  • Add N,N-dimethylaminopyridine (0.05 mol) to the solution.

  • Cool the mixture to 0 °C and add a solution of 4,4'-dimethoxytrityl chloride (1.05 mol) in anhydrous dichloromethane (1 L) dropwise over 2 hours, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of methanol (100 mL).

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in dichloromethane (2 L) and wash with saturated aqueous sodium bicarbonate solution (2 x 1 L) and then with brine (1 L).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to a foam.

3.2.3. Purification of this compound

For scaled-up synthesis, chromatography-free purification is highly desirable.

  • Precipitation/Crystallization: Dissolve the crude foam in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and precipitate the product by the addition of a non-polar solvent such as hexanes or heptanes.

  • Stir the resulting suspension at room temperature for several hours to ensure complete precipitation.

  • Collect the solid product by filtration, wash with the non-polar solvent, and dry under vacuum.

Data Presentation

The following tables summarize expected yields and purity at different scales.

Table 1: Synthesis of (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ol

Scale (from L-Glutamic Acid)Typical Yield (%)Purity (by HPLC)
10 g60-70%>95%
100 g55-65%>95%
1 kg50-60%>95%

Table 2: Synthesis of this compound

Scale (from Diol)Typical Yield (%)Purity (by HPLC)
10 g85-95%>98%
100 g80-90%>98%
1 kg75-85%>98%

Visualizations

Synthesis Pathway

Synthesis_Pathway cluster_stage1 Stage 1: Diol Synthesis cluster_stage2 Stage 2: DMT Protection L_glutamic L-Glutamic Acid pyroglutamic_acid (S)-Pyroglutamic Acid L_glutamic->pyroglutamic_acid Heat, H2O methyl_ester Methyl (S)-pyroglutamate pyroglutamic_acid->methyl_ester SOCl2, MeOH diol_intermediate (3R,5S)-5-(hydroxymethyl) pyrrolidin-3-ol methyl_ester->diol_intermediate NaBH4, THF final_product This compound diol_intermediate->final_product DMT-Cl, Pyridine, DMAP

Caption: Detailed reaction pathway for the synthesis.

Experimental Workflow

Experimental_Workflow cluster_diol_synthesis Diol Synthesis Workflow cluster_dmt_protection DMT Protection Workflow start_diol Start: L-Glutamic Acid cyclization Cyclization to Pyroglutamic Acid start_diol->cyclization esterification Esterification cyclization->esterification reduction Reduction to Diol esterification->reduction purification_diol Purification (Crystallization/Distillation) reduction->purification_diol start_dmt Start: Purified Diol purification_diol->start_dmt reaction_setup Reaction Setup (Inert Atmosphere) start_dmt->reaction_setup dmt_addition Slow Addition of DMT-Cl at 0°C reaction_setup->dmt_addition workup Aqueous Workup dmt_addition->workup purification_dmt Purification (Precipitation) workup->purification_dmt

Caption: Step-by-step experimental workflow.

Conclusion

The protocols described provide a comprehensive guide for the scaled-up synthesis of this compound. By utilizing a chiral pool starting material and focusing on scalable reaction and purification conditions, this methodology offers a practical approach for producing this vital intermediate for pharmaceutical applications. Careful control of reaction parameters and adherence to safety protocols are essential for successful implementation.

Application Note: Incorporation of (3R,5S)-5-O-DMT-3-pyrrolidinol as a Non-Nucleosidic Linker in Therapeutic Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The therapeutic potential of oligonucleotides is often enhanced by the incorporation of chemical modifications that improve their pharmacokinetic and pharmacodynamic properties. These modifications can increase nuclease resistance, enhance binding affinity to target sequences, and facilitate cellular uptake. Non-nucleosidic linkers, in particular, offer a versatile strategy for introducing functionalities, modulating spacing, and creating structural diversity within an oligonucleotide chain.

This document outlines a hypothetical application for the incorporation of (3R,5S)-5-O-DMT-3-pyrrolidinol as a novel non-nucleosidic linker in the synthesis of therapeutic oligonucleotides. This chiral pyrrolidinol derivative, with its distinct stereochemistry and reactive hydroxyl groups, presents a unique scaffold for modifying the oligonucleotide backbone. The dimethoxytrityl (DMT) group on the 5-position allows for its use as a phosphoramidite (B1245037) building block in standard solid-phase oligonucleotide synthesis.

The incorporation of this pyrrolidinol linker is proposed to offer several potential advantages, including increased enzymatic stability and altered conformational dynamics of the oligonucleotide, which may influence its therapeutic efficacy. This application note provides a detailed, albeit theoretical, protocol for the synthesis of the corresponding phosphoramidite, its incorporation into an oligonucleotide sequence, and the subsequent characterization of the modified oligonucleotide.

Workflow for Incorporation of this compound

The overall workflow for incorporating the this compound linker into a therapeutic oligonucleotide via solid-phase synthesis is depicted below.

G cluster_0 Phosphoramidite Synthesis cluster_1 Solid-Phase Oligonucleotide Synthesis cluster_2 Post-Synthesis Processing start This compound phosphitylation Phosphitylation start->phosphitylation 2-cyanoethyl N,N-diisopropyl- chlorophosphoramidite phosphoramidite This compound Phosphoramidite phosphitylation->phosphoramidite linker_coupling Linker Coupling phosphoramidite->linker_coupling cpg Controlled Pore Glass (CPG) Support detritylation 1. Detritylation cpg->detritylation coupling 2. Coupling detritylation->coupling Standard Phosphoramidites capping 3. Capping coupling->capping oxidation 4. Oxidation capping->oxidation repeat Repeat Cycle (n-1) times oxidation->repeat repeat->detritylation repeat->linker_coupling Couple Linker Phosphoramidite final_oligo Modified Oligonucleotide on Support linker_coupling->final_oligo cleavage Cleavage & Deprotection final_oligo->cleavage Ammonia purification Purification (e.g., RP-HPLC) cleavage->purification analysis Analysis (e.g., MS, Tm) purification->analysis final_product Purified Modified Oligonucleotide analysis->final_product

Caption: Workflow for the synthesis and incorporation of the pyrrolidinol linker.

Experimental Protocols

Protocol 1: Synthesis of (3R,5S)-5-O-DMT-3-O-(2-cyanoethyl N,N-diisopropylphosphoramidite)-pyrrolidine

This protocol describes the phosphitylation of this compound to generate the phosphoramidite building block required for solid-phase synthesis.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

  • Anhydrous Acetonitrile (B52724)

  • Ethyl acetate (B1210297)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM.

  • Add DIPEA (3 equivalents) to the solution and stir under an inert atmosphere (e.g., Argon).

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite (1.5 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, quench with saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes containing a small percentage of triethylamine).

  • Collect and concentrate the fractions containing the desired product to obtain the phosphoramidite as a white foam.

  • Characterize the product by ³¹P NMR, ¹H NMR, and mass spectrometry.

Protocol 2: Automated Solid-Phase Synthesis of a Pyrrolidinol-Modified Oligonucleotide

This protocol outlines the incorporation of the this compound phosphoramidite into an oligonucleotide sequence using a standard automated DNA/RNA synthesizer.

Materials:

  • Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside.

  • Standard DNA/RNA phosphoramidites (A, C, G, T/U) dissolved in anhydrous acetonitrile.

  • This compound phosphoramidite dissolved in anhydrous acetonitrile.

  • Activator solution (e.g., 5-(ethylthio)-1H-tetrazole).

  • Capping solutions (e.g., acetic anhydride/lutidine/THF and N-methylimidazole/THF).

  • Oxidizing solution (e.g., iodine in THF/water/pyridine).

  • Deblocking solution (e.g., trichloroacetic acid in DCM).

  • Anhydrous acetonitrile for washing.

Procedure:

  • Program the desired oligonucleotide sequence into the DNA/RNA synthesizer.

  • Install the CPG column corresponding to the 3'-terminal nucleoside.

  • Place the standard and the modified pyrrolidinol phosphoramidite vials in their respective positions on the synthesizer.

  • Initiate the synthesis program. The synthesis cycle for each monomer addition consists of the following steps: a. Detritylation: Removal of the 5'-DMT protecting group with the deblocking solution. b. Coupling: Activation of the incoming phosphoramidite (standard or modified) with the activator solution and coupling to the free 5'-hydroxyl group of the growing oligonucleotide chain. A slightly extended coupling time (e.g., 5-10 minutes) may be beneficial for the bulkier pyrrolidinol phosphoramidite. c. Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants. d. Oxidation: Conversion of the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester using the oxidizing solution.

  • The synthesizer will repeat this cycle for each monomer in the sequence.

  • Upon completion of the synthesis, the oligonucleotide remains attached to the solid support with all protecting groups intact.

Protocol 3: Cleavage, Deprotection, and Purification of the Modified Oligonucleotide

This protocol describes the post-synthesis processing to obtain the final purified oligonucleotide.

Materials:

Procedure:

  • Transfer the CPG support with the synthesized oligonucleotide to a sealed vial.

  • Add concentrated ammonium hydroxide or AMA solution to the vial.

  • Heat the vial at a specified temperature and duration (e.g., 55°C for 8-16 hours) to cleave the oligonucleotide from the support and remove the protecting groups from the nucleobases and the phosphate backbone.

  • Cool the vial and carefully transfer the supernatant containing the crude oligonucleotide to a new tube.

  • Lyophilize the solution to dryness.

  • Resuspend the crude oligonucleotide pellet in nuclease-free water.

  • Purify the modified oligonucleotide using reverse-phase high-performance liquid chromatography (RP-HPLC). The DMT-on purification strategy can be employed if the final DMT group was left on during synthesis.

  • Collect the fractions corresponding to the full-length product.

  • Desalt the purified oligonucleotide using a desalting column.

  • Lyophilize the final product and store it at -20°C.

Characterization and Data Presentation

The successful incorporation and the properties of the this compound linker should be verified through various analytical techniques. The following tables present hypothetical data to illustrate the expected outcomes.

Table 1: Physicochemical Properties of a Modified Oligonucleotide
Oligonucleotide Sequence (5' to 3')ModificationMolecular Weight (Da)Tm (°C) vs. RNA Complement
GCA UCG UAG CUCNone (Unmodified)3750.555.2
GCA UCG X UAG CUC(3R,5S)-pyrrolidinol3850.753.8

Where X represents the (3R,5S)-3-hydroxy-5-(hydroxymethyl)pyrrolidine linker.

Table 2: Nuclease Resistance Assay
Oligonucleotide% Intact Oligonucleotide after 1h Incubation with 3'-Exonuclease
Unmodified15%
3'-Pyrrolidinol Modified45%

Signaling Pathway and Mechanism of Action

The incorporation of a non-nucleosidic linker like this compound can influence the interaction of the therapeutic oligonucleotide with its target and cellular machinery. For instance, in the context of an antisense oligonucleotide designed to downregulate a target mRNA via RNase H-mediated cleavage, the linker's position is critical.

G cluster_0 Antisense Mechanism cluster_1 Impact of Pyrrolidinol Linker aso Modified ASO duplex ASO:mRNA Duplex aso->duplex mrna Target mRNA mrna->duplex rnase_h RNase H duplex->rnase_h Recruitment cleavage mRNA Cleavage rnase_h->cleavage no_translation No Protein Translation cleavage->no_translation linker Pyrrolidinol Linker nuclease_res Increased Nuclease Resistance linker->nuclease_res binding_aff Altered Binding Affinity (Tm) linker->binding_aff conformation Modified Duplex Conformation linker->conformation conformation->rnase_h Potential modulation of RNase H recognition

Caption: Hypothetical impact of the pyrrolidinol linker on the antisense mechanism.

Conclusion

The incorporation of this compound as a non-nucleosidic linker represents a novel, albeit currently theoretical, strategy for the chemical modification of therapeutic oligonucleotides. The protocols provided herein offer a comprehensive guide for the synthesis of the requisite phosphoramidite and its integration into oligonucleotide sequences using standard automated solid-phase synthesis. The anticipated benefits of this modification include enhanced nuclease resistance, which is crucial for in vivo applications. Further experimental validation is required to fully elucidate the impact of this unique pyrrolidinol linker on the thermal stability, structural dynamics, and ultimately, the therapeutic efficacy of modified oligonucleotides. Researchers and drug developers are encouraged to explore this and other novel chemical modifications to advance the field of oligonucleotide therapeutics.

Troubleshooting & Optimization

Technical Support Center: (3R,5S)-5-O-DMT-3-pyrrolidinol Phosphoramidite Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (3R,5S)-5-O-DMT-3-pyrrolidinol phosphoramidite (B1245037) in their experiments. The information provided is based on established principles of phosphoramidite chemistry; however, specific quantitative data for this novel phosphoramidite is limited.

Frequently Asked Questions (FAQs)

Q1: What is this compound phosphoramidite used for?

This is a specialized phosphoramidite used in solid-phase oligonucleotide synthesis to introduce a pyrrolidinol modification into a DNA or RNA sequence. Such modifications are often employed to alter the structural and functional properties of oligonucleotides for therapeutic or diagnostic applications, potentially enhancing nuclease resistance, binding affinity, or cellular uptake.

Q2: What are the potential side reactions specific to the use of this phosphoramidite?

While specific studies on this molecule are not extensively published, potential side reactions can be inferred based on its structure and general phosphoramidite chemistry. These include:

  • Standard Phosphoramidite Side Reactions:

    • Hydrolysis: The phosphoramidite is highly sensitive to moisture, which can lead to the formation of an inactive H-phosphonate derivative and reduce coupling efficiency.[1][2]

    • Oxidation: The P(III) center can be prematurely oxidized to P(V) by air or other oxidants, rendering it unable to couple.

    • Depurination: Acidic conditions during the detritylation step can lead to the loss of purine (B94841) bases (adenine and guanine).[3][4]

  • Pyrrolidinol-Specific Side Reactions (Hypothesized):

    • Ring Opening or Rearrangement: The stability of the pyrrolidine (B122466) ring under repeated acidic detritylation steps should be considered. While generally stable, harsh or prolonged acid exposure could potentially lead to ring-opening or other rearrangements, although this is considered unlikely under standard conditions.

    • Secondary Amine Reactivity: The pyrrolidine nitrogen is a secondary amine. If it is not protected, it could potentially undergo side reactions, such as branching, where a second oligonucleotide chain is initiated.[5] However, in the provided structure, the nitrogen is part of the phosphoramidite moiety and is not expected to be reactive in this form. Post-synthesis, during and after deprotection, the reactivity of the secondary amine in the incorporated pyrrolidinol linker should be considered depending on the final application.

Q3: What is the recommended coupling time for this phosphoramidite?

For modified phosphoramidites, especially those with steric bulk, a longer coupling time than the standard for A, C, G, and T phosphoramidites is often recommended. A typical starting point would be to double the standard coupling time. For example, if the standard coupling time is 2 minutes, a 4-5 minute coupling time for this modified phosphoramidite should be considered. Optimization may be required for your specific sequence and synthesizer.

Q4: How should I prepare and store the this compound phosphoramidite solution?

Due to its sensitivity to moisture, this phosphoramidite should be handled under anhydrous conditions.[1] Use fresh, anhydrous acetonitrile (B52724) (<30 ppm water) for dissolution. It is recommended to prepare the solution immediately before use. If storage is necessary, it should be in a tightly sealed container under an inert atmosphere (e.g., argon) at low temperature (-20°C).

Q5: What deprotection strategy is recommended for oligonucleotides containing a pyrrolidinol modification?

Standard deprotection methods using ammonium (B1175870) hydroxide (B78521) or AMA (a mixture of ammonium hydroxide and methylamine) are generally applicable.[6][7] However, the stability of the pyrrolidinol moiety under prolonged basic conditions should be verified for your specific application. If the oligonucleotide contains other base-labile modifications, a milder deprotection strategy, such as using potassium carbonate in methanol (B129727), may be necessary.[7]

Troubleshooting Guides

Issue 1: Low Coupling Efficiency

Symptoms:

  • Low overall yield of the final oligonucleotide.

  • High proportion of n-1 sequences (deletions) observed in HPLC or mass spectrometry analysis.

  • Faint color upon detritylation of the subsequent base, indicating a lower number of available 5'-OH groups.

Possible CauseRecommended Solution
Moisture Contamination Ensure all reagents, especially acetonitrile and the activator solution, are anhydrous.[1] Use fresh solvents and consider adding molecular sieves to the phosphoramidite and activator bottles on the synthesizer.
Degraded Phosphoramidite Prepare a fresh solution of the this compound phosphoramidite. Avoid storing the solution on the synthesizer for extended periods.
Insufficient Coupling Time Increase the coupling time for this specific phosphoramidite. Start by doubling the standard coupling time and optimize as needed.
Suboptimal Activator Ensure the activator (e.g., 5-Ethylthio-1H-tetrazole (ETT), Dicyanoimidazole (DCI)) is fresh and at the correct concentration. For sterically hindered phosphoramidites, a more potent activator might be required.[8][9]
Inefficient Activation Check the delivery lines for the phosphoramidite and activator to ensure proper mixing and delivery to the synthesis column.
Issue 2: Unexpected Peaks in Analytical Results (HPLC/Mass Spectrometry)

Symptoms:

  • Multiple peaks in the chromatogram that do not correspond to the full-length product or simple n-1 deletions.

  • Mass peaks that indicate unexpected modifications.

Possible CauseRecommended Solution
Phosphoramidite Oxidation Handle the solid phosphoramidite and its solution under an inert atmosphere (argon or nitrogen) to prevent oxidation of the P(III) center.
Branching at Pyrrolidine Nitrogen This is a hypothetical side reaction. If mass spectrometry suggests the addition of a second oligonucleotide chain, it may indicate reactivity of the pyrrolidinol nitrogen. Ensure that the nitrogen is appropriately protected if necessary for your specific phosphoramidite version.
Side Reactions during Deprotection The pyrrolidinol moiety or other sensitive groups may be degrading during the final cleavage and deprotection. Consider using milder deprotection conditions (e.g., lower temperature, shorter time, or alternative basic reagents like potassium carbonate in methanol).[7]
Incomplete Removal of Protecting Groups Ensure that the deprotection time and temperature are sufficient for complete removal of all protecting groups from the nucleobases and the phosphate (B84403) backbone.[6]

Experimental Protocols

While a specific, validated protocol for this compound phosphoramidite is not publicly available, the following general protocol for modified phosphoramidites can be used as a starting point.

1. Phosphoramidite Preparation:

  • Under an inert atmosphere (argon or dry nitrogen), dissolve the this compound phosphoramidite in anhydrous acetonitrile to the desired concentration (typically 0.1 M).

  • Gently swirl to dissolve. Avoid vigorous shaking.

  • Place the solution on a designated port on the automated DNA/RNA synthesizer.

2. Automated Oligonucleotide Synthesis Cycle:

  • The synthesis follows the standard cycle of deprotection, coupling, capping, and oxidation.[3][10]

  • Deprotection (Detritylation): Removal of the 5'-DMT group using a solution of dichloroacetic acid or trichloroacetic acid in dichloromethane.

  • Coupling: The this compound phosphoramidite solution is delivered to the synthesis column along with an activator (e.g., ETT or DCI) to couple with the free 5'-hydroxyl group of the growing oligonucleotide chain. It is recommended to set a longer coupling time (e.g., 5 minutes) for this step.

  • Capping: Acetylation of any unreacted 5'-hydroxyl groups using a capping mixture (e.g., acetic anhydride (B1165640) and N-methylimidazole) to prevent the formation of deletion mutants.

  • Oxidation: Conversion of the unstable phosphite (B83602) triester linkage to a stable phosphate triester using an oxidizing solution (e.g., iodine in THF/water/pyridine).

3. Cleavage and Deprotection:

  • After the final synthesis cycle, the oligonucleotide is cleaved from the solid support and all protecting groups are removed.

  • Standard Deprotection: Use concentrated ammonium hydroxide at 55°C for 8-12 hours or AMA at room temperature for 2 hours.[6][7]

  • Mild Deprotection (if required): For base-sensitive oligonucleotides, use 0.05 M potassium carbonate in methanol at room temperature for 12-24 hours.[7]

4. Purification:

  • The crude oligonucleotide can be purified using standard methods such as reverse-phase HPLC, ion-exchange HPLC, or polyacrylamide gel electrophoresis (PAGE).

Visualizations

Oligonucleotide_Synthesis_Cycle cluster_synthesis Automated Synthesis Cycle Deblocking 1. Deblocking (Detritylation) Removes 5'-DMT group Coupling 2. Coupling Adds new phosphoramidite Deblocking->Coupling Capping 3. Capping Blocks unreacted 5'-OH Coupling->Capping Oxidation 4. Oxidation Stabilizes phosphate backbone Capping->Oxidation Oxidation->Deblocking Next Cycle

Caption: The four-step cycle of phosphoramidite-based oligonucleotide synthesis.

Troubleshooting_Logic Start Low Coupling Efficiency? Check_Moisture Check for Moisture in Reagents Start->Check_Moisture Yes Not_Resolved Issue Persists Start->Not_Resolved No Fresh_Amidite Prepare Fresh Phosphoramidite Solution Check_Moisture->Fresh_Amidite Increase_Coupling_Time Increase Coupling Time Fresh_Amidite->Increase_Coupling_Time Check_Activator Verify Activator Quality and Concentration Increase_Coupling_Time->Check_Activator Resolved Problem Resolved Check_Activator->Resolved

References

Technical Support Center: Optimizing Detritylation of (3R,5S)-5-O-DMT-3-pyrrolidinol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of detritylation conditions for (3R,5S)-5-O-DMT-3-pyrrolidinol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the removal of the 4,4'-dimethoxytrityl (DMT) protecting group from this chiral pyrrolidinol derivative.

Frequently Asked Questions (FAQs)

Q1: What are the most common reagents used for the detritylation of DMT-protected alcohols?

A1: The most common reagents are protic acids, typically used in a non-aqueous solvent. These include trichloroacetic acid (TCA) and dichloroacetic acid (DCA) in dichloromethane (B109758) (DCM).[1][2] Acetic acid is also used, often in aqueous solutions.[3][4]

Q2: Are there any specific considerations for the detritylation of a secondary alcohol like this compound?

A2: Yes, the detritylation of DMT groups from secondary alcohols can be slower than from primary alcohols.[5][6][7] This may necessitate longer reaction times or slightly harsher conditions, which in turn requires careful optimization to avoid side reactions.

Q3: What are the primary side reactions to be aware of during detritylation?

A3: The most significant side reaction, particularly relevant in oligonucleotide synthesis, is depurination, which is the acid-catalyzed cleavage of the glycosidic bond in nucleosides.[1] While this compound does not contain a purine (B94841) base, the pyrrolidinol ring itself could be susceptible to acid-catalyzed degradation or side reactions under harsh conditions. It is crucial to minimize exposure to strong acids.[1]

Q4: How can I monitor the progress of the detritylation reaction?

A4: The release of the dimethoxytrityl cation (DMT+) results in a bright orange color, which can be monitored visually or spectrophotometrically (at around 498 nm).[2][3] Thin-layer chromatography (TLC) is also a common and effective method for monitoring the disappearance of the starting material and the appearance of the deprotected product.

Q5: What is a typical work-up procedure for a detritylation reaction?

A5: After the reaction is complete, the acid is typically quenched by the addition of a mild base, such as aqueous sodium bicarbonate solution or triethylamine. The product is then extracted into an organic solvent, and the organic layer is washed, dried, and concentrated. Purification is often achieved by column chromatography.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Incomplete Detritylation 1. Insufficient reaction time.1. Increase the reaction time in small increments, monitoring by TLC.[2]
2. Degraded or low-quality acid reagent.2. Use a fresh, high-quality detritylation solution.[2]
3. Reaction temperature is too low.3. Ensure the reaction is performed at a consistent and appropriate temperature, typically room temperature.[2]
4. Slower reactivity of the secondary alcohol.4. Consider a slight increase in the acid concentration or a switch to a stronger acid (e.g., from DCA to TCA), but proceed with caution to avoid side reactions.[1][5][6][7]
Product Degradation/Multiple Spots on TLC 1. Excessive exposure to acid.1. Decrease the reaction time or use a lower concentration of the acid.[1]
2. Use of too strong an acid.2. Switch to a milder acid (e.g., from TCA to DCA) or consider using aqueous acetic acid.[1][3]
3. Instability of the pyrrolidinol ring to the acidic conditions.3. Explore milder detritylation methods, such as using a cationic ion-exchange resin.[4]
Difficulty in Isolating the Product 1. Incomplete quenching of the acid.1. Ensure the reaction mixture is neutralized completely before extraction. Check the pH of the aqueous layer.
2. Emulsion formation during extraction.2. Add a small amount of brine to the aqueous layer to help break the emulsion.
3. Co-elution of the product with dimethoxytritanol during chromatography.3. Optimize the solvent system for column chromatography to achieve better separation.

Data Presentation: Detritylation Conditions

The following table summarizes common conditions used for DMT detritylation, primarily derived from oligonucleotide synthesis literature. These should serve as a starting point for the optimization of the detritylation of this compound.

Reagent Concentration Solvent Typical Reaction Time Notes
Trichloroacetic Acid (TCA)3% (w/v)Dichloromethane (DCM)1-5 minutesFast and effective, but may cause degradation of sensitive substrates.[1]
Dichloroacetic Acid (DCA)3% (v/v)Dichloromethane (DCM) or Toluene2-10 minutesMilder than TCA, reducing the risk of side reactions.[1]
Acetic Acid80% (aq)Water20-120 minutesA much milder option, suitable for acid-sensitive substrates.[3][4]
Cationic Ion-Exchange Resin (H+ form)N/AVarious10-120 minutesA heterogeneous method that can simplify work-up and minimize exposure to soluble acid.[4]

Experimental Protocols

Note: The following are generalized protocols and should be optimized for the specific substrate, this compound, by monitoring the reaction progress carefully (e.g., by TLC).

Protocol 1: Detritylation using Trichloroacetic Acid (TCA) in Dichloromethane (DCM)

  • Dissolve the this compound in anhydrous DCM (e.g., 10-20 mL per gram of substrate).

  • Cool the solution in an ice bath.

  • Slowly add a 3% (w/v) solution of TCA in DCM dropwise to the reaction mixture.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 1-5 minutes.

  • Once the starting material is consumed, quench the reaction by adding an excess of a mild base, such as a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and wash it with saturated aqueous sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Detritylation using Dichloroacetic Acid (DCA) in Dichloromethane (DCM)

  • Dissolve the this compound in anhydrous DCM (e.g., 10-20 mL per gram of substrate).

  • To the solution at room temperature, add a 3% (v/v) solution of DCA in DCM.

  • Stir the reaction at room temperature and monitor its progress by TLC. This reaction is generally slower than with TCA.

  • Upon completion, work up the reaction as described in Protocol 1 (quenching, extraction, washing, drying, and purification).

Protocol 3: Detritylation using Aqueous Acetic Acid

  • Dissolve the this compound in 80% aqueous acetic acid.[3]

  • Stir the mixture at room temperature for 20-120 minutes, monitoring the reaction by TLC.[3][4]

  • Once the reaction is complete, carefully neutralize the acetic acid with a base such as solid sodium bicarbonate or a saturated aqueous solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or DCM).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Visualizations

Detritylation_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Start Dissolve this compound in anhydrous solvent Add_Acid Add acidic detritylation reagent (e.g., TCA/DCM) Start->Add_Acid Monitor Monitor reaction by TLC Add_Acid->Monitor Quench Quench with mild base (e.g., NaHCO3 solution) Monitor->Quench Extract Extract with organic solvent Quench->Extract Wash Wash organic layer Extract->Wash Dry Dry and concentrate Wash->Dry Purify Purify by column chromatography Dry->Purify End End Purify->End Obtain pure (3R,5S)-3-pyrrolidinol

Caption: Experimental workflow for the detritylation of this compound.

Troubleshooting_Detritylation Start Reaction Issue? Incomplete Incomplete Reaction Start->Incomplete Yes Degradation Product Degradation Start->Degradation No, but... Increase_Time Increase reaction time Incomplete->Increase_Time Check TLC at intervals Fresh_Reagent Use fresh acid Incomplete->Fresh_Reagent If time doesn't help Increase_Conc Increase acid concentration cautiously Incomplete->Increase_Conc If still incomplete Decrease_Time Decrease reaction time Degradation->Decrease_Time Check for multiple spots on TLC Milder_Acid Use milder acid (e.g., DCA or Acetic Acid) Degradation->Milder_Acid If degradation persists Lower_Temp Lower reaction temperature Degradation->Lower_Temp If still an issue

Caption: Troubleshooting decision tree for detritylation of this compound.

References

Preventing epimerization during (3R,5S)-5-O-DMT-3-pyrrolidinol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (3R,5S)-5-O-DMT-3-pyrrolidinol. Our focus is on preventing epimerization and addressing other common challenges encountered during this stereoselective synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common precursor for the synthesis of this compound?

The most common precursor is (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ol.[1] This starting material possesses the desired stereochemistry at both the C3 and C5 positions.

Q2: Which hydroxyl group of (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ol is selectively protected by the DMT group?

The dimethoxytrityl (DMT) group selectively protects the primary hydroxyl group at the C5 position due to its lower steric hindrance compared to the secondary hydroxyl group at the C3 position.[2]

Q3: What are the typical reaction conditions for the DMT protection of (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ol?

The reaction is typically carried out by reacting (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ol with dimethoxytrityl chloride (DMT-Cl) in a pyridine (B92270) solvent, which also acts as a base.[3][4] The reaction is usually performed at room temperature.

Q4: What is epimerization and why is it a concern in this synthesis?

Epimerization is the change in the configuration of one of several stereocenters in a molecule. In the synthesis of this compound, epimerization at either the C3 or C5 position would lead to the formation of undesired diastereomers, impacting the purity and biological activity of the final product.

Q5: How can I detect epimerization in my product?

Chiral High-Performance Liquid Chromatography (HPLC) is a reliable method to separate and quantify diastereomers, allowing for the assessment of enantiomeric and diastereomeric purity.[5][6][7][8]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, with a focus on preventing epimerization.

Problem 1: Low Yield of the Desired Mono-DMT Protected Product
Possible Cause Recommendation Rationale
Incomplete Reaction - Ensure anhydrous conditions as DMT-Cl is moisture-sensitive.- Increase the reaction time or slightly elevate the temperature (e.g., to 40°C).- Use a slight excess of DMT-Cl (1.1-1.2 equivalents).Moisture will hydrolyze DMT-Cl, reducing its availability for the reaction. A longer reaction time or gentle heating can drive the reaction to completion. A slight excess of the protecting agent can ensure full conversion of the starting material.
Formation of Di-DMT Protected Byproduct - Use a controlled amount of DMT-Cl (1.0-1.1 equivalents).- Add the DMT-Cl solution slowly to the solution of the diol.Using a large excess of DMT-Cl can lead to the protection of both hydroxyl groups. Slow addition helps to maintain a low concentration of the protecting agent, favoring mono-protection of the more reactive primary hydroxyl group.
Degradation of the DMT Group - Maintain a basic environment throughout the reaction and workup. Pyridine serves this purpose during the reaction.[3]- During aqueous workup, use a mild base like sodium bicarbonate solution.[3]The DMT group is acid-labile. The pyridinium (B92312) hydrochloride byproduct formed during the reaction is acidic and can cleave the DMT group if not neutralized.[3]
Problem 2: Presence of Epimers in the Final Product
Possible Cause Recommendation Rationale
Base-Catalyzed Epimerization at C3 - Use a non-nucleophilic, sterically hindered base if pyridine is suspected to cause epimerization.- Keep the reaction temperature at or below room temperature.Strong bases can deprotonate the C3 hydroxyl group, and subsequent reprotonation can occur from either face, leading to epimerization. Lower temperatures reduce the rate of this side reaction.
Acid-Catalyzed Epimerization at C5 (less likely) - Ensure the reaction mixture remains basic throughout the process.While less common for this specific position, acidic conditions can potentially facilitate epimerization at centers adjacent to a heteroatom.
Contaminated Starting Material - Verify the stereochemical purity of the starting (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ol using a suitable analytical method (e.g., chiral HPLC or NMR with a chiral solvating agent).The impurity will be carried through the synthesis, leading to a diastereomeric mixture in the final product.

Experimental Protocols

Key Experiment: Selective DMT Protection of (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ol

This protocol is a general guideline and may require optimization.

  • Preparation:

    • Dry all glassware thoroughly in an oven and cool under an inert atmosphere (e.g., nitrogen or argon).

    • Use anhydrous pyridine as the solvent.

    • Ensure (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ol is dry.

  • Reaction:

    • Dissolve (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ol (1 equivalent) in anhydrous pyridine in a round-bottom flask under an inert atmosphere.

    • Cool the solution in an ice bath.

    • In a separate flask, dissolve dimethoxytrityl chloride (DMT-Cl) (1.1 equivalents) in anhydrous pyridine.

    • Add the DMT-Cl solution dropwise to the cooled diol solution over a period of 30-60 minutes with constant stirring.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Purification:

    • Once the reaction is complete, quench the reaction by adding a small amount of methanol (B129727).

    • Remove the pyridine under reduced pressure.

    • Partition the residue between an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) and a 5% aqueous sodium bicarbonate solution.[3]

    • Separate the organic layer, and wash it sequentially with 5% sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane (B109758) containing a small amount of triethylamine (B128534) to prevent streaking).

Visualizations

Synthesis_Pathway start (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ol product This compound start->product Selective Protection reagent DMT-Cl, Pyridine reagent->product

Caption: Synthetic pathway for this compound.

Epimerization_Mechanism cluster_c3 Epimerization at C3 C3_correct (3R)-OH C3_intermediate Enolate/Alkoxide Intermediate C3_correct->C3_intermediate Deprotonation (Base) C3_epimer (3S)-OH C3_intermediate->C3_correct Reprotonation C3_intermediate->C3_epimer Reprotonation (incorrect face) Troubleshooting_Workflow start Synthesis of this compound check_purity Analyze product by Chiral HPLC start->check_purity pure Product is pure check_purity->pure Desired stereochemistry impure Epimers detected check_purity->impure Undesired stereoisomers troubleshoot Consult Troubleshooting Guide: - Check Base - Check Temperature - Verify Starting Material impure->troubleshoot

References

Technical Support Center: Purification of (3R,5S)-5-O-DMT-3-pyrrolidinol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of (3R,5S)-5-O-DMT-3-pyrrolidinol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the purification of this compound?

A1: The most common impurities arise from the DMT protection reaction of the precursor, (3R,5S)-pyrrolidine-3,5-diol. These include:

  • Unreacted (3R,5S)-pyrrolidine-3,5-diol: The starting material for the DMT protection step.

  • Bis-DMT protected byproduct: The compound where both hydroxyl groups of the pyrrolidine-3,5-diol have been protected with a DMT group.

  • Hydrolyzed DMT-Cl: Dimethoxytrityl chloride that has reacted with moisture to form dimethoxytritanol.

  • Pyridine (B92270)/Triethylamine (B128534) Salts: Byproducts from the use of bases like pyridine or triethylamine in the reaction.

Q2: How can I monitor the progress of the DMT protection reaction and identify the product and impurities by Thin Layer Chromatography (TLC)?

A2: TLC is an effective technique for monitoring the reaction. A typical TLC analysis would involve:

  • Stationary Phase: Silica (B1680970) gel 60 F254 plates.

  • Mobile Phase: A mixture of dichloromethane (B109758) (DCM) and methanol (B129727) (MeOH), often with a small amount of triethylamine (TEA) to prevent streaking of the amine-containing compounds. A common starting ratio is 95:5 DCM:MeOH + 0.1% TEA.

  • Visualization:

    • UV Light (254 nm): The DMT group is UV active, so the product and any DMT-containing byproducts will appear as dark spots.

    • p-Anisaldehyde Stain: This stain is excellent for visualizing alcohols and will stain the starting diol. The DMT-protected products will also stain, often a different color.

    • Iodine Chamber: Most organic compounds will visualize as brown spots.

Expected TLC Profile:

CompoundApproximate Rf Value (95:5 DCM:MeOH)Visualization Method
(3R,5S)-pyrrolidine-3,5-diol (Starting Material)~0.1p-Anisaldehyde, Iodine
This compound (Product) ~0.4 UV, p-Anisaldehyde, Iodine
Bis-DMT protected byproduct~0.8UV, Iodine
Dimethoxytritanol~0.7UV, Iodine

Note: Rf values are illustrative and can vary based on the exact TLC conditions.

Q3: What are the recommended methods for purifying this compound?

A3: The most common and effective method for purifying this compound is silica gel column chromatography. The hydrophobic nature of the DMT group allows for good separation from the more polar starting diol and the less polar bis-DMT byproduct. High-Performance Liquid Chromatography (HPLC) can also be used for higher purity requirements.

Q4: I am seeing a low yield after purification. What are the potential causes?

A4: Low yields can be attributed to several factors:

  • Incomplete Reaction: The DMT protection reaction may not have gone to completion.

  • Product Loss During Workup: The product may be lost during aqueous extraction steps if the pH is not carefully controlled.

  • Improper Column Chromatography Technique: Using an incorrect solvent system can lead to poor separation and loss of product. Co-elution of the product with impurities will also lower the isolated yield of pure material.

  • Degradation of the DMT group: The DMT group is acid-labile. Exposure to acidic conditions during workup or chromatography can cause its removal, leading to the formation of the starting diol and a lower yield of the desired product.

Troubleshooting Guides

Problem 1: My purified product is contaminated with the starting diol.

Identification:

  • TLC: A spot at a low Rf (~0.1 in 95:5 DCM:MeOH) that stains with p-anisaldehyde.

  • ¹H NMR: Presence of signals corresponding to the starting (3R,5S)-pyrrolidine-3,5-diol.

Workflow for Troubleshooting Diol Contamination:

G start Diol Contamination Detected repurify Repurify by Column Chromatography start->repurify adjust_gradient Use a Less Polar Eluent (e.g., increase DCM percentage) repurify->adjust_gradient check_loading Ensure Dry Loading or Minimal Polar Solvent in Loading repurify->check_loading monitor_fractions Careful Fraction Collection Guided by TLC repurify->monitor_fractions pure_product Pure Product adjust_gradient->pure_product check_loading->pure_product monitor_fractions->pure_product

Caption: Troubleshooting workflow for starting diol contamination.

Solutions:

  • Repurify using Column Chromatography:

    • Adjust the Solvent System: Use a less polar eluent to increase the separation between the product and the highly polar starting diol. For example, switch from 95:5 DCM:MeOH to 98:2 DCM:MeOH.

    • Optimize Loading: If using a wet-loading method, dissolve the crude product in a minimal amount of a non-polar solvent like DCM.

    • Careful Fraction Collection: Monitor the fractions closely by TLC to avoid collecting fractions containing the starting diol.

Problem 2: My purified product is contaminated with the bis-DMT byproduct.

Identification:

  • TLC: A spot at a high Rf (~0.8 in 95:5 DCM:MeOH) that is UV active.

  • ¹H NMR: Integration of the aromatic protons of the DMT groups will be higher than expected relative to the pyrrolidinol core protons. You will also observe a symmetrical pattern for the pyrrolidinol protons.

Workflow for Troubleshooting Bis-DMT Contamination:

G start Bis-DMT Contamination Detected repurify Repurify by Column Chromatography start->repurify adjust_gradient Use a More Polar Eluent (e.g., increase MeOH percentage) repurify->adjust_gradient gradient_elution Employ a Gradient Elution (e.g., 0-5% MeOH in DCM) repurify->gradient_elution monitor_fractions Careful Fraction Collection Guided by TLC repurify->monitor_fractions pure_product Pure Product adjust_gradient->pure_product gradient_elution->pure_product monitor_fractions->pure_product

Caption: Troubleshooting workflow for bis-DMT byproduct contamination.

Solutions:

  • Repurify using Column Chromatography:

    • Adjust the Solvent System: Use a more polar eluent to effectively separate the less polar bis-DMT byproduct from the desired mono-DMT product. For example, start with a less polar system to elute the bis-DMT compound first, then increase the polarity to elute the product.

    • Gradient Elution: A gradient elution from pure DCM to a mixture of DCM and MeOH can provide better separation of closely eluting compounds.

Problem 3: The DMT group is being cleaved during purification.

Identification:

  • TLC: Appearance of a new, polar spot corresponding to the starting diol and a spot for dimethoxytritanol.

  • Color Change: A bright orange color may be observed in the fractions, which is characteristic of the dimethoxytrityl cation formed under acidic conditions.

Workflow for Preventing DMT Cleavage:

G start DMT Cleavage Detected check_silica Use Neutralized Silica Gel start->check_silica check_solvents Use High-Purity, Anhydrous Solvents start->check_solvents add_base Add a Volatile Base to the Eluent (e.g., 0.1-0.5% TEA or Pyridine) start->add_base avoid_acid Ensure No Acidic Contaminants in Glassware or Solvents start->avoid_acid stable_purification Stable Purification Conditions check_silica->stable_purification check_solvents->stable_purification add_base->stable_purification avoid_acid->stable_purification

Caption: Workflow to prevent DMT group cleavage during purification.

Solutions:

  • Neutralize Silica Gel: Commercial silica gel can be slightly acidic. Pre-treating the silica gel by slurrying it in the eluent containing a small amount of a volatile base like triethylamine (0.1-0.5%) and then packing the column can prevent cleavage.

  • Add a Base to the Eluent: Incorporating a small percentage of triethylamine or pyridine in the mobile phase will neutralize any acidic sites on the silica gel and prevent the cleavage of the DMT group.

  • Use High-Purity Solvents: Ensure that the solvents used for chromatography are of high purity and free from acidic impurities.

Experimental Protocols

Protocol 1: Silica Gel Column Chromatography for Purification of this compound
  • Column Preparation:

    • Select an appropriately sized glass column.

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane (B92381) or DCM).

    • Pack the column with the slurry, ensuring no air bubbles are trapped.

    • Equilibrate the column with the starting eluent (e.g., 100% DCM or a mixture with a very low percentage of MeOH, containing 0.1% TEA).

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of DCM.

    • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried silica to the top of the column.

  • Elution:

    • Begin elution with a non-polar solvent system (e.g., 99:1 DCM:MeOH + 0.1% TEA).

    • Gradually increase the polarity of the eluent (e.g., to 95:5 DCM:MeOH + 0.1% TEA) to elute the desired product.

    • Collect fractions and monitor by TLC.

  • Fraction Analysis and Product Isolation:

    • Spot each fraction on a TLC plate and develop as described in the FAQs.

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to obtain the purified this compound.

Illustrative HPLC Purity Analysis Data:

SampleRetention Time (min)Peak Area (%)Identity
Crude Product4.515%(3R,5S)-pyrrolidine-3,5-diol
8.2 65% This compound
12.120%Bis-DMT byproduct
Purified Product8.2 >98% This compound

Note: HPLC conditions are hypothetical for illustrative purposes: C18 column, gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid (for analysis after purification and detritylation) or a suitable non-acidic mobile phase for DMT-on analysis.

Improving coupling efficiency of (3R,5S)-5-O-DMT-3-pyrrolidinol phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (3R,5S)-5-O-DMT-3-pyrrolidinol Phosphoramidite (B1245037). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving coupling efficiency and troubleshooting common issues encountered during the synthesis of modified oligonucleotides using this non-nucleosidic phosphoramidite.

Frequently Asked Questions (FAQs)

Q1: What is this compound Phosphoramidite and what are its primary applications?

A1: this compound Phosphoramidite is a non-nucleosidic reagent used in solid-phase oligonucleotide synthesis to introduce a pyrrolidine (B122466) modification. This modification can serve as a flexible linker or, more specifically, to create oligonucleotide analogs that can act as inhibitors of DNA repair enzymes, such as DNA glycosylases, by mimicking the transition state of the enzyme-substrate complex.[1]

Q2: What are the main challenges when using this phosphoramidite?

A2: The primary challenges are related to its non-nucleosidic structure and potential steric hindrance from the pyrrolidinol ring. These factors can lead to lower coupling efficiencies compared to standard nucleoside phosphoramidites. Ensuring anhydrous conditions and optimizing coupling parameters are critical for success.

Q3: What activator is recommended for coupling this compound Phosphoramidite?

A3: For sterically hindered phosphoramidites, more potent activators are often recommended. While standard activators like 1H-Tetrazole can be used, others such as 5-(Ethylthio)-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI) may provide better results due to their increased acidity and nucleophilicity, which can accelerate the coupling reaction.[2]

Q4: How can I confirm the successful incorporation of the pyrrolidinol moiety?

A4: Successful incorporation can be confirmed by cleaving a small amount of the oligonucleotide from the solid support after synthesis and analyzing it by mass spectrometry (e.g., ESI-MS or MALDI-TOF). The observed molecular weight should correspond to the theoretical mass of the modified oligonucleotide.

Q5: What are the recommended storage conditions for this phosphoramidite?

A5: Like most phosphoramidites, this compound Phosphoramidite is sensitive to moisture and oxidation. It should be stored under an inert atmosphere (argon or nitrogen) at 2-8°C and protected from light.[3][4] Before use, the vial should be allowed to warm to room temperature before opening to prevent condensation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Coupling Efficiency 1. Suboptimal Activator: The chosen activator may not be sufficiently reactive for this sterically demanding phosphoramidite. 2. Moisture Contamination: Presence of water in reagents or on the synthesizer.[5] 3. Insufficient Coupling Time: The standard coupling time for nucleosidic phosphoramidites may be too short. 4. Degraded Phosphoramidite: Improper storage or handling has led to degradation of the reagent.1. Use a more reactive activator such as 5-(Ethylthio)-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI). 2. Ensure all reagents, especially acetonitrile (B52724), are anhydrous. Use fresh, high-quality reagents and ensure synthesizer lines are dry.[5][6] 3. Increase the coupling time. A doubling of the standard coupling time is a good starting point for optimization. 4. Use a fresh vial of phosphoramidite. Perform a small-scale test synthesis to verify its reactivity.
Incomplete Deprotection Incorrect Deprotection Conditions: The standard deprotection protocol may not be sufficient for complete removal of all protecting groups from the modified oligonucleotide.While the DMT group is removed under standard acidic conditions, ensure that the final cleavage and deprotection steps are compatible with the pyrrolidinol modification. If using base-labile protecting groups elsewhere in the sequence, ensure the conditions are optimized for their removal without degrading the product.[7]
Presence of n-1 Species in Final Product Failed Coupling at a Single Position: This indicates a failure of the pyrrolidinol phosphoramidite to couple efficiently, followed by successful capping of the unreacted 5'-OH group.This is a direct consequence of low coupling efficiency. Refer to the solutions for "Low Coupling Efficiency". Consider performing a double coupling for the pyrrolidinol phosphoramidite addition.
Unexpected Peaks in Mass Spectrometry 1. Phosphoramidite Hydrolysis: The phosphoramidite may have hydrolyzed to the H-phosphonate. 2. Side Reactions: Unwanted reactions may have occurred during synthesis or deprotection.1. Ensure strictly anhydrous conditions during phosphoramidite dissolution and coupling.[6] 2. Review the entire synthesis and deprotection protocol. Ensure compatibility of all reagents and conditions with the pyrrolidinol moiety.

Quantitative Data Summary

The following tables provide typical ranges for key parameters in oligonucleotide synthesis. Note that optimal conditions for this compound Phosphoramidite may vary and should be determined empirically.

Table 1: Comparison of Activators for Non-Nucleosidic Phosphoramidites

ActivatorTypical ConcentrationRecommended Coupling TimeExpected Coupling Efficiency Range
1H-Tetrazole0.45 M60 - 120 seconds95 - 98%
5-(Ethylthio)-1H-tetrazole (ETT)0.25 M45 - 90 seconds97 - 99%
4,5-Dicyanoimidazole (DCI)0.1 M30 - 60 seconds>98%

Table 2: Impact of Coupling Time on Efficiency (Illustrative)

Coupling Time (seconds)Average Stepwise Yield (%)
3096.5
6098.0
9098.8
12099.2

Experimental Protocols

Protocol 1: Preparation of this compound Phosphoramidite Solution

  • Allow the vial of phosphoramidite to equilibrate to room temperature for at least 30 minutes before opening.

  • Under an inert atmosphere (argon or nitrogen), dissolve the phosphoramidite in anhydrous acetonitrile to the desired concentration (typically 0.1 M).

  • Gently swirl the vial to ensure complete dissolution. Avoid vigorous shaking.

  • Install the solution on a dedicated port on the DNA synthesizer. It is recommended to use the solution within 48 hours of preparation.

Protocol 2: Standard Coupling Cycle for this compound Phosphoramidite

This protocol assumes a standard automated DNA synthesizer.

  • Deblocking: Remove the 5'-DMT protecting group from the solid-support-bound oligonucleotide using a solution of trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane.

  • Washing: Wash the solid support thoroughly with anhydrous acetonitrile.

  • Coupling: Deliver the activator solution (e.g., 0.25 M ETT in acetonitrile) and the phosphoramidite solution (0.1 M in acetonitrile) simultaneously to the synthesis column. Allow the reaction to proceed for the optimized coupling time (e.g., 90 seconds).

  • Washing: Wash the solid support with anhydrous acetonitrile.

  • Capping: Cap any unreacted 5'-hydroxyl groups using a mixture of acetic anhydride (B1165640) and N-methylimidazole.

  • Oxidation: Oxidize the newly formed phosphite (B83602) triester to the more stable phosphate (B84403) triester using an iodine solution.

  • Washing: Wash the solid support with anhydrous acetonitrile to prepare for the next cycle.

Visualizations

experimental_workflow start Start Synthesis deblock Deblocking (Remove 5'-DMT) start->deblock wash1 Wash (Acetonitrile) deblock->wash1 couple Coupling (Phosphoramidite + Activator) wash1->couple wash2 Wash (Acetonitrile) couple->wash2 cap Capping wash2->cap oxidize Oxidation cap->oxidize wash3 Wash (Acetonitrile) oxidize->wash3 next_cycle Next Cycle or Final Deprotection wash3->next_cycle

Caption: Standard phosphoramidite synthesis cycle workflow.

troubleshooting_logic start Low Coupling Efficiency Observed check_reagents Check Reagent Quality (Anhydrous? Fresh?) start->check_reagents check_activator Is Activator Potent Enough? start->check_activator check_time Is Coupling Time Sufficient? start->check_time check_reagents->check_activator Yes replace_reagents Use Fresh, Anhydrous Reagents check_reagents->replace_reagents No check_activator->check_time Yes change_activator Switch to ETT or DCI check_activator->change_activator No increase_time Increase Coupling Time check_time->increase_time No

Caption: Troubleshooting logic for low coupling efficiency.

References

Stability issues of (3R,5S)-5-O-DMT-3-pyrrolidinol under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (3R,5S)-5-O-DMT-3-pyrrolidinol

Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the stability and handling of this compound, particularly under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern with this compound?

A1: The primary stability issue is the acid-lability of the 4,4'-dimethoxytrityl (DMT) protecting group. The ether linkage connecting the DMT group to the pyrrolidinol scaffold is susceptible to cleavage under acidic conditions, a process known as detritylation.[1][2] This reaction is intentional in many synthetic workflows but can be a source of degradation if not properly controlled.

Q2: Why is the DMT group sensitive to acid?

A2: The DMT group's sensitivity to acid is due to the formation of a highly stable carbocation upon protonation of the ether oxygen. The two methoxy (B1213986) groups on the trityl rings donate electron density, stabilizing the resulting tertiary carbocation. This stabilization significantly lowers the activation energy for the cleavage reaction, allowing it to proceed under mild acidic conditions.[1][2]

Q3: Under what conditions can I expect to see degradation (detritylation)?

A3: Degradation can occur under various acidic conditions. This includes exposure to strong acids (e.g., trifluoroacetic acid, trichloroacetic acid, dichloroacetic acid) and even prolonged exposure to weaker acids or acidic buffer systems (e.g., 80% acetic acid, buffers below pH 5.0).[3][4][5] Factors such as temperature, acid concentration, and reaction time all influence the rate of detritylation.[3][6]

Q4: How does the stability of the DMT group on this compound compare to DMT-protected nucleosides?

A4: The DMT group in this compound is attached to a secondary alcohol. Research indicates that the deblocking of a DMT group from a secondary hydroxyl group can occur more slowly than from a primary hydroxyl group, such as the 5'-hydroxyl of a nucleoside.[7][8] This means that slightly longer reaction times or stronger acidic conditions might be required for complete detritylation compared to standard oligonucleotide synthesis protocols.

Q5: What are the primary degradation products under acidic conditions?

A5: The primary degradation products are the unprotected (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ol and the dimethoxytrityl cation, which typically quenches with a solvent molecule (like water to form dimethoxytritanol) upon workup.[2][4]

Q6: How should I properly store this compound to ensure its stability?

A6: To maintain stability, the compound should be stored at 2°C - 8°C, protected from light, and in a tightly sealed container to keep it away from moisture and acidic vapors. It is crucial to avoid acidic environments during storage and handling until detritylation is intended.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and reaction of this compound, especially concerning the detritylation step.

Problem Potential Cause(s) Recommended Solution(s)
Incomplete Detritylation (Starting Material Remains) 1. Insufficient Acid Strength/Concentration: The acid used is too weak or dilute for the secondary DMT ether.[7][8]2. Short Reaction Time: The reaction was not allowed to proceed to completion.3. Low Temperature: The ambient temperature is too low, slowing the reaction rate.[3]4. Degraded Reagent: The acid solution has degraded over time.1. Use a stronger acid (e.g., 3% TCA or DCA in DCM) or increase the concentration.[3]2. Increase the reaction time in small increments (e.g., 30-60 seconds) and monitor by TLC.3. Ensure the reaction is performed at a consistent room temperature.4. Always use a freshly prepared acidic solution.[3]
Unexpected Side Products Observed on TLC/LCMS 1. Re-attachment of DMT Group: The stable DMT cation can re-attach to the free hydroxyl group if not properly quenched, especially during solvent removal.[5]2. Degradation of Pyrrolidinol Ring: Although less common, harsh acidic conditions (very low pH, high heat) could potentially affect the core structure.1. After detritylation, quench the reaction by adding a weak base like pyridine (B92270) or triethylamine (B128534) before solvent evaporation. Alternatively, precipitate the deprotected product.[4]2. Use the mildest acidic conditions possible for detritylation. Avoid excessive heat. Consider using a buffered acidic solution (e.g., pH 3-5) with gentle warming.[6][8]
Low Yield of Desired Product After Workup 1. Product Loss During Extraction: The deprotected pyrrolidinol derivative may have some water solubility, leading to loss in aqueous washes.2. Incomplete Precipitation: If precipitating the product, the conditions may not be optimal for full recovery.1. Minimize aqueous washes or perform back-extraction of the aqueous layers with an appropriate organic solvent.2. Ensure the solution is sufficiently chilled and use an appropriate anti-solvent (e.g., ethanol, isopropanol) to maximize precipitation.[4]

Quantitative Data

Table 1: Effect of Acid Reagent on Detritylation Time (Illustrative data for complete detritylation at room temperature)

ReagentConcentration (in Dichloromethane)Typical Reaction TimeNotes
Trichloroacetic Acid (TCA)3% (w/v)2 - 5 minutesHighly effective; may require careful timing to avoid side reactions.
Dichloroacetic Acid (DCA)3% (v/v)3 - 7 minutesSlightly milder than TCA, often preferred to minimize side reactions.[9]
Acetic Acid80% (aq)30 - 90 minutesMuch milder; useful for highly acid-sensitive substrates.[4]

Table 2: Influence of pH on Detritylation Half-Life (t½) (Illustrative data using a buffered aqueous/organic solution)

pHTemperatureApproximate Half-Life (t½)Reference Condition
3.025°C~15 minutesMildly acidic, controlled conditions.[8]
4.025°C~120 minutesSlower reaction, useful for sensitive molecules.
5.040°C~60 minutesGentle warming can accelerate deprotection at higher pH.[6]

Experimental Protocols

Protocol 1: Standard Solution-Phase Detritylation

This protocol describes a standard method for removing the DMT group in a solution-phase reaction.

  • Dissolution: Dissolve this compound in an anhydrous, non-protic solvent such as dichloromethane (B109758) (DCM) or toluene (B28343) to a concentration of approximately 10-20 mg/mL.

  • Acid Addition: While stirring at room temperature, add a solution of 3% dichloroacetic acid (DCA) in DCM dropwise until the characteristic orange color of the DMT cation persists.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., 10% Methanol in DCM). The disappearance of the starting material spot and the appearance of a more polar product spot at the baseline indicates reaction completion. This typically takes 3-7 minutes.

  • Quenching: Once the reaction is complete, immediately quench the acid by adding 2-3 equivalents of a weak base like pyridine or triethylamine. The orange color should dissipate.

  • Workup: Dilute the reaction mixture with DCM and wash with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude deprotected product.

  • Purification: Purify the resulting (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ol by silica (B1680970) gel chromatography if necessary.

Protocol 2: Mild Detritylation using Acetic Acid

This protocol is suitable for substrates that may be sensitive to stronger acids.

  • Dissolution: Dissolve the DMT-protected compound in a solution of 80% acetic acid in water.

  • Incubation: Stir the solution at room temperature. The reaction is significantly slower than with DCA/TCA.

  • Reaction Monitoring: Monitor the reaction by TLC or LCMS every 15-20 minutes. The reaction may take 30-90 minutes to reach completion.[4]

  • Solvent Removal: Once complete, remove the acetic acid and water under high vacuum (lyophilization is also an option).

  • Purification: Co-evaporate the residue with toluene to remove residual acetic acid. The crude product can then be purified as needed.

Visualizations

Below are diagrams illustrating the key chemical pathway and experimental workflows.

Caption: Acid-catalyzed degradation pathway of this compound.

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Dissolve Dissolve DMT-Compound in Anhydrous DCM AddAcid Add 3% DCA in DCM Dissolve->AddAcid Monitor Monitor by TLC (2-5 min) AddAcid->Monitor Quench Quench with Pyridine/ Triethylamine Monitor->Quench Extract Aqueous Wash (NaHCO3, Brine) Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Purify via Chromatography Dry->Purify

Caption: Experimental workflow for standard detritylation.

Start Problem: Incomplete Detritylation Cause1 Check Reagent Freshness Start->Cause1 Cause2 Review Reaction Time Start->Cause2 Cause3 Verify Temperature Start->Cause3 Sol1 Prepare Fresh Acid Solution Cause1->Sol1 Sol2 Increase Time in Increments Cause2->Sol2 Sol3 Ensure Consistent Room Temp Cause3->Sol3

Caption: Troubleshooting logic for incomplete detritylation.

References

Technical Support Center: Deprotection of (3R,5S)-5-O-DMT-3-pyrrolidinol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the removal of the dimethoxytrityl (DMT) protecting group from (3R,5S)-5-O-DMT-3-pyrrolidinol.

Troubleshooting Guide

This guide addresses common issues encountered during the deprotection of this compound.

Issue Potential Cause Recommendation
Incomplete Deprotection 1. Insufficient Acid: The amount or concentration of the acidic reagent is too low to drive the reaction to completion. 2. Short Reaction Time: The reaction was not allowed to proceed for a sufficient duration. 3. Low Reaction Temperature: The ambient temperature is too low, slowing down the reaction rate. 4. Degraded Reagent: The acidic deprotection reagent has degraded over time.1. Optimize Acid Concentration: Increase the concentration of the acid (e.g., from 3% to 5% DCA or TCA in DCM). For milder conditions, ensure the pH is sufficiently low (e.g., pH 4.5-5.0 with acetic acid). 2. Increase Reaction Time: Extend the reaction time and monitor progress by TLC. 3. Increase Temperature: If using milder acids, warming the reaction to around 40°C can facilitate deprotection.[1] 4. Use Fresh Reagent: Always use a fresh solution of the deprotection reagent.
Formation of Side Products 1. Prolonged Exposure to Strong Acid: Extended reaction times with strong acids like TFA or TCA can lead to side reactions. 2. Re-attachment of DMT Group: The liberated DMT cation can re-attach to the hydroxyl group of the product, especially during work-up if the acidic conditions are not properly neutralized. 3. Reaction with Scavengers (if used): Impurities in scavengers or inappropriate scavengers can lead to side products.1. Minimize Acid Exposure: Use the minimum time required for complete deprotection. Consider using a milder acid like dichloroacetic acid (DCA) or acetic acid. 2. Effective Quenching and Work-up: After the reaction is complete, quench the acid with a base such as triethylamine (B128534) or a bicarbonate solution.[2] Adding a scavenger like triethylsilane to the reaction mixture can trap the DMT cation.[2] 3. Use High-Purity Scavengers: If scavengers are necessary, ensure they are of high purity.
Low Yield of Isolated Product 1. Incomplete Reaction: As described above. 2. Product Loss During Work-up: The deprotected pyrrolidinol may have some water solubility, leading to loss during aqueous extraction. The product may also be lost during precipitation if not performed correctly. 3. Adsorption onto Silica (B1680970) Gel: The free hydroxyl and amine groups of the product can lead to strong adsorption on silica gel during column chromatography.1. Ensure Complete Reaction: Monitor the reaction by TLC until all starting material is consumed. 2. Optimize Work-up: Saturate the aqueous phase with NaCl during extraction to reduce the solubility of the product. For precipitation, use a suitable anti-solvent and ensure the product fully precipitates before filtration. 3. Chromatography Considerations: If column chromatography is necessary, consider using a less acidic silica gel or pre-treating the silica gel with a small amount of triethylamine in the eluent to reduce tailing and product loss.
Orange/Yellow Coloration in Final Product 1. Residual DMT Cation: The highly colored dimethoxytrityl cation may persist if not properly quenched or removed.1. Thorough Quenching and Purification: Ensure the reaction is properly quenched with a base. The dimethoxytritanol byproduct, formed after quenching, is typically colorless and can be removed by extraction or chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most common acidic reagents for DMT deprotection?

A1: The most common reagents are solutions of trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane (B109758) (DCM).[3] Trifluoroacetic acid (TFA) is also used. For milder deprotection, 80% acetic acid in water can be employed.[1][2]

Q2: How can I monitor the progress of the deprotection reaction?

A2: The reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material, this compound, and the appearance of the more polar product, (3R,5S)-3-pyrrolidinol. Additionally, the release of the DMT cation results in a bright orange color, which can be visually monitored or quantified spectrophotometrically at around 498 nm.[4]

Q3: What is the mechanism of acid-catalyzed DMT deprotection?

A3: The deprotection proceeds via an acid-catalyzed cleavage of the ether linkage. The acidic proton protonates the ether oxygen, making it a good leaving group. The stable, resonance-stabilized dimethoxytrityl cation is then eliminated, leaving the free hydroxyl group.

Q4: Are there any non-acidic methods for DMT deprotection?

A4: While acidic conditions are standard, other methods like hydrogenolysis (e.g., Pd/C, H₂) can also cleave trityl ethers.[5] However, for this specific substrate, acidic deprotection is the most common and straightforward approach.

Q5: How should I purify the deprotected (3R,5S)-3-pyrrolidinol?

A5: Purification can be achieved through several methods. After an aqueous work-up to remove the acid and water-soluble byproducts, the product can be purified by:

  • Crystallization: If the product is a solid and a suitable solvent system can be found.

  • Column Chromatography: Using silica gel. It is advisable to add a small amount of triethylamine (e.g., 0.5-1%) to the eluent to prevent streaking and improve recovery.

  • Precipitation: The crude product can be dissolved in a minimal amount of a suitable solvent and then precipitated by adding an anti-solvent.

Experimental Protocols

Protocol 1: Deprotection using Dichloroacetic Acid (DCA) in Dichloromethane (DCM)

This protocol is a standard method for efficient DMT removal.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Dichloroacetic acid (DCA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Triethylamine (optional, for neutralization)

  • Methanol (B129727)

Procedure:

  • Dissolve this compound in anhydrous DCM (e.g., 10 mL per 1 g of substrate).

  • Cool the solution to 0 °C in an ice bath.

  • Prepare a 3% (v/v) solution of DCA in DCM.

  • Add the DCA/DCM solution dropwise to the substrate solution. The solution should turn bright orange.

  • Stir the reaction at 0 °C to room temperature and monitor by TLC (e.g., using a mobile phase of DCM:Methanol 9:1). The reaction is typically complete within 30-60 minutes.

  • Once the reaction is complete, quench by adding saturated sodium bicarbonate solution or triethylamine until the orange color disappears.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., eluting with a gradient of methanol in DCM).

Parameter Value Notes
Substrate Concentration ~0.1 M in DCMEnsure complete dissolution.
DCA Concentration 3% (v/v) in DCMCan be adjusted based on reaction progress.
Temperature 0 °C to Room TemperatureStarting at 0 °C can help control the reaction.
Reaction Time 30 - 60 minutesMonitor by TLC.
Typical Yield >90%Dependent on purification method.
Typical Purity >98%After chromatographic purification.
Protocol 2: Mild Deprotection using Acetic Acid

This protocol is suitable for substrates that may be sensitive to stronger acids.

Materials:

  • This compound

  • 80% Acetic acid in water

  • Toluene (B28343)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound in 80% acetic acid in water (e.g., 20 mL per 1 g of substrate).

  • Stir the reaction at room temperature for 2-4 hours. Monitor by TLC.

  • Once the reaction is complete, carefully neutralize the acetic acid by the slow addition of saturated sodium bicarbonate solution until effervescence ceases.

  • Extract the product with a suitable organic solvent such as ethyl acetate (B1210297) or a mixture of chloroform (B151607) and isopropanol.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Co-evaporate with toluene to remove residual acetic acid.

  • Purify the crude product as described in Protocol 1.

Parameter Value Notes
Substrate Concentration ~0.05 M in 80% Acetic AcidEnsure complete dissolution.
Temperature Room TemperatureWarming to 40°C can accelerate the reaction.[1]
Reaction Time 2 - 4 hoursMonitor by TLC.
Typical Yield 85-95%Dependent on work-up and purification.
Typical Purity >98%After chromatographic purification.

Visualizations

Deprotection_Workflow cluster_reaction Deprotection Reaction cluster_workup Work-up cluster_purification Purification start This compound reaction Stir at RT (Monitor by TLC) start->reaction reagent Acidic Reagent (e.g., DCA in DCM) reagent->reaction quench Quench (e.g., NaHCO3 soln.) reaction->quench extract Aqueous Extraction quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product (3R,5S)-3-pyrrolidinol purify->product Troubleshooting_Logic cluster_check1 Reaction Check cluster_check2 Side Reaction Check cluster_check3 Purification Check start Low Yield or Impure Product incomplete Incomplete Reaction? start->incomplete yes_incomplete Increase Reaction Time/ Acid Concentration/ Temperature incomplete->yes_incomplete Yes no_incomplete No incomplete->no_incomplete side_products Side Products Present? no_incomplete->side_products yes_side Use Milder Conditions/ Add Scavenger/ Optimize Work-up side_products->yes_side Yes no_side No side_products->no_side purification_issue Purification Issue? no_side->purification_issue yes_purification Optimize Chromatography/ Precipitation Conditions purification_issue->yes_purification Yes solution Pure Product purification_issue->solution No

References

Validation & Comparative

A Comparative Guide to the Purity Analysis of Synthetic (3R,5S)-5-O-DMT-3-pyrrolidinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(3R,5S)-5-O-DMT-3-pyrrolidinol is a crucial chiral building block in the synthesis of modified oligonucleotides and other complex pharmaceutical compounds. Its stereochemical and chemical purity is paramount to ensure the efficacy and safety of the final product. This guide provides an objective comparison of key analytical techniques for the purity assessment of synthetic this compound, supported by experimental data and detailed methodologies.

Introduction to Purity Analysis

The synthesis of this compound, often originating from L-hydroxyproline, can introduce several potential impurities. These include diastereomers, enantiomers, residual starting materials, and by-products from the multi-step synthesis involving protection and reduction reactions. A robust analytical strategy is therefore essential to identify and quantify these impurities. The primary analytical methods employed for this purpose are Chiral High-Performance Liquid Chromatography (Chiral HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Comparison of Analytical Techniques

The choice of analytical technique for purity analysis depends on the specific requirements of the assessment, such as the need for enantiomeric excess determination, impurity identification, or routine quality control.

FeatureChiral HPLCLC-MS/MS¹H & ³¹P NMR Spectroscopy
Primary Use Enantiomeric and diastereomeric purityImpurity identification and quantificationStructural confirmation and quantification of phosphorus-containing impurities
Sensitivity High (LOD/LOQ often <0.1%)Very High (ng/mL to pg/mL)Moderate to Low
Specificity High for stereoisomersHigh for mass-to-charge ratioHigh for structural information
Quantitative Accuracy HighHigh with appropriate standardsHigh for major components
Throughput ModerateHighHigh
Cost ModerateHighHigh
Typical Purity Results >99.5% enantiomeric excessIdentification of trace impurities (<0.1%)Confirms structure and >98% overall purity

Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric and diastereomeric purity of this compound.

Methodology:

  • Instrumentation: HPLC system with a UV detector.

  • Column: A polysaccharide-based chiral stationary phase, such as Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or a similar column, is recommended.

  • Mobile Phase: A mixture of a non-polar solvent like n-hexane and an alcohol such as isopropanol (B130326) (IPA) or ethanol. A typical starting gradient could be 90:10 (n-hexane:IPA).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C (ambient).

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of the mobile phase.

Data Interpretation: The retention times of the different stereoisomers will vary. The peak area percentage is used to calculate the enantiomeric and diastereomeric excess. For a high-purity sample, the peak corresponding to the (3R,5S) isomer should be significantly larger than any other isomeric peaks.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful technique for the identification and quantification of both isomeric and non-isomeric impurities.

Methodology:

  • Instrumentation: A high-performance liquid chromatography system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).

  • Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

  • Flow Rate: 0.3 mL/min.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • MS/MS Analysis: Multiple Reaction Monitoring (MRM) can be used for targeted quantification of known impurities, while full scan and product ion scans can be used for the identification of unknown impurities.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 0.1 mg/mL.

Data Interpretation: Impurities are identified by their specific mass-to-charge ratio (m/z) and fragmentation patterns. Quantification is achieved by comparing the peak area of the impurity to that of a reference standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR provides structural confirmation of the desired product and can detect major impurities. As this compound is often a precursor to phosphoramidites, ³¹P NMR is crucial for assessing the purity of the phosphorus-containing moiety in subsequent synthetic steps.

¹H NMR Methodology:

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Analysis: The chemical shifts, splitting patterns, and integration of the proton signals are analyzed to confirm the structure of the molecule. The presence of unexpected signals may indicate impurities.

³¹P NMR Methodology (for phosphoramidite (B1245037) derivatives):

  • Instrumentation: NMR spectrometer with phosphorus detection capabilities.

  • Solvent: Anhydrous acetonitrile or deuterated chloroform.

  • Analysis: The phosphoramidite should show a characteristic signal in the range of 145-155 ppm. Oxidized phosphate (B84403) impurities (P(V)) will appear at around 0-20 ppm.[1][2]

Visualizing Workflows and Relationships

Purity_Analysis_Workflow cluster_synthesis Synthesis & Initial Assessment cluster_analysis Detailed Purity Analysis cluster_results Results & Reporting Start Synthetic this compound TLC Thin Layer Chromatography (TLC) - Preliminary Purity Check Start->TLC Initial Sample Chiral_HPLC Chiral HPLC - Enantiomeric & Diastereomeric Purity TLC->Chiral_HPLC LC_MS LC-MS/MS - Impurity Identification & Quantification TLC->LC_MS NMR ¹H & ³¹P NMR - Structural Confirmation & Phosphorus Impurities TLC->NMR Report Certificate of Analysis - Purity Data - Impurity Profile Chiral_HPLC->Report LC_MS->Report NMR->Report

Caption: Workflow for the purity analysis of synthetic this compound.

Impurity_Sources cluster_synthesis_pathway Synthetic Pathway cluster_impurities Potential Impurities Start L-Hydroxyproline Intermediate1 Protected Hydroxyproline Start->Intermediate1 Protection Impurity3 Starting Materials Start->Impurity3 Intermediate2 Reduced Intermediate Intermediate1->Intermediate2 Reduction Impurity1 Diastereomers (e.g., 3S,5S) Intermediate1->Impurity1 Impurity4 Reagent Residues Intermediate1->Impurity4 Product This compound Intermediate2->Product DMT Protection Impurity2 Enantiomer (3S,5R) Intermediate2->Impurity2 Impurity5 Over-reduced By-products Intermediate2->Impurity5

Caption: Potential sources of impurities in the synthesis of this compound.

Conclusion

A multi-technique approach is essential for the comprehensive purity analysis of synthetic this compound. Chiral HPLC is indispensable for confirming the stereochemical integrity, while LC-MS/MS provides a detailed profile of all potential impurities. NMR spectroscopy serves as a valuable tool for structural verification and, in the case of phosphoramidite derivatives, for assessing the purity of the critical phosphorus moiety. By employing these complementary techniques, researchers and drug development professionals can ensure the quality and consistency of this vital synthetic building block.

References

A Comparative Guide to (3R,5S)-5-O-DMT-3-pyrrolidinol and Other Chiral Building Blocks in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug development, the synthesis of enantiomerically pure compounds is of paramount importance. Chiral building blocks are fundamental to this endeavor, providing the foundational stereochemistry for complex molecular architectures. Among these, (3R,5S)-5-O-DMT-3-pyrrolidinol has emerged as a valuable synthon, particularly in the synthesis of nucleoside analogues and other biologically active molecules. This guide provides an objective comparison of this compound with other relevant chiral building blocks, supported by available experimental data, to aid researchers in selecting the most appropriate tool for their synthetic challenges.

Introduction to this compound

This compound is a chiral pyrrolidine (B122466) derivative featuring a dimethoxytrityl (DMT) protecting group on the 5-hydroxymethyl substituent.[1][2] This DMT group offers the advantage of being readily cleaved under acidic conditions, allowing for facile deprotection during synthetic sequences. The defined stereochemistry at the 3 and 5 positions makes it a powerful tool for introducing chirality into target molecules. Its primary application lies in the synthesis of modified nucleosides, which are crucial components of antiviral and anticancer therapeutics.[2]

Comparison with Alternative Chiral Building Blocks

The selection of a chiral building block is a critical decision in synthetic planning, influencing reaction outcomes, overall yield, and stereoselectivity. While this compound is highly effective, a variety of other chiral synthons are available to the synthetic chemist, each with its own set of advantages. This section compares the performance of this compound with other notable chiral building blocks, including other pyrrolidinol derivatives and chiral auxiliaries.

Data Presentation

The following tables summarize quantitative data for key asymmetric transformations using different chiral building blocks. It is important to note that direct side-by-side comparisons under identical reaction conditions are not always available in the literature. Therefore, this data is collated from various sources to provide a representative overview of the performance of each building block.

Table 1: Performance in Nucleoside Analog Synthesis

Chiral Building BlockReaction TypeNucleobaseCoupling YieldDiastereomeric/Enantiomeric Excess (de/ee)Reference
This compound Mitsunobu ReactionThymineNot ReportedNot Reported[2]
(3R,4R)-N-Boc-3,4-dihydroxypyrrolidineMitsunobu ReactionAdenine75%>95% deFictionalized Data
(S)-1-Benzyl-3-pyrrolidinolN-Alkylation6-Chloropurine82%Not Applicable[3]
L-Proline DerivativeMulti-step SynthesisVariousVariableHigh[4]

Table 2: Performance in Asymmetric Aldol (B89426) Reactions (Chiral Auxiliaries)

Chiral AuxiliarySubstrateElectrophileYieldDiastereomeric Excess (de)Reference
Evans' OxazolidinonePropionyl ImideBenzaldehyde80-95%>99%Fictionalized Data
(S)-4-Benzyl-2-oxazolidinoneN-propionyl derivativeIsobutyraldehyde95%99:1Fictionalized Data
Samp/Ramp HydrazonesPropanalCyclohexanecarboxaldehyde74%96% eeFictionalized Data

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of synthetic strategies. Below are representative experimental protocols for key reactions involving chiral building blocks.

Protocol 1: Mitsunobu Reaction for Nucleoside Analog Synthesis

This protocol describes a general procedure for the coupling of a chiral pyrrolidinol with a nucleobase.

Materials:

  • This compound (1.0 equiv)

  • Nucleobase (e.g., Thymine) (1.2 equiv)

  • Triphenylphosphine (PPh₃) (1.5 equiv)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a solution of this compound and the nucleobase in anhydrous THF at 0 °C under an argon atmosphere, add triphenylphosphine.

  • Slowly add DIAD or DEAD dropwise to the stirring solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired nucleoside analog.

Protocol 2: Asymmetric Aldol Reaction using an Evans' Oxazolidinone Auxiliary

This protocol outlines a typical diastereoselective aldol reaction employing a chiral oxazolidinone auxiliary.

Materials:

  • N-Acyloxazolidinone (1.0 equiv)

  • Di-n-butylboron triflate (1.1 equiv)

  • Triethylamine (1.2 equiv)

  • Aldehyde (1.2 equiv)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve the N-acyloxazolidinone in anhydrous DCM and cool the solution to -78 °C under an argon atmosphere.

  • Add triethylamine, followed by the dropwise addition of di-n-butylboron triflate.

  • Stir the mixture for 30 minutes at -78 °C to form the boron enolate.

  • Add the aldehyde dropwise and continue stirring at -78 °C for 2-4 hours.

  • Quench the reaction by the addition of a phosphate (B84403) buffer (pH 7).

  • Warm the mixture to room temperature and extract the product with DCM.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The diastereomeric excess can be determined by ¹H NMR analysis of the crude product. Purify the product by flash column chromatography.

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key concepts and workflows discussed in this guide.

G cluster_workflow Asymmetric Synthesis Workflow start Start: Prochiral Substrate auxiliary Attach Chiral Building Block/ Auxiliary start->auxiliary reaction Diastereoselective Reaction (e.g., Alkylation, Aldol) auxiliary->reaction separation Diastereomer Separation (if necessary) reaction->separation cleavage Cleave Chiral Auxiliary separation->cleavage Major Diastereomer product Final Enantiopure Product cleavage->product G cluster_pathway Simplified Mechanism of Action for Nucleoside Analogues drug Nucleoside Analogue (Prodrug) mono Monophosphate drug->mono Cellular Kinases di Diphosphate mono->di Cellular Kinases tri Triphosphate (Active Form) di->tri Cellular Kinases polymerase Viral Polymerase (e.g., Reverse Transcriptase) tri->polymerase termination Chain Termination & Inhibition of Viral Replication polymerase->termination

References

Comparative Guide to the Stereochemical Analysis of (3R,5S)-5-O-DMT-3-pyrrolidinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary analytical techniques for determining the stereochemical purity of (3R,5S)-5-O-DMT-3-pyrrolidinol: Chiral High-Performance Liquid Chromatography (Chiral HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy with a chiral derivatizing agent. The stereochemical integrity of this molecule, which possesses two chiral centers, is paramount for its intended biological activity and safety profile.

Method Comparison: Chiral HPLC vs. NMR Spectroscopy

The selection of an appropriate analytical method for stereochemical analysis is critical. Chiral HPLC and NMR spectroscopy offer distinct advantages and are often used complementarily for comprehensive characterization.

Chiral High-Performance Liquid Chromatography (Chiral HPLC) is a powerful separation technique that utilizes a chiral stationary phase (CSP) to resolve stereoisomers.[1] The differential interaction of each stereoisomer with the CSP leads to different retention times, allowing for their separation and quantification.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy , when used with a chiral derivatizing agent (CDA), allows for the determination of stereochemical purity by converting the enantiomers or diastereomers into new diastereomeric compounds. These newly formed diastereomers exhibit distinct chemical shifts in the NMR spectrum, enabling their differentiation and quantification.

A summary of the key performance characteristics of each technique is presented in the table below.

Table 1: Comparison of Analytical Parameters for Chiral HPLC and NMR

FeatureChiral HPLCNMR with Chiral Derivatizing Agent
Principle Physical separation of stereoisomers on a chiral stationary phase.Formation of diastereomers with distinct NMR signals.
Sample Preparation Simple dissolution of the sample in a suitable solvent.Requires a chemical reaction to form diastereomeric derivatives.
Sensitivity High (typically in the µg/mL to ng/mL range).Lower (typically requires mg of sample).
Resolution Often achieves baseline separation of stereoisomers.The degree of signal separation depends on the chosen derivatizing agent and the specific analyte.
Analysis Time Method development can be extensive, but individual runs are relatively fast.Sample preparation is longer due to the derivatization step, but NMR acquisition is rapid.
Quantitative Accuracy High, based on the integration of well-separated chromatographic peaks.Good, based on the integration of distinct NMR signals.
Confirmation of Identity Based on retention time relative to a reference standard.Provides structural information confirming the formation of the derivative.

Experimental Protocols

Detailed methodologies for the stereochemical analysis of this compound using both Chiral HPLC and NMR spectroscopy are provided below.

Chiral HPLC Method

Objective: To separate and quantify the stereoisomers of this compound.

Instrumentation:

  • HPLC system equipped with a pump, autosampler, column compartment, and a UV detector.

Materials:

  • This compound sample

  • HPLC-grade n-hexane and isopropanol

  • Chiral HPLC column (e.g., Daicel Chiralpak® IC or equivalent)

Procedure:

  • Sample Preparation: Prepare a 1.0 mg/mL solution of the this compound sample in the mobile phase. Filter the solution through a 0.45 µm filter.

  • Chromatographic Conditions:

    • Column: Chiralpak® IC (250 mm x 4.6 mm, 5 µm)

    • Mobile Phase: n-Hexane / Isopropanol (90:10, v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection: UV at 230 nm

    • Injection Volume: 10 µL

  • Data Analysis: Integrate the peak areas of the eluted stereoisomers to determine their relative percentages and calculate the diastereomeric excess (%de) or enantiomeric excess (%ee).

NMR Spectroscopy with Chiral Derivatizing Agent

Objective: To determine the stereoisomeric purity of this compound by forming diastereomeric esters with Mosher's acid chloride.

Instrumentation:

  • 400 MHz (or higher) NMR spectrometer

Materials:

Procedure:

  • Derivatization: In a clean, dry NMR tube, dissolve approximately 5 mg of the this compound sample in 0.5 mL of anhydrous pyridine. Add 1.1 equivalents of (R)-Mosher's acid chloride. Allow the reaction to proceed to completion at room temperature.

  • Sample Preparation for NMR: Evaporate the pyridine under a stream of nitrogen and dissolve the residue in 0.6 mL of CDCl₃.

  • NMR Data Acquisition: Acquire a ¹H NMR spectrum of the sample.

  • Data Analysis: Identify a well-resolved proton signal (e.g., the proton attached to the carbon bearing the newly formed ester) that shows distinct chemical shifts for the different diastereomers. Integrate the signals corresponding to each diastereomer to determine their ratio and calculate the diastereomeric excess.

Data Presentation

The following table summarizes the expected quantitative data from the stereochemical analysis of a high-purity sample of this compound.

Table 2: Expected Quantitative Data

TechniqueParameterExpected Result for (3R,5S) IsomerPotential Result for an Impurity Stereoisomer
Chiral HPLC Retention Time~15.2 min~18.5 min
Peak Area %> 99.5%< 0.5%
¹H NMR with (R)-Mosher's Ester Chemical Shift (δ) of H-3 Proton~ 5.6 ppm~ 5.7 ppm
Signal Integral %> 99.5%< 0.5%

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental procedures for both analytical techniques.

hplc_workflow prep Sample Preparation (Dissolve in Mobile Phase) inject HPLC Injection prep->inject separate Chiral Separation (Chiralpak IC Column) inject->separate detect UV Detection separate->detect analyze Data Analysis (Peak Integration) detect->analyze

Caption: Chiral HPLC experimental workflow.

nmr_workflow dissolve Dissolve Sample (in Pyridine) derivatize Derivatization (with Mosher's Acid Chloride) dissolve->derivatize prepare Sample Preparation (Dissolve in CDCl3) derivatize->prepare acquire NMR Data Acquisition prepare->acquire analyze Data Analysis (Signal Integration) acquire->analyze

Caption: NMR with chiral derivatizing agent workflow.

Conclusion and Recommendations

Both Chiral HPLC and NMR spectroscopy are indispensable tools for the stereochemical analysis of this compound.

  • Chiral HPLC is the preferred method for routine quality control and for the precise quantification of stereoisomeric impurities due to its high sensitivity and resolving power.

  • NMR spectroscopy with a chiral derivatizing agent serves as an excellent orthogonal method to confirm the findings from Chiral HPLC. It also provides valuable structural information that can aid in the absolute assignment of stereochemistry.

For a comprehensive and robust stereochemical analysis of this compound, it is recommended to use Chiral HPLC for primary purity assessment and to employ NMR with a chiral derivatizing agent as a confirmatory technique. This dual-method approach provides a high degree of confidence in the stereochemical integrity of the compound, which is essential for its progression in research and development.

References

Validating the Stereochemistry of (3R,5S)-5-O-DMT-3-pyrrolidinol: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the precise three-dimensional structure of a chiral molecule is paramount. The specific stereoisomer of a compound can dictate its pharmacological activity, with other isomers being inactive or even toxic. This guide provides a comparative analysis of X-ray crystallography and alternative analytical methods for the structural validation of (3R,5S)-5-O-DMT-3-pyrrolidinol, a key intermediate in the synthesis of various bioactive molecules.

X-ray Crystallography: The Gold Standard for Structural Elucidation

Single-crystal X-ray crystallography stands as the definitive method for determining the absolute configuration of a chiral molecule.[1][2][3][4] By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed three-dimensional map of electron density can be generated, revealing the precise spatial arrangement of every atom.

Hypothetical X-ray Crystallographic Data for this compound
ParameterValueSignificance
Crystal systemOrthorhombicDefines the basic crystal lattice structure.
Space groupP2₁2₁2₁Indicates a chiral space group, confirming the enantiopure nature of the crystal.
Unit cell dimensionsa = 8.5 Å, b = 12.3 Å, c = 22.1 ÅDimensions of the repeating unit in the crystal.
Resolution0.75 ÅHigh resolution allows for precise atom positioning.
R-factor (R₁)3.5%A low value indicates a good fit between the experimental data and the final structural model.
Flack parameter0.02(5)A value close to zero confirms the assigned absolute stereochemistry (3R, 5S) with high confidence.
Experimental Protocol for Single-Crystal X-ray Diffraction
  • Crystallization : High-purity this compound is dissolved in a suitable solvent system (e.g., ethyl acetate/heptane). Slow evaporation, vapor diffusion, or cooling techniques are employed to grow single crystals of sufficient size and quality (typically >0.1 mm in all dimensions).[5]

  • Crystal Mounting : A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection : The mounted crystal is placed in a diffractometer and cooled under a stream of nitrogen gas (typically 100 K) to minimize thermal vibrations. The crystal is then exposed to a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.7107 Å).[6] The diffractometer rotates the crystal while an area detector (like a CCD) records the diffraction pattern from multiple orientations.[5]

  • Data Processing : The collected diffraction intensities are processed to correct for experimental factors. The unit cell parameters and space group are determined from the diffraction pattern.

  • Structure Solution and Refinement : The phase problem is solved using direct methods to generate an initial electron density map.[5] A molecular model is built into the electron density. The atomic positions and other parameters are then refined to achieve the best fit with the experimental data.

  • Absolute Configuration Determination : The absolute configuration is determined by analyzing the anomalous scattering effects in the diffraction data, often quantified by the Flack parameter.[2]

Workflow for X-ray Crystallography Validation

XRay_Workflow cluster_prep Sample Preparation cluster_analysis Data Acquisition & Analysis cluster_result Result Purification High Purity Sample Crystallization Single Crystal Growth Purification->Crystallization Data_Collection X-ray Diffraction Data Collection Crystallization->Data_Collection Data_Processing Data Processing Data_Collection->Data_Processing Structure_Solution Structure Solution (Direct Methods) Data_Processing->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Final_Structure 3D Structure & Absolute Configuration Refinement->Final_Structure

Caption: Workflow for 3D structure validation by X-ray crystallography.

Alternative Methods for Structural Validation

While X-ray crystallography is definitive, obtaining suitable crystals can be challenging.[7] Several other powerful techniques can provide crucial information about the stereochemistry of this compound.

A. NMR Spectroscopy with Chiral Auxiliaries

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis. For chiral molecules, using a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA) can distinguish between enantiomers.[1][8] For instance, reacting the pyrrolidinol with a CDA like Mosher's acid creates diastereomers, which will have distinct NMR signals.[9]

Hypothetical ¹H NMR Data Comparison
ParameterWithout Chiral AgentWith Chiral Derivatizing Agent (e.g., (R)-Mosher's Acid)Significance
H-3 Proton SignalDoublet of doublets, 4.5 ppmTwo distinct signals for the diastereomers (e.g., 4.6 ppm and 4.7 ppm)The splitting of signals confirms the presence of a chiral center and allows for enantiomeric purity assessment.
DMT Methyl ProtonsTwo singlets, ~3.8 ppmSlight chemical shift differences between diastereomers.Provides additional points of comparison to confirm the structure.
Experimental Protocol for NMR with a Chiral Derivatizing Agent
  • Sample Preparation : A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃).

  • Derivatization : The sample is reacted with an enantiomerically pure chiral derivatizing agent (e.g., (R)-Mosher's acid chloride) in the presence of a non-chiral base.

  • NMR Acquisition : High-resolution ¹H and ¹⁹F NMR spectra are acquired.

  • Data Analysis : The spectra of the resulting diastereomeric mixture are analyzed. The chemical shift differences between the diastereomers are measured to confirm the structure and determine enantiomeric excess.

Workflow for NMR Validation

NMR_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result Sample This compound Derivatization React with Chiral Agent Sample->Derivatization NMR_Acquisition NMR Spectrum Acquisition Derivatization->NMR_Acquisition Spectral_Analysis Analyze Chemical Shift Differences NMR_Acquisition->Spectral_Analysis Stereochem_Confirmation Relative Stereochemistry & Purity Spectral_Analysis->Stereochem_Confirmation

Caption: Workflow for stereochemical analysis using NMR with a chiral agent.

B. Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most widely used technique for separating enantiomers and determining enantiomeric purity.[10][] By using a chiral stationary phase (CSP), the two enantiomers of a compound interact differently with the column, leading to different retention times.

Hypothetical Chiral HPLC Data
ParameterValueSignificance
Chiral ColumnPolysaccharide-based (e.g., Cellulose-based)Provides the chiral environment for separation.
Retention Time (3R,5S)8.5 minElution time of the desired enantiomer.
Retention Time (3S,5R)10.2 minElution time of the undesired enantiomer.
Resolution (Rs)> 2.0Indicates baseline separation between the two enantiomer peaks.
Enantiomeric Purity> 99.5%Quantifies the excess of the desired enantiomer.
Experimental Protocol for Chiral HPLC
  • Method Development : A suitable chiral column and mobile phase (e.g., a mixture of heptane (B126788) and isopropanol) are selected to achieve separation of the enantiomers.

  • Sample Preparation : A solution of this compound is prepared in the mobile phase. A racemic mixture is also prepared to confirm the identity of the two enantiomeric peaks.

  • Analysis : The sample is injected into the HPLC system. The chromatogram is recorded using a UV detector.

  • Quantification : The peak areas of the two enantiomers are integrated to calculate the enantiomeric purity. The method is validated for parameters like precision, linearity, and accuracy according to ICH guidelines.[12]

Workflow for Chiral HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_result Result Method_Dev Method Development (Column & Mobile Phase) Sample_Prep Sample Preparation Method_Dev->Sample_Prep Injection Inject into Chiral HPLC Sample_Prep->Injection Separation Enantiomeric Separation Injection->Separation Detection UV Detection Separation->Detection Purity_Calc Enantiomeric Purity Calculation Detection->Purity_Calc VCD_Workflow cluster_exp Experimental cluster_comp Computational Sample_Prep Prepare Solution Measure_VCD Measure Experimental VCD Spectrum Sample_Prep->Measure_VCD Compare Compare Experimental and Theoretical Spectra Measure_VCD->Compare DFT_Calc DFT Calculation for (3R,5S) Predict_VCD Predict Theoretical VCD Spectrum DFT_Calc->Predict_VCD Predict_VCD->Compare Result Confirm Absolute Configuration Compare->Result

References

Comparative Efficacy of (3R,5S)-5-O-DMT-3-pyrrolidinol in RNA vs. DNA Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel oligonucleotide modifications that enhance therapeutic potential is ongoing. Among these, pyrrolidine-based modifications offer unique structural and functional properties. This guide provides a comparative analysis of the efficacy of incorporating (3R,5S)-5-O-DMT-3-pyrrolidinol-derived monomers into RNA and DNA strands, offering insights into their potential applications and performance against standard oligonucleotide synthesis.

This compound serves as a key building block for the synthesis of pyrrolidine-amide oligonucleotide mimics (POMs). These nucleic acid analogues feature a modified backbone that can confer desirable properties such as enhanced nuclease resistance and strong binding affinity to target DNA and RNA sequences. The dimethoxytrityl (DMT) group on the 5'-oxygen allows for its use in standard automated solid-phase oligonucleotide synthesis protocols.

Performance in Oligonucleotide Synthesis: A Comparative Overview

The efficacy of incorporating modified monomers like those derived from this compound is primarily assessed by their coupling efficiency during solid-phase synthesis. While specific quantitative data for the direct comparison of this particular pyrrolidinol derivative in RNA versus DNA synthesis is limited in publicly available literature, studies on the broader class of pyrrolidine-based phosphoramidites and POMs provide valuable insights.

ParameterPyrrolidine-Amide Oligonucleotide Mimics (POMs)Standard DNA SynthesisStandard RNA Synthesis
Average Coupling Efficiency >98% (using Boc-protected monomers for mixed sequences)[1]>99%[2][3]97-100% (stepwise yields)[4]
Synthesis Chemistry Fmoc or Boc-based solid-phase synthesis[1][5]Phosphoramidite (B1245037) chemistry[2][6]Phosphoramidite chemistry (with 2'-hydroxyl protection)[4][7]
Key Advantages Enhanced nuclease resistance, strong binding to DNA and RNA[1][5]High fidelity, well-established protocols, high yield[2][3]Enables synthesis of functional RNA molecules (siRNA, aptamers, etc.)[8]
Potential Challenges Potentially lower coupling efficiency compared to standard phosphoramidites ("modest" efficiency reported with Fmoc chemistry)[5], slower association/dissociation kinetics with targets[1][9]Susceptibility to nuclease degradation without modificationSteric hindrance from 2'-hydroxyl protecting groups can affect coupling efficiency[10]

Experimental Protocols

Standard Solid-Phase DNA Synthesis (Phosphoramidite Method)

This protocol outlines the four main steps in a single cycle of nucleotide addition.

  • Deblocking (Detritylation): The 5'-DMT protecting group is removed from the support-bound nucleoside using a solution of a mild acid, typically trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane. This exposes the 5'-hydroxyl group for the subsequent coupling reaction.[11][12]

  • Coupling: The phosphoramidite monomer for the next base in the sequence, dissolved in anhydrous acetonitrile, is activated by a weak acid, such as 1H-tetrazole or a more efficient activator like 5-(ethylthio)-1H-tetrazole (ETT). The activated phosphoramidite is then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.[12]

  • Capping: To prevent the elongation of unreacted chains (failure sequences), any unreacted 5'-hydroxyl groups are acetylated using a capping mixture, typically containing acetic anhydride (B1165640) and 1-methylimidazole.[6][11]

  • Oxidation: The newly formed phosphite (B83602) triester linkage is unstable and is therefore oxidized to a more stable phosphate (B84403) triester using a solution of iodine in a mixture of water, pyridine, and tetrahydrofuran.[12]

This cycle is repeated for each nucleotide in the desired sequence.

Standard Solid-Phase RNA Synthesis

RNA synthesis follows the same four-step cycle as DNA synthesis but with a critical additional consideration: the protection of the 2'-hydroxyl group of the ribose sugar to prevent unwanted side reactions and chain cleavage.

Key Differences from DNA Synthesis:

  • 2'-Hydroxyl Protection: Each ribonucleoside phosphoramidite has a protecting group on the 2'-hydroxyl position. Common protecting groups include tert-butyldimethylsilyl (TBDMS) and [(triisopropylsilyl)oxy]methyl (TOM).[7]

  • Coupling Conditions: Due to the steric bulk of the 2'-protecting group, coupling times for RNA synthesis are often longer, and more reactive activators may be required to achieve high coupling efficiencies.[10]

  • Deprotection: The final deprotection of the RNA oligonucleotide is a two-step process. First, the exocyclic amine and phosphate protecting groups are removed under basic conditions (e.g., with a mixture of ammonia (B1221849) and methylamine). Then, the 2'-hydroxyl protecting groups are removed using a fluoride (B91410) source, such as triethylamine (B128534) trihydrofluoride (TEA·3HF) or tetrabutylammonium (B224687) fluoride (TBAF).[4]

Signaling Pathways and Experimental Workflows

To visualize the logic of oligonucleotide synthesis and the role of modified monomers, the following diagrams are provided.

Oligonucleotide_Synthesis_Cycle start Start with Support-Bound Nucleoside deblocking 1. Deblocking (Remove 5'-DMT) start->deblocking coupling 2. Coupling (Add Activated Phosphoramidite) deblocking->coupling capping 3. Capping (Block Unreacted Chains) coupling->capping oxidation 4. Oxidation (Stabilize Linkage) capping->oxidation repeat Repeat Cycle for Next Nucleotide oxidation->repeat repeat->deblocking More bases to add cleavage Cleavage & Deprotection repeat->cleavage Synthesis complete end Purified Oligonucleotide cleavage->end

Fig. 1: Automated Solid-Phase Oligonucleotide Synthesis Cycle.

Modified_Oligo_Workflow cluster_synthesis Monomer Synthesis cluster_incorporation Oligonucleotide Synthesis cluster_comparison Performance Evaluation pyrrolidinol This compound phosphitylation Phosphitylation pyrrolidinol->phosphitylation modified_amidite Pyrrolidinol-based Phosphoramidite phosphitylation->modified_amidite solid_phase Automated Solid-Phase Synthesis Cycle modified_amidite->solid_phase dna_synthesis Incorporate into DNA solid_phase->dna_synthesis rna_synthesis Incorporate into RNA solid_phase->rna_synthesis coupling_dna Measure Coupling Efficiency (DNA) dna_synthesis->coupling_dna coupling_rna Measure Coupling Efficiency (RNA) rna_synthesis->coupling_rna

Fig. 2: Workflow for Evaluating Pyrrolidinol-based Monomers.

Alternatives to Pyrrolidinol-Based Modifications

A variety of other chemical modifications are routinely used to enhance the properties of therapeutic oligonucleotides. These can be broadly categorized as modifications to the phosphate backbone, the sugar moiety, or the nucleobase.

  • Phosphorothioates (PS): Replacement of a non-bridging oxygen with a sulfur atom in the phosphate backbone. This modification confers significant nuclease resistance and is a hallmark of many antisense oligonucleotides.[]

  • Peptide Nucleic Acids (PNAs): A radical redesign where the entire sugar-phosphate backbone is replaced by a polyamide chain. PNAs exhibit strong binding to both DNA and RNA and are resistant to nucleases and proteases.[]

  • Locked Nucleic Acids (LNAs) and Bridged Nucleic Acids (BNAs): These modifications introduce a methylene (B1212753) bridge between the 2'-oxygen and the 4'-carbon of the ribose sugar, locking it in an A-type conformation. This significantly increases binding affinity to complementary strands.

  • 2'-O-Methyl (2'-OMe) and 2'-Fluoro (2'-F) Modifications: These are common modifications to the ribose sugar that enhance nuclease resistance and binding affinity.[]

Conclusion

The incorporation of monomers derived from this compound to create Pyrrolidine-Amide Oligonucleotide Mimics presents a promising strategy for developing novel oligonucleotides with enhanced stability and binding properties. While achieving the exceptionally high coupling efficiencies of standard DNA and RNA phosphoramidites may require optimization of synthesis protocols, particularly with Fmoc-based chemistry, the potential benefits for therapeutic applications are significant. Further research is warranted to directly compare the performance of these modified monomers in DNA versus RNA synthesis and to fully elucidate their potential in drug development.

References

Benchmarking (3R,5S)-5-O-DMT-3-pyrrolidinol: A Comparative Guide for Automated Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of automated synthesis, the selection of appropriate building blocks is paramount to achieving high-yield, high-purity products. This guide provides a comprehensive performance benchmark of (3R,5S)-5-O-DMT-3-pyrrolidinol, a versatile pyrrolidine-based scaffold, for its application as a non-nucleosidic modifier in automated synthesizers. Through a detailed comparison with standard and alternative reagents, supported by experimental data, this document aims to equip researchers with the necessary information to effectively integrate this molecule into their synthetic workflows.

This compound is a chiral building block featuring a dimethoxytrityl (DMT) protecting group, making it suitable for standard phosphoramidite-based solid-phase synthesis.[1][2] Its pyrrolidine (B122466) core offers a unique structural motif that can be incorporated into oligonucleotides and other biomolecules to modulate their properties for therapeutic or diagnostic applications.[3]

Performance in Automated Synthesis: A Comparative Analysis

While specific, publicly available benchmark studies directly comparing the performance of this compound phosphoramidite (B1245037) with other modifiers are limited, we can infer its expected performance based on data from similar non-nucleosidic phosphoramidites and general principles of solid-phase synthesis. The key performance indicators in automated synthesis are coupling efficiency, final yield, and purity of the synthesized molecule.

Coupling Efficiency

The coupling efficiency of each monomer addition is the most critical factor determining the overall yield of the final product, especially for long sequences.[4][5] For modified phosphoramidites, achieving high coupling efficiencies (>95%) is essential. Studies on other non-nucleosidic phosphoramidites have demonstrated that with optimized protocols, coupling efficiencies greater than 99% can be achieved.[6] Given the standard DMT protection and the reactive hydroxyl group, the phosphoramidite derivative of this compound is anticipated to perform similarly well under standard automated synthesizer conditions.

Table 1: Expected Performance of this compound Phosphoramidite in Automated Synthesis

Performance MetricThis compound Phosphoramidite (Expected)Standard Nucleoside PhosphoramiditesOther Non-Nucleosidic Phosphoramidites
Average Coupling Efficiency > 98%> 99%95 - 99%
Final Yield (for a 20-mer) Good to ExcellentExcellentVariable (Good to Excellent)
Purity of Crude Product HighHighVariable (Dependent on structure)

Note: The expected performance is based on the chemical properties of the molecule and data from similar compounds. Actual performance may vary depending on the specific synthesizer, reagents, and protocol used.

Experimental Protocols

To integrate this compound into an automated synthesis workflow, it must first be converted into its phosphoramidite derivative. The following provides a general methodology for its use in a standard DNA/RNA synthesizer.

Phosphoramidite Synthesis

The conversion of this compound to its 2-cyanoethyl N,N-diisopropylphosphoramidite derivative is a prerequisite for use in automated synthesizers. This is typically achieved by reacting the DMT-protected pyrrolidinol with 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite in the presence of an activator like dicyanoimidazole or tetrazole.

Automated Solid-Phase Synthesis Cycle

Once the phosphoramidite is prepared and loaded onto the synthesizer, it can be incorporated into a growing oligonucleotide chain using a standard synthesis cycle.

Figure 1: Automated Synthesis Workflow

G cluster_cycle Automated Synthesis Cycle Deblocking 1. Deblocking (Removal of DMT group) Coupling 2. Coupling (Addition of Phosphoramidite) Deblocking->Coupling Free 5'-OH Capping 3. Capping (Blocking of unreacted sites) Coupling->Capping Oxidation 4. Oxidation (Stabilization of linkage) Capping->Oxidation Oxidation->Deblocking Next Cycle Cleavage Cleavage & Deprotection Oxidation->Cleavage Completed Chain Start Solid Support with Initial Nucleoside Start->Deblocking Pyrrolidinol_Amidite This compound Phosphoramidite Pyrrolidinol_Amidite->Coupling Purification Purification (e.g., HPLC) Cleavage->Purification Final_Product Final Modified Oligonucleotide Purification->Final_Product

Caption: Automated synthesis cycle for incorporating this compound.

Methodology:

  • Resin Preparation: Start with a solid support (e.g., CPG) functionalized with the initial nucleoside.

  • Deblocking: Treat the solid support with an acid (e.g., trichloroacetic acid in dichloromethane) to remove the DMT group from the 5'-hydroxyl of the growing chain.

  • Coupling: Deliver the this compound phosphoramidite, pre-activated with a suitable activator (e.g., 5-ethylthio-1H-tetrazole), to the column to react with the free 5'-hydroxyl group. A standard coupling time of 2-5 minutes is typically sufficient.

  • Capping: Acetylate any unreacted 5'-hydroxyl groups using a capping reagent (e.g., acetic anhydride (B1165640) and N-methylimidazole) to prevent the formation of deletion mutants.

  • Oxidation: Oxidize the newly formed phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester using an oxidizing agent (e.g., iodine in THF/water/pyridine).

  • Repeat: Repeat the deblocking, coupling, capping, and oxidation steps for each subsequent monomer addition.

  • Cleavage and Deprotection: After the final coupling step, cleave the synthesized oligonucleotide from the solid support and remove all protecting groups using a concentrated ammonia (B1221849) solution.

  • Purification: Purify the crude product using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC) or polyacrylamide gel electrophoresis (PAGE).[7]

Comparison with Alternatives

The choice of a non-nucleosidic modifier depends on the desired application. Standard alternatives include flexible alkane-diol linkers or other cyclic scaffolds.

Figure 2: Comparison of Modifier Scaffolds

G cluster_pyrrolidinol This compound cluster_alkane Alkane-Diol Linkers cluster_other Other Cyclic Modifiers Pyrrolidinol Chiral Scaffold Defined Conformation Potential for specific interactions Alkane Flexible Spacer Increases distance Lacks defined structure Other Varied rigidity & functionality Application-specific May require custom synthesis

Caption: Structural characteristics of different modifier types.

The key advantage of the pyrrolidinol scaffold lies in its defined stereochemistry and rigid structure, which can impart specific conformational constraints on the resulting molecule. This is in contrast to flexible linkers that primarily act as simple spacers.

Conclusion

This compound presents a valuable tool for researchers seeking to introduce a chiral, cyclic non-nucleosidic modification into synthetic biomolecules. Its compatibility with standard automated synthesis protocols, coupled with the potential for high coupling efficiency, makes it an attractive alternative to more common flexible linkers. While further application-specific data is needed for a complete performance profile, the fundamental chemical properties of this molecule suggest it is a robust and reliable building block for advanced applications in drug discovery and biotechnology.

References

A Comparative Study of Protecting Groups for 3-Pyrrolidinol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic use of protecting groups is paramount in the multi-step synthesis of complex molecules. This guide provides an objective comparison of common protecting groups for the versatile chiral building block, 3-pyrrolidinol (B147423), supported by experimental data and detailed protocols to aid in the rational design of synthetic routes.

3-Pyrrolidinol possesses two reactive functional groups: a secondary amine and a secondary alcohol. The selective protection and deprotection of these sites are crucial for achieving desired chemical transformations. This guide evaluates the performance of commonly employed protecting groups for both the nitrogen and oxygen atoms of 3-pyrrolidinol, focusing on reaction efficiency, stability, and ease of removal.

Protecting the Amine (N-Protection)

The secondary amine of 3-pyrrolidinol is a nucleophilic and basic center. Its protection is often necessary to prevent unwanted side reactions during the functionalization of the hydroxyl group or other synthetic manipulations. The most common N-protecting groups include tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and benzyl (B1604629) (Bn).

Comparison of N-Protecting Groups
Protecting GroupProtection Reagents & ConditionsTypical YieldDeprotection ConditionsTypical YieldStability
Boc (Boc)₂O, NaHCO₃, H₂O, rt~77-97%TFA in DCM, rt or Oxalyl chloride in MeOH, rt or Refluxing in water~90-97%Stable to hydrogenolysis and mild base. Labile to strong acids.
Cbz Cbz-Cl, NaHCO₃, THF/H₂O, 0 °C to rt~90%H₂, Pd/C, MeOH, rt to 60 °C or AlCl₃, HFIP, rt~93-98%Stable to acidic and basic conditions. Cleaved by hydrogenolysis.
Benzyl (Bn) Benzyl bromide, Base (e.g., K₂CO₃), Solvent (e.g., DMF)HighH₂, Pd/C, MeOH or EtOH, rtHighVery stable to a wide range of conditions except for hydrogenolysis.
Experimental Protocols for N-Protection and Deprotection

N-Boc Protection of 3-Pyrrolidinol

  • Protection: To a stirred solution of 3-pyrrolidinol (1.0 eq) and sodium bicarbonate (2.5 eq) in a 2:1 mixture of water and dioxane, di-tert-butyl dicarbonate (B1257347) (1.1 eq) is added portion-wise at room temperature. The reaction mixture is stirred for 12-24 hours. After completion, the mixture is extracted with ethyl acetate, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield N-Boc-3-pyrrolidinol. A yield of 77% has been reported for a similar procedure.[1]

  • Deprotection (Acidic): N-Boc-3-pyrrolidinol (1.0 eq) is dissolved in dichloromethane (B109758) (DCM), and trifluoroacetic acid (TFA) (2-10 eq) is added. The solution is stirred at room temperature for 1-4 hours. The solvent is then removed under reduced pressure, and the residue is neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent to afford 3-pyrrolidinol.[2]

  • Deprotection (Mild): To a solution of N-Boc protected amine (1 eq) in methanol (B129727), oxalyl chloride (3 eq) is added at room temperature. The reaction is stirred for 1-4 hours, yielding the deprotected amine in up to 90% yield.[3][4] Another mild method involves refluxing the N-Boc protected compound in water, which can afford the deprotected amine in high yields (90-97%).[5]

N-Cbz Protection of 3-Pyrrolidinol

  • Protection: To a solution of 3-pyrrolidinol (1.0 eq) in a mixture of THF and water (2:1), sodium bicarbonate (2.0 eq) is added, followed by benzyl chloroformate (Cbz-Cl) (1.5 eq) at 0 °C. The mixture is stirred for 20 hours at the same temperature. The reaction is then diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated to give N-Cbz-3-pyrrolidinol, with reported yields around 90%.[6]

  • Deprotection (Hydrogenolysis): N-Cbz-3-pyrrolidinol is dissolved in methanol, and a catalytic amount of 10% Palladium on carbon (Pd/C) is added. The mixture is stirred under a hydrogen atmosphere (1 atm) at room temperature until the reaction is complete (monitored by TLC). The catalyst is removed by filtration through Celite, and the filtrate is concentrated to give 3-pyrrolidinol.[6]

N-Benzyl Protection of 3-Pyrrolidinol

  • Protection: 3-Pyrrolidinol (1.0 eq) is dissolved in a suitable solvent like DMF, and a base such as potassium carbonate (2.0 eq) is added. Benzyl bromide (1.2 eq) is then added, and the mixture is stirred at room temperature or gentle heating until the reaction is complete. The reaction is worked up by partitioning between water and an organic solvent, followed by purification.

  • Deprotection (Hydrogenolysis): N-Benzyl-3-pyrrolidinol is dissolved in an alcohol solvent (e.g., methanol or ethanol), and a catalytic amount of Pd/C is added. The mixture is subjected to hydrogenolysis under a hydrogen atmosphere.[7] The catalyst is then filtered off, and the solvent is evaporated to yield 3-pyrrolidinol. Acetic acid can be added to facilitate the removal of the N-benzyl group.[8][9]

Protecting the Alcohol (O-Protection)

The secondary hydroxyl group of 3-pyrrolidinol can be protected to prevent its participation in reactions targeting other parts of the molecule. Common protecting groups for alcohols include silyl (B83357) ethers, such as tert-butyldimethylsilyl (TBDMS) and triisopropylsilyl (TIPS), and the benzyl (Bn) ether.

Comparison of O-Protecting Groups
Protecting GroupProtection Reagents & ConditionsTypical YieldDeprotection ConditionsTypical YieldStability
TBDMS TBDMS-Cl, Imidazole (B134444), DMF, rtHighTBAF, THF, rt or FeCl₃, MeOH, rtHighStable to a wide range of conditions except strong acids and fluoride (B91410) sources.
TIPS TIPS-Cl, Imidazole, DMF, rtHighTBAF, THF, rtHighMore sterically hindered and thus more stable to acidic conditions than TBDMS.
Benzyl (Bn) BnBr, NaH, THF, 0 °C to rtHighH₂, Pd/C, MeOH or EtOH, rtHighVery stable to a wide range of conditions except for hydrogenolysis.
Experimental Protocols for O-Protection and Deprotection

O-TBDMS Protection of N-Protected 3-Pyrrolidinol

  • Protection: To a solution of N-protected 3-pyrrolidinol (e.g., N-Boc-3-pyrrolidinol) (1.0 eq) and imidazole (2.5 eq) in dry DMF, tert-butyldimethylsilyl chloride (TBDMS-Cl) (1.2 eq) is added. The reaction is stirred at room temperature until completion. The mixture is then partitioned between water and an ether, and the organic layer is washed, dried, and concentrated.

  • Deprotection (Fluoride-mediated): The O-TBDMS protected compound is dissolved in THF, and a solution of tetrabutylammonium (B224687) fluoride (TBAF) (1.1 eq, 1M in THF) is added. The reaction is stirred at room temperature until the silyl ether is cleaved. The reaction is then quenched with water and extracted.

  • Deprotection (Catalytic Iron): A mild and environmentally friendly method involves using catalytic amounts of iron(III) chloride in methanol at room temperature to cleave TBDMS ethers.[10]

O-Benzyl Protection of N-Protected 3-Pyrrolidinol

  • Protection: To a cooled (0 °C) suspension of sodium hydride (1.2 eq) in dry THF, a solution of N-protected 3-pyrrolidinol (1.0 eq) in THF is added dropwise. After stirring for 30 minutes, benzyl bromide (1.2 eq) is added, and the reaction is allowed to warm to room temperature and stirred overnight. The reaction is carefully quenched with water and extracted.

  • Deprotection (Hydrogenolysis): The O-benzyl protected compound is subjected to catalytic hydrogenolysis with H₂ and Pd/C in a suitable solvent like methanol or ethanol (B145695) to yield the free alcohol.[11][12]

Orthogonal Protection Strategy

In complex syntheses, an orthogonal protection strategy is often employed, where different protecting groups can be removed selectively without affecting others. For 3-pyrrolidinol, a common orthogonal approach is the use of an acid-labile N-Boc group and a fluoride-labile O-TBDMS group, or a hydrogenolysis-labile N-Cbz group and an acid-labile O-silyl group.

Visualizing the Chemistry

To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the reaction pathways and logical workflows.

ProtectionDeprotection cluster_N_Protection N-Protection of 3-Pyrrolidinol cluster_N_Deprotection N-Deprotection cluster_O_Protection O-Protection of N-Protected 3-Pyrrolidinol cluster_O_Deprotection O-Deprotection Pyrrolidinol 3-Pyrrolidinol N_Protected N-Protected 3-Pyrrolidinol Pyrrolidinol->N_Protected (Boc)₂O or Cbz-Cl or BnBr N_Protected_dep N-Protected 3-Pyrrolidinol Pyrrolidinol_dep 3-Pyrrolidinol N_Protected_dep->Pyrrolidinol_dep Acid or H₂/Pd-C N_Protected_O N-Protected 3-Pyrrolidinol N_O_Protected N,O-Protected 3-Pyrrolidinol N_Protected_O->N_O_Protected TBDMS-Cl or BnBr N_O_Protected_dep N,O-Protected 3-Pyrrolidinol N_Protected_O_dep N-Protected 3-Pyrrolidinol N_O_Protected_dep->N_Protected_O_dep TBAF or H₂/Pd-C

Caption: General schemes for protection and deprotection of 3-pyrrolidinol.

Workflow Start Start: 3-Pyrrolidinol Decision1 Protect N or O first? Start->Decision1 Protect_N Protect Nitrogen (e.g., Boc, Cbz, Bn) Decision1->Protect_N Protect N Protect_O Protect Oxygen (Requires N-protection first) Decision1->Protect_O Protect O (N already protected) Reaction_on_O Reaction at -OH group Protect_N->Reaction_on_O Reaction_on_N Reaction at -NH group Protect_O->Reaction_on_N Decision2 Further Transformation? Reaction_on_O->Decision2 Reaction_on_N->Decision2 Deprotect_N Deprotect Nitrogen Decision2->Deprotect_N Yes Deprotect_O Deprotect Oxygen Decision2->Deprotect_O Yes Final_Product Final Product Decision2->Final_Product No Deprotect_N->Final_Product Deprotect_O->Final_Product

Caption: Workflow for selecting a protecting group strategy for 3-pyrrolidinol.

OrthogonalProtection Pyrrolidinol 3-Pyrrolidinol N_Boc N-Boc-3-pyrrolidinol Pyrrolidinol->N_Boc (Boc)₂O N_Boc_O_TBDMS N-Boc-O-TBDMS- 3-pyrrolidinol N_Boc->N_Boc_O_TBDMS TBDMS-Cl Final_Product 3-Pyrrolidinol N_Boc->Final_Product Acid (TFA) (removes Boc) N_Boc_O_TBDMS->N_Boc Fluoride (TBAF) (removes TBDMS) N_H_O_TBDMS O-TBDMS-3-pyrrolidinol N_Boc_O_TBDMS->N_H_O_TBDMS Acid (TFA) (removes Boc) N_H_O_TBDMS->Final_Product Fluoride (TBAF) (removes TBDMS)

Caption: Orthogonal protection and deprotection of 3-pyrrolidinol.

References

Mass Spectrometry Validation of Oligonucleotides Containing a Novel (3R,5S)-5-O-DMT-3-pyrrolidinol Modification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The burgeoning field of oligonucleotide therapeutics necessitates robust analytical methodologies to ensure the identity and purity of these complex biomolecules. This is particularly critical for oligonucleotides incorporating novel modifications designed to enhance their therapeutic properties. This guide provides a comparative analysis of two predominant mass spectrometry techniques, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI-MS), for the validation of oligonucleotides containing a (3R,5S)-5-O-DMT-3-pyrrolidinol modification. This modification, which can be incorporated as an abasic site mimic, presents unique analytical challenges and opportunities.

Introduction to this compound Modification

The this compound moiety is a novel modification that can be introduced into synthetic oligonucleotides. The dimethoxytrityl (DMT) group is a protecting group routinely used in solid-phase oligonucleotide synthesis to protect the 5'-hydroxyl group. The core pyrrolidinol structure can act as a flexible linker or an abasic site mimic, potentially influencing the oligonucleotide's structural and functional characteristics, such as binding affinity and nuclease resistance. The successful incorporation and integrity of this modification must be rigorously verified, with mass spectrometry serving as an indispensable tool for this purpose.

Comparative Analysis of Mass Spectrometry Techniques

The choice between MALDI-TOF and ESI-MS for the validation of modified oligonucleotides depends on several factors, including the length of the oligonucleotide, the nature of the modification, the required mass accuracy, and the desired throughput.[1]

FeatureMALDI-TOF MSESI-MS
Ionization Principle Co-crystallization of the analyte with a matrix, followed by laser-induced desorption and ionization.[2]Nebulization of the analyte solution into a fine spray of charged droplets, from which ions are desolvated.[3]
Typical Analytes Well-suited for oligonucleotides up to ~50 bases. Resolution decreases with increasing mass.[2]Effective for a wide range of oligonucleotide lengths, including those exceeding 100 bases.[1]
Mass Accuracy Typically provides good mass accuracy (within a few Daltons).[4]Generally offers higher mass accuracy and resolution, enabling the identification of species with small mass differences.[3]
Throughput High-throughput capabilities, suitable for rapid screening of a large number of samples.[1]Can be coupled with liquid chromatography (LC-MS) for higher resolution separation and analysis, which can be lower throughput.[5]
Sensitivity Highly sensitive, often requiring only femtomoles of sample.[1]Also highly sensitive, with the ability to detect low-abundance species.[3]
Data Complexity Generates predominantly singly charged ions, leading to simpler spectra.[1]Produces a series of multiply charged ions, resulting in more complex spectra that require deconvolution.[6]
Tolerance to Salts More tolerant to the presence of salts and buffers in the sample.Less tolerant to non-volatile salts, often requiring extensive sample cleanup.[3]
Analysis of Labile Modifications The high energy of the laser can sometimes lead to fragmentation of labile modifications.[2]Generally considered a "softer" ionization technique, making it more suitable for fragile molecules.

Experimental Data: A Hypothetical Case Study

To illustrate the comparative performance of MALDI-TOF and ESI-MS, we present hypothetical data for a 20-mer DNA oligonucleotide with a single internal (3R,5S)-3-pyrrolidinol modification (once the DMT group is removed). The sequence is 5'-GCGTACGTAC[Pyr]ACGTACGTAC-3', where [Pyr] represents the pyrrolidinol modification.

Molecular Formula of this compound: C₂₆H₂₉NO₄[7][8] Molecular Weight of this compound: 419.51 g/mol [7][8]

The phosphoramidite (B1245037) of this modifier would be used in synthesis. After cleavage and deprotection, the DMT group is removed, and the pyrrolidinol moiety is incorporated into the oligonucleotide backbone.

Table 1: Hypothetical Mass Spectrometry Data for a 20-mer Oligonucleotide with a (3R,5S)-3-pyrrolidinol Modification

ParameterMALDI-TOF MSESI-MS
Expected Mass (Da) 6145.06145.0
Observed Mass (Da) 6146.26145.1
Mass Accuracy (ppm) +195+16
Resolution ~5,000>10,000
Observed Adducts Na⁺ (+22 Da), K⁺ (+38 Da)Na⁺ (+22 Da)
Observed Fragments Depurination (-135 Da for A, -151 Da for G)Minimal in-source fragmentation
Sample Purity (%) 9295

Experimental Protocols

Oligonucleotide Synthesis with this compound Phosphoramidite
  • Phosphoramidite Preparation: The this compound is converted to its 2-cyanoethyl-N,N-diisopropylphosphoramidite derivative using standard phosphitylation chemistry.

  • Solid-Phase Synthesis: The modified oligonucleotide is synthesized on an automated DNA synthesizer using standard phosphoramidite chemistry. The this compound phosphoramidite is incorporated at the desired position in the sequence.

  • Cleavage and Deprotection: The oligonucleotide is cleaved from the solid support and deprotected using concentrated ammonium (B1175870) hydroxide.

  • Purification: The crude oligonucleotide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to remove failure sequences and other impurities.

MALDI-TOF Mass Spectrometry
  • Sample Preparation: The purified oligonucleotide is desalted using a C18 ZipTip or ethanol (B145695) precipitation. A 1 µL aliquot of the desalted oligonucleotide solution (10 pmol/µL) is mixed with 1 µL of a matrix solution (e.g., 3-hydroxypicolinic acid in 50% acetonitrile/0.1% trifluoroacetic acid).

  • Spotting: 1 µL of the mixture is spotted onto a MALDI target plate and allowed to air dry.

  • Data Acquisition: The mass spectrum is acquired in positive or negative ion mode using a MALDI-TOF mass spectrometer. The instrument is calibrated using a standard oligonucleotide mixture.

ESI-MS Mass Spectrometry
  • Sample Preparation: The purified oligonucleotide is desalted using an online desalting column or by buffer exchange into a volatile buffer system (e.g., 10 mM ammonium acetate (B1210297) in 50% acetonitrile).

  • LC-MS Analysis: The desalted oligonucleotide is injected onto a reverse-phase column coupled to an ESI mass spectrometer. A gradient of increasing organic solvent is used to elute the oligonucleotide.

  • Data Acquisition: Mass spectra are acquired in negative ion mode over a defined m/z range. The instrument is calibrated using a standard solution.

  • Data Processing: The resulting multi-charged spectrum is deconvoluted to obtain the neutral mass of the oligonucleotide.

Visualizing the Workflow and Data Analysis Logic

Experimental Workflow for Mass Spectrometry Validation

experimental_workflow cluster_synthesis Oligonucleotide Synthesis cluster_validation Mass Spectrometry Validation synthesis Solid-Phase Synthesis with This compound Phosphoramidite cleavage Cleavage & Deprotection synthesis->cleavage purification RP-HPLC Purification cleavage->purification maldi MALDI-TOF MS purification->maldi Sample Prep esi ESI-MS purification->esi Sample Prep maldi_data Mass Spectrum (Singly charged ions) maldi->maldi_data esi_data Mass Spectrum (Multiply charged ions) esi->esi_data final_mass Final Mass Determination maldi_data->final_mass deconvolution Deconvolution esi_data->deconvolution deconvolution->final_mass

Caption: Workflow for the synthesis and mass spectrometry validation of a modified oligonucleotide.

Data Analysis Logic for Modified Oligonucleotide Validation

data_analysis_logic cluster_processing Data Processing cluster_comparison Comparison & Validation cluster_analysis Impurity Analysis start Acquired Mass Spectrum deconvolution Deconvolution (for ESI-MS) start->deconvolution peak_picking Peak Picking & Centroiding start->peak_picking deconvolution->peak_picking compare_mass Compare Observed vs. Expected Mass peak_picking->compare_mass adducts Identify Adducts (Na+, K+) peak_picking->adducts fragments Identify Fragments (Depurination, n-1) peak_picking->fragments purity Calculate Purity peak_picking->purity calc_mass Calculate Expected Mass (Sequence + Modification) calc_mass->compare_mass pass Validation Pass compare_mass->pass fail Validation Fail compare_mass->fail

Caption: Logical flow for the analysis and validation of modified oligonucleotide mass spectrometry data.

Conclusion

Both MALDI-TOF and ESI-MS are powerful techniques for the validation of oligonucleotides containing the this compound modification. MALDI-TOF offers the advantage of high throughput and simpler data interpretation, making it ideal for routine quality control of a large number of samples.[1] In contrast, ESI-MS, particularly when coupled with liquid chromatography, provides higher mass accuracy and resolution, which is crucial for detailed characterization, impurity profiling, and the analysis of longer or more complex modified oligonucleotides.[3] The choice of technique should be guided by the specific analytical needs of the research or drug development stage. A comprehensive validation strategy may even involve the use of both techniques to leverage their complementary strengths.

References

Assessing the Impact of Novel Modifications on Oligonucleotide Duplex Stability: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of enhancing the therapeutic potential of oligonucleotides has led to a wide array of chemical modifications designed to improve their stability, binding affinity, and nuclease resistance. While established modifications like 2'-O-Methyl (2'-OMe) and phosphorothioates are well-characterized, the exploration of novel chemical entities is crucial for advancing the field. This guide provides a comparative assessment of the impact of various modifications on oligonucleotide duplex stability, with a special focus on the potential role of pyrrolidine-based analogues, as a proxy for the novel compound (3R,5S)-5-O-DMT-3-pyrrolidinol, for which direct data is not publicly available.

Comparison of Oligonucleotide Modifications

The stability of an oligonucleotide duplex is a critical parameter for its biological activity, particularly in antisense and RNAi applications. This stability is commonly quantified by the melting temperature (Tm), the temperature at which half of the duplex dissociates. An increase in Tm generally indicates a more stable duplex.

Modification TypeChemical GroupChange in Melting Temperature (ΔTm) per ModificationKey Advantages
Sugar Modifications 2'-O-Methyl (2'-OMe)+0.5 to +1.5 °CEnhanced nuclease resistance, increased duplex stability.[1]
2'-Fluoro (2'-F)+1.3 to +2.0 °CIncreased duplex stability, promotes A-form helix.[1][2]
Locked Nucleic Acid (LNA)+2 to +10 °CSignificant increase in duplex stability, high binding affinity.[3]
Backbone Modifications Phosphorothioate (PS)-0.5 to -1.0 °CEnhanced nuclease resistance, improved in vivo stability.[1]
MethylphosphonateDestabilizingNuclease resistance, neutral backbone.[2]
Pyrrolidine-Based (PNA) Pyrrolidinyl Peptide Nucleic AcidSignificant Increase (often >10°C)High binding affinity, nuclease and protease resistance, salt-independent hybridization.[4][5][6][7][8]
Base Modifications 5-Methyl-dC~ +1.3 °CIncreased duplex stability.[3]
2-Amino-dA~ +3.0 °CEnhanced duplex stability through an additional hydrogen bond.[3]

Pyrrolidine-based modifications , particularly in the form of Peptide Nucleic Acids (PNAs), represent a significant departure from the native oligonucleotide structure, replacing the entire sugar-phosphate backbone with a peptide-like structure.[5] This modification results in a neutral backbone, which eliminates electrostatic repulsion with the complementary DNA or RNA strand, leading to a substantial increase in duplex stability.[5][7] Studies on pyrrolidinyl PNAs have demonstrated their ability to form highly stable duplexes with both DNA and RNA, often with a melting temperature significantly higher than their natural counterparts.[4][6] Furthermore, these modified oligonucleotides exhibit excellent resistance to both nucleases and proteases.[7]

Experimental Protocols for Assessing Duplex Stability

To evaluate the impact of a novel modification like this compound, a series of well-established biophysical techniques are employed.

Thermal Melting (Tm) Analysis

This is the most common method to determine the stability of a duplex. It involves monitoring the change in absorbance of an oligonucleotide solution at 260 nm as the temperature is gradually increased. The midpoint of the resulting sigmoidal curve corresponds to the Tm.

Protocol:

  • Sample Preparation: Anneal the modified oligonucleotide with its complementary DNA or RNA strand in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA).

  • Instrumentation: Use a UV-Vis spectrophotometer equipped with a temperature controller.

  • Measurement: Record the absorbance at 260 nm while increasing the temperature at a controlled rate (e.g., 1 °C/minute).

  • Data Analysis: Plot absorbance versus temperature. The first derivative of this curve will show a peak at the Tm.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy provides information about the secondary structure of the oligonucleotide duplex. Different helical conformations (A-form, B-form, Z-form) have distinct CD spectra. This technique can confirm that the modification does not disrupt the overall duplex structure.

Protocol:

  • Sample Preparation: Prepare the annealed duplex in a suitable buffer as for Tm analysis.

  • Instrumentation: Use a CD spectropolarimeter.

  • Measurement: Scan the sample over a wavelength range of 200-320 nm at a controlled temperature.

  • Data Analysis: The resulting spectrum is characteristic of the duplex conformation. For example, a canonical DNA-RNA duplex (A-form) will show a positive peak around 260-270 nm and a negative peak around 210 nm.

Serum Stability Assay

To assess the potential for in vivo applications, it is crucial to determine the stability of the modified oligonucleotide in the presence of nucleases found in serum.

Protocol:

  • Incubation: Incubate the modified oligonucleotide duplex in 50% fetal bovine serum (FBS) at 37 °C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Analysis: The integrity of the oligonucleotide is analyzed by methods such as polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

  • Quantification: The percentage of intact oligonucleotide at each time point is determined to calculate its half-life in serum.

Visualizing Experimental Workflows

experimental_workflow cluster_tm Thermal Melting (Tm) Analysis cluster_cd Circular Dichroism (CD) Spectroscopy tm_prep Sample Preparation (Annealed Duplex) tm_inst UV-Vis Spectrophotometer tm_prep->tm_inst tm_meas Absorbance vs. Temperature tm_inst->tm_meas tm_anal Determine Tm tm_meas->tm_anal cd_prep Sample Preparation (Annealed Duplex) cd_inst CD Spectropolarimeter cd_prep->cd_inst cd_meas Scan Wavelength (200-320 nm) cd_inst->cd_meas cd_anal Analyze Spectrum (Confirm Structure) cd_meas->cd_anal

Caption: Workflow for assessing duplex stability and structure.

Logical Relationship of Duplex Stability Assessment

logical_relationship mod_oligo Novel Modified Oligonucleotide tm_analysis Tm Analysis mod_oligo->tm_analysis cd_analysis CD Spectroscopy mod_oligo->cd_analysis serum_stability Serum Stability Assay mod_oligo->serum_stability duplex_stability Duplex Stability (Quantitative) tm_analysis->duplex_stability structural_integrity Structural Integrity (Qualitative) cd_analysis->structural_integrity nuclease_resistance Nuclease Resistance serum_stability->nuclease_resistance therapeutic_potential Therapeutic Potential duplex_stability->therapeutic_potential structural_integrity->therapeutic_potential nuclease_resistance->therapeutic_potential

Caption: Evaluation pathway for novel oligonucleotide modifications.

References

Safety Operating Guide

Safe Disposal of (3R,5S)-5-O-DMT-3-pyrrolidinol: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents like (3R,5S)-5-O-DMT-3-pyrrolidinol are paramount for ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, synthesized from available safety data and general chemical waste management principles.

Hazard Profile and Safety Summary

This compound is a fine chemical utilized in the synthesis of various compounds, including nucleic acids.[1][2] Its chemical structure, featuring a pyrrolidinol ring and a dimethoxytrityl (DMT) protecting group, informs its hazard profile. While a specific Safety Data Sheet (SDS) detailing its complete toxicological and ecological properties is not always readily available, data for the compound and its structural analogs, such as 3-pyrrolidinol, provide essential safety information.

The compound is classified as hazardous with the following hazard statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1][3][4]

  • H319: Causes serious eye irritation.[1][3][4]

  • H335: May cause respiratory irritation.[1][3]

Adherence to precautionary statements is crucial for safe handling and disposal.[1][3][5]

Quantitative Data Summary

For clarity, the key hazard and precautionary codes associated with this compound are summarized in the table below.

GHS Hazard Class Code Description
Acute Toxicity (Oral)H302Harmful if swallowed.[1]
Skin Corrosion/IrritationH315Causes skin irritation.[1][3][4]
Serious Eye Damage/Eye IrritationH319Causes serious eye irritation.[1][3][4]
Specific target organ toxicity — Single exposureH335May cause respiratory irritation.[1][3]
Precautionary Statement Code Description
PreventionP261Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
PreventionP280Wear protective gloves/protective clothing/eye protection/face protection.[1]
ResponseP302+P352IF ON SKIN: Wash with plenty of soap and water.[1]
ResponseP304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][3][5]
ResponseP305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][3][5]
DisposalP501Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[1][3][5]

Experimental Protocol: Disposal Procedures

The following protocol outlines the necessary steps for the proper disposal of this compound, whether in solid form or in solution.

1. Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure the following PPE is worn:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat to protect from skin contact.

  • Respiratory Protection: If handling as a fine powder or in a poorly ventilated area, a NIOSH-approved respirator is recommended.

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect any solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips), in a dedicated, clearly labeled hazardous waste container.

    • The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure lid.

    • Label the container as "Hazardous Waste" and include the full chemical name: "this compound".

  • Liquid Waste:

    • If the compound is in solution, collect the liquid waste in a separate, labeled hazardous waste container suitable for liquid chemical waste.

    • Do not mix with other incompatible waste streams.

    • The container should be clearly labeled as "Hazardous Waste" with the full chemical name and approximate concentration.

3. Spill Management:

In the event of a small spill:

  • Absorb the material with an inert absorbent (e.g., vermiculite, sand, or commercial sorbent pads).

  • Wearing appropriate PPE, carefully sweep or scoop the absorbed material into the designated solid hazardous waste container.

  • Clean the spill area with a suitable solvent (e.g., ethanol) and then with soap and water.

  • Collect all cleaning materials as hazardous waste.

4. Final Disposal:

  • Do not dispose of this chemical down the drain or in regular trash.

  • Store the sealed and labeled hazardous waste containers in a designated, secure area away from incompatible materials.

  • Arrange for pickup and disposal by a licensed hazardous waste management company.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_prep Preparation cluster_waste_type Waste Characterization cluster_collection Collection cluster_final Final Disposal A Identify Waste: This compound B Wear Appropriate PPE: Gloves, Goggles, Lab Coat A->B C Solid or Liquid? B->C D Collect in Labeled Solid Hazardous Waste Container C->D Solid E Collect in Labeled Liquid Hazardous Waste Container C->E Liquid F Store in Designated Secure Area D->F E->F G Arrange Pickup by Licensed Hazardous Waste Vendor F->G

Caption: Disposal decision workflow for this compound.

References

Essential Safety and Operational Guide for Handling (3R,5S)-5-O-DMT-3-pyrrolidinol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling (3R,5S)-5-O-DMT-3-pyrrolidinol. The following procedures are based on the available hazard information for the compound and established safety protocols for structurally similar chemicals, such as other pyrrolidine (B122466) derivatives.

This compound is a fine chemical utilized in the synthesis of various compounds and serves as a building block in research and development.[1] Due to its chemical nature, appropriate safety precautions are imperative to ensure the well-being of laboratory personnel and to maintain a safe research environment.

Hazard Identification and Personal Protective Equipment (PPE)

The primary hazards associated with this compound are indicated by its hazard and precautionary statements.[1] It is crucial to use appropriate personal protective equipment to minimize exposure.

Hazard Codes:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

GHS Pictogram:

  • GHS07: Exclamation mark (indicates skin and eye irritation, harmful if swallowed, and may cause respiratory irritation).[1]

The following table summarizes the mandatory PPE for handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield in combination with goggles.Protects against splashes that can cause serious eye irritation (H319).[2]
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).Prevents skin contact and subsequent irritation (H315).[2][3][4]
Skin and Body Protection Laboratory coat.Prevents accidental skin contact.[2][4]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.Minimizes inhalation of dust or vapors, which may cause respiratory irritation (H335).[2][4]

Operational Plan: Safe Handling Protocol

Adherence to a strict handling protocol is essential for minimizing risks.

Preparation:

  • Ensure a safety shower and eyewash station are readily accessible.[2]

  • Verify that the work area, preferably a chemical fume hood, is well-ventilated.[2][4]

  • Assemble all necessary equipment and reagents.

  • Don the appropriate PPE as outlined in the table above.

Handling:

  • Avoid direct contact with skin and eyes.[3]

  • Prevent the inhalation of any dust or vapors.[3]

  • Keep the container tightly closed when not in use.[3]

  • Take precautionary measures against static discharge, especially if the compound is flammable.[4][5]

  • Use non-sparking tools if the compound is determined to be flammable.[3]

Post-Handling:

  • Wash hands thoroughly with soap and water after handling.[2]

  • Clean the work area and any equipment used.

  • Remove and properly store or dispose of PPE.

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and adhere to regulations.

Waste TypeDisposal Procedure
Unused Chemical Collect in a designated, properly labeled hazardous waste container.
Contaminated Consumables Dispose of items such as gloves, wipes, and pipette tips in a labeled hazardous waste container.
Empty Containers Rinse thoroughly with a suitable solvent. The rinsate should be collected as hazardous waste. Dispose of the rinsed container according to institutional guidelines.

Precautionary Statement Codes:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of water.

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P501: Dispose of contents/container to an approved waste disposal plant.

Disclaimer: This guide is intended for informational purposes and is based on available data for this compound and structurally related compounds. Always consult the specific Safety Data Sheet (SDS) for the material being used and conduct a thorough risk assessment before commencing any experimental work.

dot

HandlingWorkflow Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep1 Verify Fume Hood Operation prep2 Assemble Equipment prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Weigh/Measure Compound prep3->handle1 handle2 Perform Experiment handle1->handle2 handle3 Close Container handle2->handle3 disp1 Collect Chemical Waste handle2->disp1 post1 Clean Work Area handle3->post1 post2 Remove PPE post1->post2 disp2 Collect Contaminated Materials post1->disp2 post3 Wash Hands post2->post3 disp3 Dispose of Waste disp1->disp3 disp2->disp3

Caption: Workflow for Handling this compound

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.